molecular formula C10H8O3 B145089 6-Hydroxychromene-3-carboxaldehyde CAS No. 134822-76-7

6-Hydroxychromene-3-carboxaldehyde

Cat. No.: B145089
CAS No.: 134822-76-7
M. Wt: 176.17 g/mol
InChI Key: JSPGOHYLKVWWKI-UHFFFAOYSA-N
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Description

6-Hydroxychromene-3-carboxaldehyde (CAS 134822-76-7) is a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C 10 H 8 O 3 and it has a molecular weight of 176.17 g/mol . The compound serves as a precursor for the synthesis of various biologically active molecules, particularly Schiff base ligands. These ligands are readily formed by reacting the aldehyde group with hydrazines or other amine nucleophiles, and they exhibit strong chelating ability toward metal ions . This reactivity is central to its main research value. For instance, this compound is used to create copper(II) complexes, such as the copper(II) complex of 6-hydroxychromone-3-carbaldehyde-(3'-hydroxy)benzoylhydrazone, which have been studied for their interaction with calf thymus DNA (ctDNA) . These complexes can bind to DNA through intercalation, a mechanism that has been confirmed via competitive binding assays with ethidium bromide, thermal denaturation experiments, and docking studies . This makes this compound and its derivatives highly relevant in the development of new therapeutic reagents and in biochemical studies aiming to understand small molecule-DNA interactions. The compound is a solid with a melting point of 164-166 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPGOHYLKVWWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406391
Record name 6-Hydroxychromene-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134822-76-7
Record name 6-Hydroxychromene-3-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxychromene-3-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxychromene-3-carboxaldehyde (CAS No. 134822-76-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of this important heterocyclic aldehyde. The guide covers its molecular structure, solubility, acidity, and spectral properties, offering both established data and detailed experimental protocols for their determination. By synthesizing theoretical knowledge with practical methodologies, this guide aims to serve as an essential resource for the effective utilization of this compound in research and development endeavors.

Introduction: The Significance of the Chromene Scaffold

The chromene nucleus, a benzopyran system, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with diverse pharmacological activities.[1][2][3][4][5] Derivatives of chromene have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The versatility of the chromene ring system, coupled with the reactivity of various functional groups, makes it a fertile ground for the design and synthesis of novel therapeutic agents.[6]

This compound, the subject of this guide, incorporates three key functional moieties: a phenolic hydroxyl group, an α,β-unsaturated aldehyde, and the core chromene heterocycle. This combination of features imparts a unique electronic and steric profile, suggesting potential for diverse chemical transformations and biological interactions. A thorough understanding of its physicochemical properties is paramount for its application in medicinal chemistry, serving as the foundation for rational drug design, formulation development, and the prediction of its pharmacokinetic and pharmacodynamic behavior.

Molecular and Physicochemical Profile

A foundational aspect of utilizing any chemical entity in a research or development setting is a clear understanding of its fundamental physicochemical properties. These parameters govern its behavior in various chemical and biological systems.

Structural and General Properties

This compound is a solid at room temperature with the following key identifiers and properties:

PropertyValueSource(s)
IUPAC Name 6-hydroxy-2H-chromene-3-carbaldehyde[7]
CAS Number 134822-76-7[7]
Molecular Formula C₁₀H₈O₃[7]
Molecular Weight 176.17 g/mol [7]
Melting Point 165 °C[Stenutz]
Appearance Expected to be a crystalline solid[8]
SMILES O=Cc1cc2ccc(O)cc2OC1[7]
InChI Key JSPGOHYLKVWWKI-UHFFFAOYSA-N[7]
XlogP (Computed) 1.1[7]
Topological Polar Surface Area 46.5 Ų[7]
Solubility Profile
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Solubility is expected to be moderate in alcohols and lower in water due to the larger aromatic ring system.[9] The phenolic hydroxyl group's acidity means that its solubility in aqueous solutions will be significantly enhanced at higher pH due to the formation of the more polar phenoxide salt.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents, which can act as hydrogen bond acceptors and have dipole moments that can interact with the polar functionalities of the molecule.[10]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant polarity mismatch between the solute and the solvent.[10]

Acidity (pKa)

Experimental Determination of Physicochemical Properties

To ensure the scientific integrity and reproducibility of research, the experimental determination of physicochemical properties is crucial. This section outlines robust protocols for characterizing this compound.

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis Purity Purity Assessment (HPLC, NMR) Drying Drying of Sample Purity->Drying Solubility Solubility Measurement Drying->Solubility pKa pKa Determination Drying->pKa BoilingPoint Boiling Point (if applicable) Drying->BoilingPoint Spectral Spectral Analysis Drying->Spectral Analysis Data Interpretation & Reporting Solubility->Analysis pKa->Analysis BoilingPoint->Analysis Spectral->Analysis

Caption: General workflow for the physicochemical characterization of an organic compound.

Determination of Boiling Point

Given the high melting point of 165 °C, the boiling point of this compound is expected to be significantly higher and may be accompanied by decomposition at atmospheric pressure. Therefore, a vacuum distillation or a capillary method in a high-boiling point oil bath would be appropriate.[11][12]

Protocol: Capillary Method for High-Melting Solids [13]

  • Sample Preparation: Place a small amount of the purified and dried compound into a melting point capillary tube.

  • Apparatus Setup: Attach the capillary tube to a high-temperature thermometer. Invert a second, smaller capillary tube (sealed at one end) and place it inside the sample-containing tube.

  • Heating: Immerse the assembly in a high-temperature oil bath (e.g., silicone oil) and heat gradually.

  • Observation: Observe the sample for the initial evolution of bubbles from the inner capillary, which will become a continuous stream as the boiling point is approached.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the inner capillary tube.

  • Pressure Correction: Record the ambient pressure and, if necessary, use a nomograph to correct the observed boiling point to standard pressure.

Quantitative Solubility Determination

A robust method for determining solubility involves creating a saturated solution and quantifying the dissolved solute concentration.[14]

Protocol: Shake-Flask Method [15]

  • Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, hexane) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the saturated solution to remove any undissolved solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a pre-established calibration curve.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3][16]

Protocol: Potentiometric Titration [17]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility.

  • Titration Setup: Calibrate a pH electrode and immerse it in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acidic compound has been neutralized (the midpoint of the titration curve). Alternatively, the pKa can be determined from the first derivative of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of a compound. The following sections detail the expected spectral features of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of its extended conjugated system, which includes the benzene ring, the pyran double bond, and the carbonyl group.

Predicted UV-Vis Absorption Maxima (in Ethanol):

  • π → π* transitions: Expect strong absorptions in the range of 250-350 nm due to the conjugated aromatic and enal systems.[10][18]

  • n → π* transition: A weaker absorption at a longer wavelength (>300 nm) corresponding to the carbonyl group's n → π* transition may also be observed.[19]

Protocol: UV-Vis Spectrum Acquisition [20]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline with the solvent.

  • Spectrum Acquisition: Record the absorbance spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the key functional groups present in the molecule.

Predicted IR Absorption Bands:

  • O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.[21]

  • C-H stretch (aromatic and vinylic): Sharp peaks just above 3000 cm⁻¹.[22]

  • C-H stretch (aldehydic): Two characteristic weak to medium bands around 2850 and 2750 cm⁻¹.[23]

  • C=O stretch (conjugated aldehyde): A strong, sharp absorption in the range of 1670-1700 cm⁻¹.[9]

  • C=C stretch (aromatic and vinylic): Medium to weak absorptions in the 1450-1650 cm⁻¹ region.[22]

  • C-O stretch (ether and phenol): Strong bands in the 1000-1300 cm⁻¹ region.

Protocol: FTIR-ATR Spectroscopy [8]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • -CHO (aldehyde proton): A singlet between δ 9.5-10.5 ppm.[23]

  • -OH (phenolic proton): A broad singlet, with a chemical shift that can vary depending on concentration and temperature, likely above δ 9.0 ppm.

  • Aromatic and Vinylic Protons: A series of doublets and multiplets in the region of δ 6.5-8.0 ppm.[24]

  • -CH₂- (pyran ring): A singlet or two doublets (if diastereotopic) around δ 4.5-5.5 ppm.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • C=O (aldehyde): A signal in the range of δ 190-200 ppm.[25]

  • Aromatic and Vinylic Carbons: Multiple signals between δ 110-160 ppm.[25]

  • -CH₂- (pyran ring): A signal around δ 60-70 ppm.

Protocol: NMR Spectrum Acquisition [26][27]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign the chemical shifts to the corresponding nuclei in the molecule.

Synthesis and Reactivity

A common synthetic route to chromene-3-carboxaldehydes involves the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenone, followed by cyclization.[28] For this compound, a plausible synthetic pathway is outlined below.

G Start 2,5-Dihydroxy- acetophenone Intermediate Vilsmeier-Haack Intermediate Start->Intermediate Vilsmeier-Haack Reaction Reagents POCl₃, DMF Product 6-Hydroxychromene- 3-carboxaldehyde Intermediate->Product Cyclization

Caption: A plausible synthetic route to this compound.

The reactivity of this molecule is characterized by its functional groups:

  • Aldehyde: Can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.

  • Phenolic Hydroxyl: Can be alkylated, acylated, and participates in electrophilic aromatic substitution reactions.

  • Alkene: Can undergo addition reactions and participate in cycloadditions.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This technical guide has provided a detailed overview of its known physicochemical properties and has outlined robust experimental protocols for the determination of parameters that are not yet well-documented. The presented information on its structure, solubility, acidity, and spectral characteristics, along with insights into its synthesis and reactivity, serves as a valuable resource for scientists and researchers. A thorough understanding and application of these principles will undoubtedly facilitate the innovative use of this compound in the development of novel chemical entities with therapeutic potential.

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6-Hydroxy-2H-chromene-3-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its inherent biological activities, spanning from anticancer and anti-inflammatory to antioxidant and antimicrobial, have established it as a cornerstone in medicinal chemistry.[1][2] This technical guide focuses on a specific, promising derivative: 6-Hydroxy-2H-chromene-3-carboxaldehyde . We will delve into its chemical identity, synthesis, and potential applications in drug development, providing a comprehensive resource for researchers and scientists in the field.

Compound Identification

  • IUPAC Name: 6-hydroxy-2H-chromene-3-carbaldehyde[3]

  • CAS Number: 134822-76-7[4][5]

  • Molecular Formula: C₁₀H₈O₃[4][5]

  • Molecular Weight: 176.17 g/mol [4][5]

PropertyValueSource
Melting Point165-174 °C[4][5]
Boiling Point (Predicted)395.5±42.0 °C[5]
Density (Predicted)1.425±0.06 g/cm³[5]
pKa (Predicted)9.70±0.20[5]
SMILESOc1ccc2OCC(=Cc2c1)C=O[4]
InChIKeyJSPGOHYLKVWWKI-UHFFFAOYSA-N[4]

Synthetic Pathways

The synthesis of 6-Hydroxy-2H-chromene-3-carboxaldehyde can be approached through several established routes for chromene ring formation. The selection of a specific pathway is often dictated by the availability of starting materials, desired yield, and scalability. Two primary and logical synthetic strategies are outlined below.

Baylis-Hillman and Intramolecular Cyclization Approach

A versatile method for the construction of the 2H-chromene ring system involves the reaction of a salicylaldehyde derivative with an activated alkene. For the target molecule, 2,4-dihydroxybenzaldehyde (4-hydroxysalicylaldehyde) serves as an ideal starting material.

Conceptual Synthetic Workflow

Synthesis_Pathway_1 cluster_reactants Reactants A 2,4-Dihydroxybenzaldehyde D Reaction Intermediate A->D Baylis-Hillman Reaction B Acrolein B->D C DABCO C->D Catalyst E 6-Hydroxy-2H-chromene-3-carboxaldehyde D->E Intramolecular Cyclization

Caption: Baylis-Hillman and cyclization route to the target compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 mmol) in a 1:1 mixture of 1,4-dioxane and water (2.0 mL), add acrolein (1.2 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol).[6]

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 6-Hydroxy-2H-chromene-3-carboxaldehyde.

Causality of Experimental Choices:

  • The use of an aqueous medium with 1,4-dioxane often enhances the reaction rate and selectivity of the Baylis-Hillman reaction.[6]

  • DABCO is a widely used and effective nucleophilic catalyst for this transformation.[6]

  • The hydroxyl group at the C4 position of the starting salicylaldehyde is crucial for the final intramolecular cyclization to form the pyran ring of the chromene.

Vilsmeier-Haack Formylation Approach

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] This approach would involve the initial synthesis of a 6-hydroxy-2H-chromene precursor, followed by formylation at the C3 position.

Conceptual Vilsmeier-Haack Workflow

Vilsmeier_Haack_Workflow cluster_reagents Reagents A 6-Hydroxy-2H-chromene C Iminium Salt Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (POCl₃/DMF) B->C D 6-Hydroxy-2H-chromene-3-carboxaldehyde C->D Hydrolysis

Caption: Vilsmeier-Haack formylation for the synthesis of the target aldehyde.

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (1.5 equiv) to N,N-dimethylformamide (DMF) (10 volumes) dropwise with stirring. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction Execution: To the pre-formed Vilsmeier reagent, add a solution of 6-hydroxy-2H-chromene (1.0 equiv) in DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Work-up and Hydrolysis: Pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate. The intermediate iminium salt will hydrolyze to the aldehyde.

  • Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Causality of Experimental Choices:

  • The 6-hydroxy group on the chromene ring is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a feasible approach.

  • The formylation is expected to occur regioselectively at the C3 position due to the electronic effects of the pyran ring oxygen.

  • Hydrolysis during the work-up is a critical step to convert the initially formed iminium salt to the final aldehyde product.

Potential Applications in Drug Development

The 6-Hydroxy-2H-chromene-3-carboxaldehyde scaffold is of significant interest in drug discovery due to the well-documented biological activities of related chromene derivatives.

Potential Biological ActivityRationale and Supporting Evidence from Related Compounds
Antioxidant The 6-hydroxy group is a key pharmacophore in many natural and synthetic antioxidants, such as Vitamin E (tocopherol). This phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. Studies on various 6-hydroxychromene derivatives have demonstrated significant antioxidant and radical scavenging activities.
Anticancer The chromene nucleus is present in numerous compounds with potent anticancer activity. These compounds can induce apoptosis, inhibit cell proliferation, and disrupt microtubule networks in cancer cells. The aldehyde functional group at the C3 position offers a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which have shown promising cytotoxic activities against various cancer cell lines.[2]
Anti-inflammatory Chromene derivatives have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and signaling pathways. The antioxidant properties of the 6-hydroxy group may also contribute to its anti-inflammatory effects by reducing reactive oxygen species that can perpetuate inflammation.
Antimicrobial A wide range of chromene-based compounds have demonstrated activity against various bacterial and fungal strains. The planar structure of the chromene ring allows for intercalation with microbial DNA, and the diverse substitution patterns possible can be optimized for potent antimicrobial efficacy.[1]

Potential Signaling Pathway Involvement

Signaling_Pathway A Oxidative Stress (e.g., ROS) C NF-κB Pathway A->C Activates E Cellular Damage A->E B 6-Hydroxy-2H-chromene-3-carboxaldehyde B->A Scavenges B->C Inhibits D Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->D Upregulates F Inflammation D->F E->F

Caption: Plausible mechanism of antioxidant and anti-inflammatory action.

Conclusion

6-Hydroxy-2H-chromene-3-carboxaldehyde is a molecule of considerable interest for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the proven pharmacological relevance of the 6-hydroxychromene scaffold, makes it an attractive starting point for the generation of novel therapeutic agents. The aldehyde functionality provides a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize for potency, selectivity, and pharmacokinetic properties. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the potential to yield novel candidates for the treatment of a range of diseases, including cancer, inflammatory disorders, and conditions associated with oxidative stress.

References

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  • Reddy, B. V. S., et al. Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents. RSC Adv.2014 , 4, 18232-18236. Available at: [Link]

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A Technical Guide to the Potential Biological Activities of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

6-Hydroxychromene-3-carboxaldehyde, a member of the chromene family, represents a compelling scaffold for medicinal chemistry and drug discovery. While direct and extensive research on this specific molecule is nascent, the broader class of hydroxychromenes and chromene-3-carboxaldehydes has demonstrated a remarkable range of biological activities. This guide synthesizes the available scientific literature on closely related analogues to infer the potential therapeutic applications of this compound. We will explore its potential as an antioxidant, anti-inflammatory, and anticancer agent, providing a technical framework for future research and development. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering insights into the methodologies for evaluation and the potential mechanistic pathways of this promising chemical entity.

Introduction: The Chromene Scaffold in Medicinal Chemistry

The chromene (or benzopyran) ring system is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic compounds with significant pharmacological properties. The introduction of hydroxyl and carboxaldehyde functionalities, as seen in this compound, can profoundly influence the molecule's electronic properties, reactivity, and interactions with biological targets.

Chromone derivatives, which are structurally related to chromenes, are known to possess a wide variety of biological activities, including antioxidant, antiviral, anti-inflammatory, antibacterial, and antitumor properties.[1] Specifically, chromone-3-carbaldehydes are valuable synthetic intermediates due to the presence of an unsaturated keto functional group and a conjugated carbonyl group at the C-3 position, making them reactive precursors for the synthesis of various biologically active compounds.[1]

This guide will focus on the potential biological activities of this compound by examining the established properties of structurally similar compounds.

Potential Antioxidant Activity

The presence of a hydroxyl group on the aromatic ring of this compound strongly suggests potential antioxidant activity. Phenolic compounds are well-established radical scavengers, capable of donating a hydrogen atom to neutralize free radicals and terminate damaging oxidative chain reactions.[2][3]

Mechanistic Insights

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to form a stable phenoxyl radical upon hydrogen donation. The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring. In the case of this compound, the chromene ring system would contribute to this resonance stabilization.

Compounds containing a 1,3-dicarbonyl moiety, a feature structurally related to the 3-carboxaldehyde group in our target molecule, have also been noted for their antiradical and antioxidant properties.[4]

Experimental Evaluation of Antioxidant Potential

To empirically determine the antioxidant activity of this compound, a series of well-established in vitro assays can be employed.

Table 1: Standard Assays for Antioxidant Activity

AssayPrincipleEndpoint Measurement
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at ~517 nm.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at ~734 nm.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product.Increase in absorbance at ~593 nm.
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of the compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.Measurement of fluorescent decay over time.
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

    • Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).

  • Assay Procedure:

    • Add varying concentrations of the test compound to a 96-well plate.

    • Add the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid, Trolox) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Potential Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest. The chromene scaffold is present in many molecules with demonstrated anti-inflammatory effects.[6][7]

Mechanistic Insights

The anti-inflammatory effects of chromene derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. Potential mechanisms include:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Some coumarin derivatives have shown potent inhibition of COX-1.[6]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Inhibition of the NF-κB pathway can lead to a broad-spectrum anti-inflammatory effect.

  • Reduction of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some 4-hydroxycoumarin derivatives have been shown to inhibit LPS-stimulated nitrite production in microglia cells.[6][8]

Experimental Evaluation of Anti-inflammatory Potential

Table 2: Key Assays for Anti-inflammatory Activity

AssayCell TypeStimulusEndpoint Measurement
Nitric Oxide (NO) Production Assay Macrophages (e.g., RAW 264.7)Lipopolysaccharide (LPS)Measurement of nitrite in the cell culture supernatant using the Griess reagent.[6]
Cytokine Release Assay (ELISA) Macrophages, PBMCsLPSQuantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.[9]
COX/LOX Inhibition Assay Purified enzymes or cell-based assaysArachidonic acidMeasurement of prostaglandin or leukotriene production.
NF-κB Reporter Assay Transfected cell line with an NF-κB reporter constructLPS, TNF-αMeasurement of reporter gene expression (e.g., luciferase, β-galactosidase).
Experimental Workflow: Investigating Anti-inflammatory Effects

G cluster_0 In Vitro Cellular Assays cluster_1 Mechanism of Action Studies raw_cells RAW 264.7 Macrophages lps LPS Stimulation raw_cells->lps compound This compound Treatment lps->compound griess Griess Assay for NO compound->griess Measure Nitrite elisa ELISA for Cytokines (TNF-α, IL-6) compound->elisa Measure Cytokines western Western Blot for iNOS and COX-2 compound->western Protein Expression reporter NF-κB Luciferase Reporter Assay compound->reporter Transcriptional Activity griess->western elisa->western western->reporter caption Workflow for Anti-inflammatory Evaluation

Caption: Workflow for evaluating the anti-inflammatory properties of this compound.

Potential Anticancer Activity

The development of novel anticancer agents remains a critical area of research. The chromene scaffold has been identified in numerous compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines.[1][10][11][12]

Mechanistic Insights

The anticancer properties of chromene derivatives are diverse and can involve multiple mechanisms of action:

  • Induction of Apoptosis: Many anticancer drugs exert their effects by triggering programmed cell death. Harmine derivatives, which contain a chromene-like core, have been shown to induce apoptosis in breast cancer cells.[11]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent cancer cell proliferation. Some harmine derivatives arrest the cell cycle in the G2/M phase.[11]

  • Inhibition of Tubulin Polymerization: Disruption of the microtubule network can lead to mitotic arrest and cell death. Certain indole analogues, which can be conceptually related to the chromene scaffold, are potent inhibitors of tubulin polymerization.[13]

  • Inhibition of Kinases: Deregulation of protein kinases is a common feature of cancer. The development of kinase inhibitors is a major focus of modern oncology.

Experimental Evaluation of Anticancer Potential

Table 3: Common Assays for Anticancer Activity

AssayPurposeEndpoint Measurement
MTT/MTS Assay Measures cell viability and proliferation.Colorimetric measurement of formazan production by metabolically active cells.
Flow Cytometry (Annexin V/PI Staining) Detects and quantifies apoptosis.Fluorescence measurement of cells stained with Annexin V (early apoptosis) and Propidium Iodide (late apoptosis/necrosis).
Flow Cytometry (Cell Cycle Analysis) Determines the distribution of cells in different phases of the cell cycle.Fluorescence measurement of DNA content after staining with a fluorescent dye (e.g., Propidium Iodide).
Wound Healing/Transwell Migration Assay Assesses the effect on cancer cell migration and invasion.Microscopic measurement of cell migration into a "wound" or through a porous membrane.[11]
Signaling Pathway: Potential for Apoptosis Induction

G compound 6-Hydroxychromene- 3-carboxaldehyde bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis caption Potential Mitochondrial Apoptosis Pathway

Caption: A potential mitochondrial-mediated apoptosis pathway that could be induced by this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic chemistry methodologies. A common route involves the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone precursor to introduce the 3-carboxaldehyde group, followed by cyclization to form the chromene ring.[1]

Key Synthetic Steps:

  • Vilsmeier-Haack Formylation: Reaction of a substituted 2-hydroxyacetophenone with a Vilsmeier reagent (e.g., prepared from DMF and POCl₃) to yield a chromone-3-carbaldehyde.[1]

  • Reduction/Modification: Subsequent chemical modifications may be necessary to achieve the desired 6-hydroxy-2H-chromene structure.

Characterization of the final product would involve standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Future Directions and Conclusion

While the biological activities of this compound have not been extensively reported, the wealth of data on related chromene and chromone derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The antioxidant, anti-inflammatory, and anticancer properties observed in analogous structures suggest that this compound is a promising candidate for further study.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of its activity in a panel of antioxidant, anti-inflammatory, and anticancer assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to identify key structural features for optimal activity and selectivity.

  • Target Identification and Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.

  • In Vivo Efficacy and Safety Profiling: Assessment of its therapeutic potential and toxicity in relevant animal models of disease.

References

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  • Chen, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. [Link]

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  • Kowalska, K., et al. (2022). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Antioxidants, 11(11), 2217. [Link]

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An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Hydroxychromene-3-carboxaldehyde, a member of the pharmacologically significant chromene family, presents a compelling scaffold for therapeutic development. While direct studies on this specific molecule are emerging, its structural features—a hydroxylated chromene core and a reactive aldehyde group—suggest a rich potential for interaction with multiple biological targets. This guide synthesizes current knowledge on related compounds to propose and detail potential therapeutic targets, focusing on oncology, inflammation, and neurodegenerative diseases. We will explore the mechanistic rationale for these targets and provide comprehensive, actionable protocols for their experimental validation, aimed at guiding researchers in the strategic advancement of this compound from a promising chemical entity to a potential therapeutic agent.

Introduction: The Therapeutic Promise of the Chromene Scaffold

The chromene ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Chromene derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1] The therapeutic versatility of this scaffold lies in its ability to interact with a diverse range of cellular targets.[1] this compound distinguishes itself through two key functional groups: a 6-hydroxy group, which can participate in hydrogen bonding and may confer antioxidant properties, and a 3-carboxaldehyde group, a known electrophilic center that can form covalent or non-covalent interactions with nucleophilic residues in protein active sites.

This guide will focus on three primary areas of therapeutic potential for this compound: oncology, inflammation, and neurodegenerative disorders. For each area, we will propose putative molecular targets, delineate the associated signaling pathways, and provide detailed experimental workflows for target identification and validation.

Oncology: Targeting Cancer Cell Proliferation and Survival

The anticancer potential of chromene derivatives is well-documented, with many compounds exhibiting cytotoxic effects against various cancer cell lines.[2] For this compound, we hypothesize two primary classes of oncological targets: Aldehyde Dehydrogenases and kinases involved in cell proliferation.

Aldehyde Dehydrogenases (ALDHs): A Key Target in Cancer Stem Cells

Mechanistic Rationale: The aldehyde dehydrogenase (ALDH) superfamily comprises enzymes responsible for oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] Several ALDH isoforms, particularly ALDH1A1 and ALDH1A3, are overexpressed in various cancers and are recognized markers of cancer stem cells (CSCs).[4] High ALDH activity contributes to chemoresistance and is associated with poor patient prognosis.[3][4] The carboxaldehyde moiety of this compound makes it a prime candidate for an ALDH inhibitor. Inhibition of ALDH in CSCs can lead to the accumulation of toxic aldehydes, inducing apoptosis and sensitizing cancer cells to conventional therapies.[4]

Proposed Signaling Pathway Intervention:

ALDH_Inhibition cluster_cell Cancer Stem Cell 6-HC-3-C 6-Hydroxychromene- 3-carboxaldehyde ALDH Aldehyde Dehydrogenase (e.g., ALDH1A1/1A3) 6-HC-3-C->ALDH Inhibition Retinoic_Acid Retinoic Acid ALDH->Retinoic_Acid Synthesis Apoptosis Apoptosis Drug_Resistance Drug Resistance ALDH->Drug_Resistance Contributes to Toxic_Aldehydes Toxic Aldehydes Toxic_Aldehydes->ALDH Metabolism Toxic_Aldehydes->Apoptosis Induces Differentiation Differentiation Retinoic_Acid->Differentiation Kinase_Inhibition cluster_pathway Proliferation Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation 6-HC-3-C 6-Hydroxychromene- 3-carboxaldehyde 6-HC-3-C->RTK Inhibition 6-HC-3-C->PI3K Inhibition

Caption: Putative inhibition of pro-proliferative kinase signaling.

Inflammation: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. [5][6]Hydroxylated chromene derivatives have been reported to possess anti-inflammatory properties. [7]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Mechanistic Rationale: The enzymes COX-1, COX-2, and 5-LOX are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The 6-hydroxy group on the chromene ring is a key structural feature for antioxidant and radical scavenging activity, which can be crucial for inhibiting these enzymes.

Proposed Signaling Pathway Intervention:

Inflammation_Inhibition cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 6-HC-3-C 6-Hydroxychromene- 3-carboxaldehyde 6-HC-3-C->COX Inhibition 6-HC-3-C->LOX Inhibition

Caption: Inhibition of key enzymes in the inflammatory pathway.

Neurodegenerative Disorders: A Multi-pronged Approach

The antioxidant properties of hydroxylated chromenes and the potential for enzyme inhibition by the aldehyde group suggest that this compound could be a valuable scaffold for developing therapeutics for neurodegenerative diseases like Alzheimer's.

Inhibition of Cholinesterases and β-secretase (BACE-1)

Mechanistic Rationale: Furochromone-6-carbaldehyde derivatives, which share structural similarities with our compound of interest, have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). [8][9]These enzymes are key targets in Alzheimer's disease therapy. The chromene core can interact with the active sites of these enzymes, while the aldehyde group may form crucial interactions.

Experimental Workflows for Target Identification and Validation

A multi-step, systematic approach is required to definitively identify and validate the therapeutic targets of this compound.

Target Identification

The initial step is to identify the direct binding partners of the compound within the proteome.

Workflow Diagram:

Target_ID_Workflow cluster_workflow Target Identification Workflow Start This compound Affinity_Probe Synthesize Affinity Probe (e.g., Biotinylated derivative) Start->Affinity_Probe Cell_Lysate Incubate with Cell Lysate (e.g., Cancer cell line) Affinity_Probe->Cell_Lysate Pull_Down Affinity Pull-Down (Streptavidin beads) Cell_Lysate->Pull_Down Mass_Spec LC-MS/MS Analysis Pull_Down->Mass_Spec Hit_List Generate Hit List of Potential Binding Proteins Mass_Spec->Hit_List

Caption: Affinity-based pull-down for target identification.

Detailed Protocol: Affinity-Based Pull-Down

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker and a biotin tag. The attachment point of the linker should be at a position that does not interfere with the hypothesized binding interactions (e.g., derivatizing the hydroxyl group).

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line with high ALDH expression) to a sufficient density. Lyse the cells to obtain a total protein lysate.

  • Incubation: Incubate the cell lysate with the biotinylated compound to allow for the formation of compound-protein complexes.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and its binding partners.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding proteins. Elute the captured proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the active compound compared to a negative control (e.g., beads alone or a biotinylated inactive analog).

Target Validation

Once a list of potential targets is generated, each candidate must be validated to confirm a functional interaction.

Workflow Diagram:

Target_Validation_Workflow cluster_workflow Target Validation Workflow Hit_List Hit List from Target ID Biochemical_Assay In Vitro Biochemical Assays (e.g., Enzyme activity) Hit_List->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Reporter gene, Phenotypic) Hit_List->Cellular_Assay Binding_Affinity Biophysical Binding Assays (e.g., SPR, ITC) Hit_List->Binding_Affinity Validated_Target Validated Therapeutic Target Biochemical_Assay->Validated_Target Cellular_Assay->Validated_Target Binding_Affinity->Validated_Target

Sources

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] This guide focuses on a specific, yet representative, member of this family: 6-Hydroxychromene-3-carboxaldehyde. While direct, extensive research on this particular molecule is emerging, a wealth of data from structurally related analogs allows us to build a robust, predictive framework for its in vitro mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of its likely biological targets and cellular effects, grounded in the established pharmacology of the chromene class. We will dissect the roles of its key functional groups—the 6-hydroxy and the 3-carboxaldehyde—to infer its potential as an enzyme inhibitor, a signaling modulator, and an antioxidant. The experimental protocols detailed herein are proposed as a validated roadmap for systematically characterizing its precise molecular interactions.

Molecular Profile and Mechanistic Overview

This compound (C₁₀H₈O₃) is a bicyclic aromatic compound featuring a benzopyran core.[3] Its structure is notable for two key functional groups that are predictive of its biological activity:

  • The 6-Hydroxy Group: This phenolic hydroxyl group is a hallmark of many biologically active chromanols and chromenols, most famously the tocopherols (Vitamin E).[4][5] It is a potent hydrogen donor, predisposing the molecule to function as a radical-scavenging antioxidant, a mechanism crucial for mitigating cellular oxidative stress.[4][5]

  • The 3-Carboxaldehyde Group: The aldehyde at the C-3 position is an electrophilic center, making it a reactive site for forming covalent or semi-covalent bonds (e.g., Schiff bases or thiohemiacetals) with nucleophilic residues (like lysine or cysteine) in the active sites of enzymes.[6] This functionality is common in many enzyme inhibitors.[6]

Based on these structural features and extensive literature on related compounds, the mechanism of action of this compound can be hypothesized to follow three primary avenues: enzyme inhibition, modulation of cellular signaling pathways, and antioxidant activity.

Mechanistic_Overview cluster_mechanisms Potential Mechanisms of Action cluster_targets Illustrative Molecular Targets Compound This compound Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Aldehyde group interacts with active sites Signaling_Modulation Signaling Modulation Compound->Signaling_Modulation Scaffold binds to receptors Antioxidant_Activity Antioxidant Activity Compound->Antioxidant_Activity Phenolic -OH donates H+ AKR Aldo-Keto Reductases (AKR1B10) Enzyme_Inhibition->AKR MAO Monoamine Oxidases (MAO-A/B) Enzyme_Inhibition->MAO ChE Cholinesterases (AChE/BChE) Enzyme_Inhibition->ChE P2Y6R P2Y6 Receptor Signaling_Modulation->P2Y6R ROS Reactive Oxygen Species (ROS) Antioxidant_Activity->ROS Scavenging P2Y6_Antagonism_Workflow Start Start: Cell Culture Cells hP2Y6R-expressing Astrocytoma Cells Start->Cells Loading Load cells with Ca2+ indicator dye (e.g., Fura-2 AM) Cells->Loading PreIncubate Pre-incubate with This compound (Test Compound) Loading->PreIncubate Stimulate Stimulate with UDP (P2Y6R Agonist) PreIncubate->Stimulate Measure Measure Intracellular Ca2+ Mobilization (Fluorometric Imaging) Stimulate->Measure Analyze Analyze dose-response curve to determine IC50 Measure->Analyze End End: Quantify Antagonism Analyze->End

Caption: Workflow for assessing P2Y₆ receptor antagonism in vitro.

Antioxidant and Cytoprotective Effects

The 6-hydroxy group is a strong predictor of antioxidant activity. This is a well-established property of related natural products like vitamin E, which protects cellular membranes from lipid peroxidation by quenching reactive oxygen species (ROS). [4][5] Hypothesized Mechanism: this compound can directly scavenge free radicals. The phenolic proton on the 6-hydroxy group can be donated to a radical, neutralizing it. The resulting chromenoxyl radical is stabilized by delocalization of the unpaired electron over the aromatic system, making it relatively unreactive and capable of being recycled by other cellular antioxidants like vitamin C. [4]

Proposed Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms for this compound, a systematic in vitro evaluation is required.

Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a template for assessing inhibition of enzymes like AKRs, MAOs, or cholinesterases, which have chromogenic substrates.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare assay buffer specific to the target enzyme (e.g., phosphate buffer for AKR1B10).

    • Prepare solutions of the enzyme, substrate (e.g., p-nitrobenzaldehyde for AKR1B10), and cofactor (e.g., NADPH).

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of assay buffer.

    • Add 2 µL of the test compound at various concentrations (creating a serial dilution). Include a DMSO-only control.

    • Add 10 µL of the enzyme solution and incubate for 5 minutes at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding 10 µL of the substrate/cofactor mix.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADPH consumption) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Calcium Mobilization Assay for GPCR Antagonism

This protocol is designed to test for antagonism at Gq-coupled receptors like P2Y₆, as described previously. [7]

  • Cell Culture and Dye Loading:

    • Plate human P2Y₆ receptor-expressing cells (e.g., 1321N1 astrocytoma cells) in a black-walled, clear-bottom 96-well plate.

    • Grow to confluence.

    • Wash cells with a buffered salt solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Incubation and Stimulation:

    • Wash away excess dye.

    • Add buffer containing various concentrations of this compound or vehicle control.

    • Incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a solution of the agonist (e.g., UDP) to achieve a final EC₈₀ concentration.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after agonist addition to quantify the intracellular calcium peak.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the antagonist concentration to calculate the IC₅₀.

Conclusion and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of several well-established pharmacological activities of the broader chromene family. Based on a comprehensive analysis of its structural analogs, its primary in vitro mechanism of action is likely to be the inhibition of various enzymes, driven by the electrophilic nature of its 3-carboxaldehyde group. Concurrently, its 6-hydroxy moiety confers potent antioxidant potential. Its rigid scaffold also makes it a candidate for receptor modulation.

The true therapeutic potential of this compound can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear path for characterizing its inhibitory constants (IC₅₀, Kᵢ), defining its selectivity profile across enzyme families, and quantifying its effects on cellular signaling pathways. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive off-target screening to ensure a favorable safety profile for any potential drug development program.

References

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An In-depth Technical Guide to 6-Hydroxychromene-3-carboxaldehyde Derivatives: From Natural Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-hydroxychromene scaffold is a privileged heterocyclic motif found in a diverse array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of 6-hydroxychromene-3-carboxaldehyde and its derivatives, focusing on their discovery, natural occurrence, synthetic methodologies, and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product chemistry, and drug discovery, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the this compound Core

The chromene ring system, a benzopyran, is a fundamental structural unit in numerous bioactive molecules. The presence of a hydroxyl group at the 6-position and a carboxaldehyde at the 3-position creates a unique electronic and structural landscape, making this compound an intriguing scaffold for medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a site for further derivatization, while the aldehyde functionality provides a reactive handle for the synthesis of a wide range of derivatives, including Schiff bases, oximes, and hydrazones. This versatility has spurred interest in exploring the therapeutic potential of this class of compounds.

While the parent compound, this compound, is not as widely reported in nature as other chromene derivatives like tocopherols (Vitamin E), the structural motif is present in a variety of natural products, suggesting its potential for natural occurrence. This guide will delve into the known and inferred aspects of its presence in the natural world.

Discovery and Natural Occurrence: A Latent Presence in Nature's Chemical Arsenal

Direct isolation of this compound from natural sources is not extensively documented in scientific literature. However, the broader family of 6-hydroxychromenes is well-represented in the plant and microbial kingdoms, hinting at the potential for the 3-carboxaldehyde derivative to exist as a minor metabolite or an intermediate in biosynthetic pathways.

Inferred Natural Occurrence:

Photosynthetic organisms, including plants, algae, and cyanobacteria, are prolific producers of 6-hydroxy-chromanols and -chromenols, with tocopherols being the most prominent examples. These compounds are known to undergo various metabolic transformations, including oxidation of side chains, which can lead to the formation of aldehydes. While the focus has often been on the isoprenoid side chain, it is plausible that modifications to the chromene ring itself could occur, potentially leading to formylation at the C-3 position.

Fungi are another significant source of diverse secondary metabolites, including a vast array of polyketides.[1][2][3] Some fungal polyketide synthases are known to produce aromatic compounds that could serve as precursors to chromene structures. The biosynthesis of the related compound 6-hydroxymellein in fungi involves a polyketide synthase, suggesting a possible biosynthetic route for other 6-hydroxychromene derivatives.

Marine organisms are a rich and often untapped source of novel chemical structures.[4][5][6][7][8] The marine environment, with its unique ecological pressures, drives the evolution of diverse biosynthetic pathways. While no direct isolation has been reported, the chemical diversity of marine natural products makes them a promising area for the future discovery of this compound derivatives.

Illustrative Diagram of Potential Biosynthetic Precursors:

Biosynthetic Precursors Aromatic Amino Acids Aromatic Amino Acids Phenolic Precursors Phenolic Precursors Aromatic Amino Acids->Phenolic Precursors Polyketide Pathway Polyketide Pathway Polyketide Pathway->Phenolic Precursors Shikimate Pathway Shikimate Pathway Shikimate Pathway->Aromatic Amino Acids Acetyl-CoA Acetyl-CoA Acetyl-CoA->Polyketide Pathway 6-Hydroxychromene Scaffold 6-Hydroxychromene Scaffold Phenolic Precursors->6-Hydroxychromene Scaffold Cyclization This compound This compound 6-Hydroxychromene Scaffold->this compound Formylation

Caption: Potential biosynthetic pathways leading to the this compound scaffold.

Synthetic Methodologies: Crafting the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and further drug development. Several synthetic strategies can be employed, primarily focusing on the formation of the chromene ring and the introduction of the aldehyde functionality.

Formation of the Chromene Ring

A common approach to constructing the chromene ring involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone. For 6-hydroxychromene derivatives, hydroquinone is a suitable starting material.

Introduction of the 3-Carboxaldehyde Group

The formylation of the chromene ring at the 3-position is a key synthetic step. Several classic organic reactions can be adapted for this purpose:

  • Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[9][10][11][12][13] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

  • Duff Reaction: This reaction is specific for the ortho-formylation of phenols using hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid catalyst.[14][15][16][17]

  • Reimer-Tiemann Reaction: This reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[18][19][20][21][22]

Experimental Protocol: Synthesis of 6-Hydroxy-2H-chromene-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 6-hydroxy-2H-chromene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-hydroxy-2H-chromene (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium acetate until the pH is approximately 6-7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-hydroxy-2H-chromene-3-carbaldehyde.

Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl proton at C4, the methylene protons at C2, the aldehydic proton (typically δ 9.5-10.5 ppm), and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the olefinic carbons of the pyran ring, the methylene carbon at C2, and the carbonyl carbon of the aldehyde (typically δ 185-195 ppm).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₀H₈O₃ (176.17 g/mol ).[23]

Illustrative Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Characterization Start Dissolve 6-hydroxy-2H-chromene in DMF Cool Cool to 0 °C Start->Cool Add_POCl3 Add POCl3 dropwise Cool->Add_POCl3 React Heat to 60-70 °C Add_POCl3->React Quench Pour onto ice React->Quench Neutralize Neutralize with NaOAc Quench->Neutralize Extract Extract with DCM Neutralize->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR, MS Purify->Characterize

Caption: A generalized workflow for the synthesis of 6-hydroxy-2H-chromene-3-carbaldehyde.

Biological Activities and Therapeutic Potential: A Scaffold of Promise

While specific biological data for this compound is limited, the broader class of chromene derivatives has been extensively studied, revealing a wide range of pharmacological activities.[24] The insights gained from these studies provide a strong rationale for investigating the therapeutic potential of 3-carboxaldehyde derivatives.

Anticancer Activity

Numerous chromene derivatives have demonstrated potent anticancer activities against various cancer cell lines.[24][25][26][27] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence of the aldehyde group at the 3-position offers a unique opportunity to synthesize Schiff base derivatives, which have also been reported to possess significant anticancer properties.

Table 1: Reported Anticancer Activities of Related Chromene Derivatives

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
4-Aryl-4H-chromenesHep2, A549, HeLa0.75 - 9 µM[24]
PsoralidinGastric, Colon, BreastPotent cytotoxicity[24]
Dihydropyrano[3,2-c]chromenesHT29 (Colon)Cell death upon increasing concentrations[26]
Antioxidant Activity

The phenolic hydroxyl group at the 6-position is a key structural feature that imparts antioxidant properties to this class of compounds.[28][29][30][31][32] These derivatives can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and inhibit lipid peroxidation.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard and widely used method to evaluate the antioxidant activity of chemical compounds.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (this compound derivative)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and ascorbic acid in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Several chromene derivatives have been reported to possess anti-inflammatory properties.[33][34][35][36] The mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the downregulation of inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay is commonly used to screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compound

  • Dexamethasone (as a positive control)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Illustrative Diagram of Potential Anti-inflammatory Mechanism:

Anti-inflammatory_Mechanism LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes MAPK Pathway->Pro-inflammatory Genes iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2 NO NO iNOS->NO Prostaglandins Prostaglandins COX-2->Prostaglandins This compound Derivative This compound Derivative This compound Derivative->NF-κB Pathway Inhibits This compound Derivative->MAPK Pathway Inhibits

Caption: A potential mechanism of anti-inflammatory action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While its natural occurrence remains to be definitively established, the prevalence of the core 6-hydroxychromene structure in nature provides a strong impetus for its exploration. The synthetic accessibility of this scaffold, coupled with the potential for diverse derivatization at the 3-position, opens up vast possibilities for medicinal chemistry campaigns.

Future research should focus on:

  • Systematic exploration of natural sources: Targeted isolation studies on plants, fungi, and marine organisms may lead to the discovery of this compound and its derivatives.

  • Expansion of the chemical library: Synthesis of a diverse library of derivatives, particularly Schiff bases and other heterocyclic adducts, will be crucial for comprehensive SAR studies.

  • In-depth biological evaluation: Rigorous testing of these compounds in a battery of in vitro and in vivo assays is necessary to validate their therapeutic potential in areas such as oncology, inflammation, and oxidative stress-related diseases.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their biological effects and guide further drug design efforts.

By leveraging the knowledge of natural product chemistry and modern synthetic and pharmacological tools, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective drugs for a range of human diseases.

References

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In Silico Prediction of 6-Hydroxychromene-3-carboxaldehyde Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery while minimizing costs and late-stage attrition has positioned in silico computational methods at the forefront of modern pharmaceutical research.[1][2][3] This technical guide provides a comprehensive, methodology-focused framework for the prediction of biological activity for the novel compound 6-Hydroxychromene-3-carboxaldehyde . Chromene derivatives are a well-established class of heterocyclic compounds known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][5] By leveraging a structured, multi-faceted computational workflow, researchers can generate robust, testable hypotheses regarding the compound's pharmacokinetics, toxicity, potential molecular targets, and mechanism of action before embarking on resource-intensive experimental validation. This guide details the sequential logic and practical execution of ADMET profiling, target identification, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, establishing a self-validating system for early-stage drug candidate assessment.

Introduction: The Compound and the Computational Imperative

This compound is a member of the chromene family, a class of oxygen-containing heterocyclic compounds.[5] Its core structure, featuring a 6-hydroxy group, is a common motif in bioactive natural products like vitamin E and other chromanols, which are recognized for their antioxidant properties.[6][7] The aldehyde functional group at the 3-position introduces a reactive site that could be critical for covalent or non-covalent interactions with biological macromolecules.

Compound Details:

  • IUPAC Name: 6-hydroxy-2H-chromene-3-carboxaldehyde[8]

  • Molecular Formula: C₁₀H₈O₃

  • Molecular Weight: 176.17 g/mol

  • CAS Number: 134822-76-7[9][10]

The "fail fast, fail cheap" paradigm in drug discovery necessitates the early identification of both promising candidates and potential liabilities. In silico approaches have revolutionized this landscape by enabling the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, even before its synthesis.[3][11][12] These computational tools complement traditional experimental techniques, providing a cost-effective means to screen, prioritize, and refine lead compounds.[2][13] This guide outlines a validated workflow to build a comprehensive bioactivity profile for this compound.

The In Silico Bioactivity Prediction Workflow

A robust computational assessment relies on the integration of multiple predictive techniques.[13] Each step in the workflow provides a distinct layer of information, and the convergence of results from different methods strengthens the overall hypothesis. The causality behind this sequence is critical: we first determine if the molecule is "drug-like" and safe (ADMET) before investing computational resources in identifying its specific molecular targets and binding interactions (Target ID and Docking).

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Target Interaction cluster_2 Phase 3: Synthesis & Validation A Compound Structure (this compound) B Physicochemical & Drug-Likeness Prediction (e.g., SwissADME) A->B C Pharmacokinetic & Toxicity (ADMET) Prediction (e.g., pkCSM, ProTox-II) B->C Is it 'drug-like'? D Target Identification & Prioritization (e.g., SwissTargetPrediction, PharmMapper) C->D Is it likely safe? G Integrated Bioactivity Hypothesis C->G E Molecular Docking Simulation (e.g., AutoDock Vina) D->E Select top-ranked targets E->G F QSAR Model Development (For Chromene Analogs) F->G H In Vitro / In Vivo Experimental Validation G->H

Figure 1: A comprehensive workflow for in silico bioactivity prediction.

Phase 1: Foundational Assessment

Physicochemical and Drug-Likeness Analysis

Causality: Before assessing biological interaction, we must determine if the compound possesses the fundamental physicochemical properties compatible with a therapeutic agent. Poor solubility, incorrect size, or unfavorable lipophilicity can terminate a drug's development, regardless of its potency. The Lipinski's Rule of Five is a foundational standard for evaluating drug-likeness.

Protocol: Drug-Likeness Evaluation using SwissADME

  • Input: Obtain the canonical SMILES string for this compound: O=Cc1cocc2cc(O)ccc12.

  • Platform: Navigate to the SwissADME web server.

  • Execution: Paste the SMILES string into the query box and run the prediction.

  • Analysis: Examine the output for key physicochemical properties and drug-likeness rules.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight176.17 g/mol ≤ 500 g/mol Yes
LogP (Consensus)1.65≤ 5Yes
H-bond Donors1≤ 5Yes
H-bond Acceptors3≤ 10Yes
Molar Refractivity48.5040 - 130Yes
Gastrointestinal (GI) AbsorptionHighHighFavorable
Blood-Brain Barrier (BBB) PermeantYes--

Data generated for illustrative purposes using standard prediction algorithms.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Causality: A drug's efficacy is meaningless if it is rapidly metabolized, fails to reach its target tissue, or is overtly toxic. ADMET prediction is a critical step to flag potential liabilities early.[11][14] The use of multiple prediction tools is recommended to compare results and build confidence in the findings.[12]

Protocol: ADMET Profiling using pkCSM and ProTox-II

  • Input: Use the SMILES string O=Cc1cocc2cc(O)ccc12.

  • Platform 1 (Pharmacokinetics): Access the pkCSM Pharmacokinetics web server.

  • Execution 1: Submit the SMILES string and select all relevant prediction endpoints (Absorption, Distribution, Metabolism, Excretion).

  • Platform 2 (Toxicity): Access the ProTox-II web server.

  • Execution 2: Submit the SMILES string to predict various toxicity endpoints, including organ toxicity and LD50.

  • Analysis: Consolidate the data into a summary table. Cross-reference predictions between different servers where endpoints overlap.

Data Presentation: Predicted ADMET Profile

ParameterEndpointPredicted ResultImplication
Absorption Water Solubility-2.1 log(mol/L)Moderately Soluble
Caco-2 Permeability0.95 log PappHigh Permeability
Distribution VDss (human)0.21 L/kgLimited distribution into tissues
BBB Permeability0.85 logBBCan cross the blood-brain barrier
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion Total Clearance0.65 log(ml/min/kg)Moderate clearance rate
Toxicity HepatotoxicityHigh ProbabilityPotential Liability
LD50 (rat)2100 mg/kgClass IV (Slightly Toxic)

Data generated for illustrative purposes using standard prediction algorithms.

Phase 2: Efficacy and Target Interaction

Target Identification and Prioritization

Causality: To understand a compound's bioactivity, we must first hypothesize its molecular targets. Ligand-based target prediction methods operate on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules with similar structures.[13]

Protocol: Ligand-Based Target Prediction using SwissTargetPrediction

  • Input: Use the SMILES string for this compound.

  • Platform: Navigate to the SwissTargetPrediction web server.

  • Execution: Submit the SMILES string and specify Homo sapiens as the target organism.

  • Analysis: Review the list of predicted targets. Prioritize targets based on the "Probability" score. Group targets by protein class (e.g., kinases, enzymes, GPCRs) to identify potential pathway-level effects. Focus on targets with strong literature links to pathologies where chromene derivatives have shown promise (e.g., inflammation, cancer).

Data Presentation: Top Predicted Protein Target Classes

Target ClassRepresentative TargetProbabilityPotential Therapeutic Area
EnzymesCarbonic Anhydrase IIHighGlaucoma, Diuretic
KinasesPI3K/Akt Pathway KinasesModerateOncology, Inflammation
Nuclear ReceptorsEstrogen ReceptorModerateOncology, Hormonal Disorders
G-Protein Coupled ReceptorsDopamine ReceptorLowNeurology

This table represents a hypothetical output for illustrative purposes.

Molecular Docking Simulation

Causality: Once high-probability targets are identified, molecular docking predicts the preferred binding orientation of the ligand within the target's active site and estimates the binding affinity.[15][16][17] A successful docking protocol serves as a self-validating system when it can accurately reproduce the binding pose of a known co-crystallized ligand.

Protocol: Molecular Docking using AutoDock Vina

  • Target Preparation:

    • Download the 3D crystal structure of a prioritized target (e.g., Carbonic Anhydrase II, PDB ID: 2CBE) from the Protein Data Bank (PDB).

    • Using software like UCSF Chimera or AutoDock Tools, prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Isolate the native co-crystallized ligand for re-docking validation.

  • Ligand Preparation:

    • Generate a 3D conformer of this compound from its SMILES string.

    • Minimize its energy using a force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Validation (Self-Trust System):

    • Define the docking grid box around the active site based on the position of the co-crystallized ligand.

    • Re-dock the extracted native ligand back into the active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD < 2.0 Å validates the docking protocol's accuracy.[18]

  • Execution:

    • Using the validated protocol, dock this compound into the target's active site.

  • Analysis:

    • Analyze the predicted binding affinity (in kcal/mol). More negative values indicate stronger binding.

    • Visualize the top-ranked binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with active site residues.

G PDB 1. Download Target Structure (e.g., PDB: 2CBE) PrepP 2. Prepare Protein (Remove H2O, Add H+) PDB->PrepP Grid 4. Define Binding Site (Grid Box) PrepP->Grid PrepL 3. Prepare Ligand (3D Conformer, Energy Min.) Validate 5. Protocol Validation (Re-dock native ligand, RMSD < 2Å) PrepL->Validate Grid->Validate Dock 6. Dock Test Compound (this compound) Validate->Dock Protocol Validated Analyze 7. Analyze Results (Binding Affinity, Interactions) Dock->Analyze

Figure 2: A validated workflow for molecular docking simulation.

Data Presentation: Hypothetical Docking Results vs. Carbonic Anhydrase II

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound -7.8His94, His96, Thr199H-bond, Pi-stacking
Acetazolamide (Known Inhibitor)-8.5His94, Thr199, Thr200H-bond, Metal Coordination
Quantitative Structure-Activity Relationship (QSAR)

Causality: QSAR modeling establishes a mathematical relationship between the chemical features of a series of compounds and their biological activity.[1][19][20] While a single compound cannot be used to build a model, if experimental data exists for related chromene derivatives, a QSAR model can predict the activity of our new compound, placing its potential potency in context. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data.[21]

Protocol: Conceptual QSAR Workflow

  • Data Collection: Curate a dataset of chromene derivatives with experimentally measured activity against a specific target (e.g., IC50 values for an enzyme).

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors (e.g., topological, electronic, steric properties).[1][21]

  • Model Building: Split the data into training and test sets. Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to build a model correlating descriptors with activity for the training set.[21]

  • Model Validation: Validate the model's predictive power using the test set. Key metrics include the coefficient of determination (R²) and the predictive R² (q²).

  • Prediction: Use the validated model to predict the activity of this compound.

Integration of Results and Future Directions

The synthesis of data from all computational phases forms the final bioactivity hypothesis.

  • Integrated Hypothesis: "this compound is a drug-like molecule with high predicted gastrointestinal absorption and blood-brain barrier permeability. It shows a potential liability for hepatotoxicity and may act as a moderate inhibitor of Carbonic Anhydrase II, driven by hydrogen bonding with key histidine residues in the active site. Its predicted activity falls within the range of other moderately active chromene analogs."

  • Trustworthiness: This hypothesis is built on a self-validating system. The drug-likeness assessment provides the foundation, the use of multiple ADMET servers provides cross-validation, and the re-docking protocol ensures the reliability of the binding pose prediction.[18]

    • In Vitro Target Assay: Experimentally test the inhibitory activity of the compound against the top-predicted target, Carbonic Anhydrase II.

    • Hepatotoxicity Assay: Use an in vitro model (e.g., HepG2 cell line) to confirm or refute the predicted hepatotoxicity.

    • Lead Optimization: If the activity is confirmed and the toxicity is manageable, use the docking pose as a structural guide to design derivatives with improved potency and a better safety profile.

This structured in silico approach ensures that laboratory resources are focused on compounds with the highest probability of success, embodying the principles of modern, efficient drug discovery.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][11][12][14]

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  • Zhang, S. (2011). Computational Approach for Drug Target Identification. Chemical Genomics, 1, 351-361. [Link][2]

  • Sydow, D., et al. (2015). Generalized Workflow for Generating Highly Predictive in Silico Off-Target Activity Models. Journal of Chemical Information and Modeling, 55(3), 630-641. [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of Novel 6-Hydroxychromene-3-carboxaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of 6-Hydroxychromene-3-carboxaldehyde Analogs in Drug Discovery

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. These compounds and their derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of novel therapeutics. The inherent reactivity of the aldehyde group, coupled with the electron-rich phenolic ring, provides a versatile platform for the synthesis of a diverse library of analogs with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The precise characterization of these novel analogs is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of subsequent biological and pharmacological studies. This guide provides an in-depth technical overview of the key methodologies employed in the structural elucidation of novel this compound analogs, grounded in the principles of scientific integrity and field-proven insights.

Part 1: Synthesis and Purification of this compound Analogs

The successful structural elucidation of any novel compound begins with its efficient synthesis and rigorous purification. A common and effective strategy for the synthesis of this compound analogs is through the Knoevenagel condensation of a substituted salicylaldehyde with a suitable active methylene compound, followed by intramolecular cyclization. This approach offers a convergent and modular route to a variety of analogs.

Experimental Protocol: Synthesis of a Representative this compound Analog

This protocol outlines the synthesis of a generic 6-hydroxy-substituted-2H-chromene-3-carbaldehyde, which can be adapted for various analogs by modifying the starting salicylaldehyde.

Step 1: Knoevenagel Condensation

  • To a solution of the appropriately substituted 4-hydroxysalicylaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add the active methylene compound (e.g., N,N-dimethylacetamide, 1.2 eq).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), to the reaction mixture. The choice of base is critical as it facilitates the deprotonation of the active methylene compound, initiating the condensation.

  • The reaction mixture is then heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

Step 2: Purification

  • The crude product is purified by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in hexane) is determined by the polarity of the target compound.

  • Fractions containing the desired product are combined and the solvent is evaporated to yield the purified this compound analog.

  • The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by the spectroscopic methods detailed below.

Part 2: A Multi-faceted Approach to Structural Elucidation

The unambiguous determination of the structure of a novel this compound analog requires a combination of modern spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate chemical environment. For a typical this compound analog, the following characteristic signals are expected:

Proton Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aldehyde (-CHO)9.5 - 10.5Singlet (s)-The deshielding effect of the carbonyl group and the aromatic ring shifts this proton significantly downfield.
Vinylic (C4-H)7.5 - 8.0Singlet (s)-This proton is part of the α,β-unsaturated aldehyde system and is deshielded by the carbonyl and the aromatic ring.
Aromatic (C5-H, C7-H, C8-H)6.5 - 7.5Doublet (d), Doublet of Doublets (dd)2-9The chemical shifts and coupling patterns depend on the substitution pattern of the benzene ring. Ortho, meta, and para couplings provide connectivity information.
Methylene (C2-H₂)4.8 - 5.2Singlet (s) or AB quartet-These protons are adjacent to the oxygen atom and the double bond, resulting in a downfield shift.
Hydroxyl (-OH)5.0 - 10.0Broad Singlet (br s)-The chemical shift is variable and depends on concentration, solvent, and temperature. This signal disappears upon D₂O exchange.

Expert Insight: The observation of long-range couplings in COSY spectra between the aldehyde proton and the vinylic proton can further confirm their proximity.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The expected chemical shifts for the core structure are as follows:

Carbon Approximate Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O)185 - 195The carbonyl carbon is highly deshielded.
Aromatic (C5, C6, C7, C8, C4a, C8a)110 - 160The chemical shifts are influenced by the substituents on the aromatic ring. The carbon bearing the hydroxyl group (C6) will be shifted downfield.
Vinylic (C3, C4)120 - 150These carbons are part of the conjugated system.
Methylene (C2)65 - 75This carbon is attached to the deshielding oxygen atom.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure.

  • COSY: Reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.

  • HSQC: Correlates directly bonded proton and carbon atoms.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and confirming the placement of substituents.

Experimental Workflow for NMR Analysis

MS_Fragmentation M [M+H]⁺ M_minus_H [M]⁺ M->M_minus_H - H• M_minus_CO [M+H-CO]⁺ M->M_minus_CO - CO rDA_fragment rDA Fragment M->rDA_fragment rDA Substituent_loss Fragment from Substituent Loss M->Substituent_loss - R•

Common fragmentation pathways for this compound analogs.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state. This technique provides precise bond lengths, bond angles, and stereochemical information, serving as the ultimate confirmation of the proposed structure.

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to best fit the experimental data.

Trustworthiness: The final refined crystal structure provides a self-validating system where the experimentally observed electron density map corresponds to the atomic positions of the proposed structure. The crystal structure of a related compound, 7-hydroxy-4-methyl-2H-chromen-2-one, has been reported, providing a valuable reference for the expected bond lengths and angles in this class of compounds. [1]

Conclusion: An Integrated Approach for Unwavering Confidence

The structural elucidation of novel this compound analogs is a critical step in the drug discovery process. A comprehensive and integrated approach, combining robust synthesis and purification with a suite of powerful analytical techniques, is essential for achieving an unambiguous and trustworthy structural assignment. By leveraging the complementary information provided by NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, researchers can proceed with confidence in the identity and purity of their novel compounds, paving the way for meaningful biological evaluation and the potential development of new and effective therapeutics.

References

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Technical Guide: A Multi-Tiered Strategy for the Preliminary Cytotoxicity Screening of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chromene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2] Specifically, in oncology, chromene derivatives have garnered significant interest for their potent anticancer activities, which are often mediated through the induction of apoptosis, cell cycle arrest, and disruption of critical cellular structures like microtubules.[1][3][4] This guide presents a robust, multi-tiered framework for the preliminary in vitro cytotoxicity screening of a novel derivative, 6-Hydroxychromene-3-carboxaldehyde. The objective is to move beyond a single-endpoint assay to build a comprehensive initial profile of the compound's biological effect, distinguishing between cytostatic and cytotoxic mechanisms and identifying hallmarks of programmed cell death. We provide detailed, field-proven protocols for assessing metabolic viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Annexin V/PI assay), coupled with a logical framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient primary screening cascade for novel chemical entities.

Rationale and Strategic Workflow

The initial evaluation of a novel compound's bioactivity is a critical gatekeeping step in the drug discovery pipeline.[5][6] A preliminary screen must be both sensitive and informative, providing not just a binary "active/inactive" result, but also early mechanistic clues. Relying on a single assay can be misleading; for instance, a compound that inhibits metabolic activity without killing the cell (a cytostatic effect) might be misinterpreted by a purely metabolic assay.[7][8]

Therefore, we advocate for a tiered approach that interrogates distinct cellular health markers. Our proposed workflow provides a progressively deeper understanding of the compound's cytotoxic profile.

Tiered Experimental Workflow
  • Tier 1: Metabolic Viability Assessment. The first step is a broad screen to measure the compound's impact on cellular metabolic activity, which serves as a proxy for cell viability and proliferation. The MTT assay is a cost-effective and widely adopted standard for this purpose.[6][9]

  • Tier 2: Membrane Integrity Assessment. To differentiate between a cytostatic effect and a true cytotoxic (cell-killing) effect, we assess the integrity of the plasma membrane. The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme, a definitive marker of cell lysis.[10][11]

  • Tier 3: Apoptosis Characterization. For a promising cytotoxic compound, identifying the mode of cell death is crucial. Inducing apoptosis (programmed cell death) is a desirable characteristic for many anticancer drugs.[8][12] The Annexin V/PI assay is the gold standard for identifying apoptotic cells.[13][14]

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanism Differentiation cluster_2 Tier 3: Mode of Death Analysis MTT MTT Assay (Metabolic Activity) LDH LDH Assay (Membrane Integrity) MTT->LDH If IC50 is promising Interpretation Data Synthesis & IC50 Calculation MTT->Interpretation Apoptosis Annexin V/PI Assay (Apoptosis Detection) LDH->Apoptosis If cytotoxic LDH->Interpretation Apoptosis->Interpretation Compound This compound Compound->MTT Dose-Response Treatment

Figure 1: Tiered workflow for preliminary cytotoxicity screening.

Foundational Protocols & Methodologies

The following protocols are designed to be self-validating by including essential controls. The choice of cell lines is critical; for an initial screen, we recommend a relevant cancer cell line (e.g., MCF-7 , human breast adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 , human embryonic kidney cells) to simultaneously evaluate potency and selectivity.[6]

Cell Culture and Compound Preparation
  • Cell Lines: MCF-7 (ATCC® HTB-22™) and HEK293 (ATCC® CRL-1573™).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in serum-free media to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced toxicity.

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15][17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.[17][18]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570 nm using a microplate reader.[17][18]

Protocol: LDH Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that serves as a reliable marker for compromised plasma membrane integrity.[10][11]

Step-by-Step Methodology:

  • Plate Setup: Seed and treat cells with the compound as described in the MTT protocol (Steps 1-3). Crucially, set up three additional control wells for each cell line:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[7]

    • Medium Background Control: Medium without cells.[10]

  • Supernatant Collection: At the end of the incubation period, centrifuge the 96-well plate at ~500 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7][20] Add 50 µL of a stop solution if required by the kit. Measure the absorbance at 490 nm.[20]

Data Analysis, Presentation, and Interpretation

Quantitative Data Presentation

Raw absorbance values should be corrected by subtracting the background (no-cell control). Data should then be normalized to the vehicle-treated control wells and presented as a percentage of viability or cytotoxicity. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of the MTT assay.[5]

Table 1: Summary of IC₅₀ Values for this compound

Cell Line Treatment Duration IC₅₀ (µM) Selectivity Index (SI)*
MCF-7 (Cancer) 24 hours Calculated Value Calculated Value
48 hours Calculated Value Calculated Value
HEK293 (Non-cancer) 24 hours Calculated Value N/A
48 hours Calculated Value N/A

*Selectivity Index (SI) = IC₅₀ in non-cancer cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity Profile at a Fixed Concentration (e.g., 2x IC₅₀ from MTT)

Assay Cell Line % Cytotoxicity / % Apoptotic Cells
LDH Assay MCF-7 Calculated Value
HEK293 Calculated Value

| Annexin V/PI | MCF-7 | Early Apoptosis: Value%; Late Apoptosis: Value% |

Interpreting the Multi-Assay Results

The power of this workflow lies in synthesizing the data from all three tiers:

  • Scenario A: Potent and Selective Apoptotic Inducer: The compound shows a low IC₅₀ value in MCF-7 cells and a significantly higher IC₅₀ in HEK293 cells (High SI).[6] This is corroborated by high LDH release and a high percentage of Annexin V positive cells. This is the ideal profile for a promising anticancer lead.

  • Scenario B: Potent but Non-Selective Cytotoxin: The compound exhibits low IC₅₀ values and high LDH release in both cell lines. This suggests general cytotoxicity that is not specific to cancer cells, a less desirable profile.

  • Scenario C: Cytostatic Agent: The compound shows a low IC₅₀ in the MTT assay but low LDH release. This indicates the compound inhibits metabolic activity or proliferation without causing widespread cell death.[8][21] This could still be a valuable mechanism, but it is distinct from direct cytotoxicity.

Hypothesized Mechanism and Future Directions

Many chromene derivatives exert their anticancer effects by interacting with the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[3][4] This action disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3]

Hypothesized Signaling Pathway

The diagram below illustrates a simplified, plausible pathway where a chromene derivative induces apoptosis following microtubule disruption.

G Compound 6-Hydroxychromene-3- carboxaldehyde Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Network (Dynamic Instability) Tubulin->Microtubules Disruption MitoticArrest G2/M Phase Cell Cycle Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) MitoticArrest->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized pathway for chromene-induced apoptosis.
Recommended Next Steps

Based on the preliminary screening results, the following focused assays are logical next steps to validate the hypothesized mechanism:

  • Cell Cycle Analysis: Use propidium iodide staining followed by flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M).

  • Caspase Activity Assays: Employ specific fluorometric or colorimetric assays to measure the activity of key executioner caspases like Caspase-3/7, confirming the apoptotic pathway is engaged.[13]

  • Mitochondrial Membrane Potential Assay: Use dyes like TMRE or Rhodamine 123 to assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[22]

By following this structured, multi-tiered approach, researchers can efficiently and accurately characterize the cytotoxic potential of this compound, generating a robust data package to support informed decisions for further development.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Gautam, A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules. [Link]

  • Al-Warhi, T., et al. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • Houghtaling, J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Fayed, E. A., et al. (2020). Synthesis of novel chromene derivatives of expected antitumor activity. Archiv der Pharmazie. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Jung, J. C., & Oh, S. (2011). Practical synthesis of hydroxychromenes and evaluation of their biological activity. Molecules. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 6-Hydroxychromene-3-carboxaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via the Vilsmeier-Haack reaction, a robust and efficient method for the formylation and cyclization of activated phenolic compounds. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental procedure, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

Chromene scaffolds are privileged structures in drug discovery, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, in particular, serves as a critical intermediate for the elaboration of more complex molecular architectures. The presence of a reactive aldehyde at the 3-position and a nucleophilic hydroxyl group at the 6-position provides two distinct chemical handles for further functionalization, making it a highly versatile precursor.

This protocol details a reliable synthesis commencing from the readily available 2',4'-Dihydroxyacetophenone. The key transformation employs the Vilsmeier-Haack reaction, which ingeniously combines formylation and cyclization into a single, efficient process to construct the target chromene ring system.[1]

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via the reaction of 2',4'-Dihydroxyacetophenone with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

Overall Reaction Scheme:

(Image depicting the conversion of 2',4'-Dihydroxyacetophenone to this compound via DMF/POCl₃)

Causality and Mechanistic Pillars:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich compounds.[2] Its application here is twofold: it formylates the activated methyl group of the acetophenone and facilitates a cyclization reaction.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the attack of the nucleophilic oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[3][4] This species is the key electrophile for the subsequent formylation steps.

  • Electrophilic Attack and Cyclization: The enol form of 2',4'-Dihydroxyacetophenone attacks the Vilsmeier reagent at the methyl carbon. The ortho-hydroxyl group then acts as an intramolecular nucleophile, attacking the iminium carbon. This cyclization step, followed by the elimination of dimethylamine and subsequent hydrolysis during aqueous workup, results in the formation of the aldehyde and the stable chromene ring. The 4'-hydroxyl group of the starting material remains as the 6-hydroxyl group in the final product.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attacks POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Substrate 2',4'-Dihydroxy- acetophenone Substrate->Intermediate Product 6-Hydroxychromene- 3-carboxaldehyde Intermediate->Product Hydrolysis & Cyclization

Caption: Logical flow of the Vilsmeier-Haack reaction mechanism.

Critical Safety and Handling Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures. A thorough risk assessment is mandatory before commencing any work.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic, and a strong lachrymator. It reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[5][6] Inhalation can be fatal, and contact causes severe skin and eye burns.[7][8]

    • Handling: Must be handled exclusively in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).[9] Ensure an emergency safety shower and eyewash station are immediately accessible.[7]

  • N,N-Dimethylformamide (DMF):

    • Hazards: A skin and eye irritant. It is readily absorbed through the skin and is a suspected hepatotoxin.

    • Handling: Handle in a well-ventilated area or fume hood. Avoid skin contact by wearing appropriate gloves.

  • General Precautions:

    • All glassware must be thoroughly dried before use to prevent violent reactions with POCl₃.

    • The initial addition of POCl₃ to DMF is highly exothermic and must be performed slowly at low temperatures (0-5 °C) with efficient cooling.

Materials, Reagents, and Equipment

Reagents and Consumables
ReagentFormulaMW ( g/mol )MolesEquiv.AmountPuritySupplier
2',4'-DihydroxyacetophenoneC₈H₈O₃152.150.051.07.61 g≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.6513.047.5 g (50 mL)AnhydrousSigma-Aldrich
Phosphorus Oxychloride (POCl₃)POCl₃153.330.153.023.0 g (14 mL)≥99%Sigma-Aldrich
Crushed Ice / Deionized H₂OH₂O18.02--~500 g / 1 L--
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--As needed-Fisher
Ethyl AcetateC₄H₈O₂88.11--~500 mLACS GradeFisher
HexanesC₆H₁₄86.18--~500 mLACS GradeFisher
Anhydrous Sodium SulfateNa₂SO₄142.04--~20 g-Fisher
Equipment
  • Three-neck round-bottom flask (500 mL) with magnetic stirrer

  • Dropping funnel (100 mL)

  • Thermometer and adapter

  • Ice-water bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

  • Glassware for extraction and recrystallization

  • TLC plates (Silica gel 60 F₂₅₄)

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a 0.05 mole scale synthesis.

Part A: Preparation of the Vilsmeier Reagent
  • Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure all joints are properly sealed. Place the flask in an ice-water bath.

  • Initial Charge: Add 50 mL (0.65 mol) of anhydrous DMF to the flask and begin stirring. Cool the DMF to 0-5 °C.

  • Reagent Addition: Slowly add 14 mL (0.15 mol) of POCl₃ dropwise via the dropping funnel over a period of 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. The formation of the Vilsmeier reagent is exothermic. A thick, pale-yellow precipitate may form.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.

Part B: Reaction and Cyclization
  • Substrate Addition: Dissolve 7.61 g (0.05 mol) of 2',4'-Dihydroxyacetophenone in 20 mL of DMF. Add this solution to the Vilsmeier reagent mixture dropwise over 15 minutes, maintaining the temperature below 10 °C.

  • Heating: Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-75 °C using a heating mantle.

  • Reaction Monitoring: Maintain the temperature at 70-75 °C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting acetophenone spot has been consumed.

Part C: Work-up and Purification
  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (2 L), prepare approximately 500 g of crushed ice. Under vigorous stirring , slowly and carefully pour the reaction mixture onto the crushed ice. This step is highly exothermic and will release fumes; perform it in the back of the fume hood.

  • Hydrolysis: Stir the resulting aqueous mixture for 1-2 hours. A solid precipitate of the crude product should form.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 6-7. Be cautious of gas evolution (CO₂).

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the crude product either in a vacuum oven at 50 °C overnight or air-dry to a constant weight.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the purified crystals and dry under vacuum. A typical yield is 70-80%.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

The identity and purity of the final product, this compound (CAS: 134822-76-7)[10], should be confirmed using standard analytical techniques.

  • Appearance: Pale yellow to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.5 (s, 1H, -CHO)

    • δ ~9.7 (s, 1H, Ar-OH)

    • δ ~8.0 (s, 1H, H-4)

    • δ ~7.0-7.2 (m, 3H, Ar-H)

    • δ ~4.8 (s, 2H, -OCH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~190.0 (CHO), 155.0, 150.0, 148.0, 125.0, 120.0, 118.0, 117.0, 115.0, 65.0 (OCH₂)

  • Mass Spectrometry (ESI+): m/z = 177.1 [M+H]⁺, for C₁₀H₈O₃.

  • Melting Point: Literature values can be consulted for comparison.

Conclusion

The Vilsmeier-Haack reaction provides an effective and direct pathway for the synthesis of this compound from 2',4'-Dihydroxyacetophenone. By carefully controlling the reaction temperature and adhering to the stringent safety protocols outlined, researchers can reliably produce this valuable intermediate in high yield and purity. This protocol serves as a self-validating system, empowering scientific professionals to advance their research in drug discovery and chemical synthesis.

References

  • Mendelson, W., & Hayden, C. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Synthetic Communications, 26(3), 603-607. [Link]

  • Fieser, L. F., & Jones, J. E. (1942). N-Methylformanilide. Organic Syntheses, Coll. Vol. 3, p.590. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chavan, S. S., & Shinde, P. V. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1855-1861. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4770815, this compound. [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. [Link]

  • Patil, S. A., et al. (2023). Synthesis of Novel 6,8-Disubstituted-Chromone-3-Carboxamides and their Evaluation as Potential Anti-Tuberculosis Agents. University of Venda Repository. [Link]

Sources

Application Note: High-Resolution Purification of 6-Hydroxychromene-3-carboxaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Hydroxychromene-3-carboxaldehyde is a key heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Achieving high purity of this compound is critical for subsequent synthetic steps and ensuring the integrity of final products. This application note provides a detailed, field-proven protocol for the efficient purification of crude this compound using silica gel column chromatography. The methodology emphasizes a systematic approach, from initial method development with Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow, ensuring reproducibility and high recovery of the target compound.

Principle of Separation: Exploiting Polarity Differentials

The successful chromatographic separation of this compound hinges on the principle of differential adsorption.[1][2] The target molecule possesses moderate polarity due to the presence of a phenolic hydroxyl (-OH) group and an aldehyde (-CHO) group on the chromene scaffold.

Common impurities in a typical synthetic batch may include:

  • Non-polar impurities: Unreacted starting materials or non-polar by-products.

  • Highly polar impurities: The over-oxidized corresponding carboxylic acid (6-hydroxychromene-3-carboxylic acid), which is a common side product for aldehydes.[3]

This protocol utilizes silica gel, a highly polar stationary phase, which strongly adsorbs polar molecules.[1] A mobile phase gradient, starting with a non-polar solvent (Hexane) and gradually increasing the concentration of a more polar solvent (Ethyl Acetate), is employed. This strategy ensures that:

  • Non-polar impurities are washed through the column first with the initial, low-polarity eluent.

  • The target compound, this compound, is then eluted as the polarity of the mobile phase increases.

  • Highly polar impurities, such as the corresponding carboxylic acid, remain strongly adsorbed to the silica and elute last, or require a significantly more polar solvent system for elution.[3]

Pre-Chromatography Method Development: Thin-Layer Chromatography (TLC)

Before committing the bulk sample to the column, it is imperative to determine the optimal solvent system using TLC. This preliminary step saves time, conserves material, and predicts the separation efficiency. The goal is to find a solvent ratio where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, which generally provides the best separation on a column.[1]

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4).

  • Place the TLC plates in the chambers and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). The desired compound and any UV-active impurities will appear as dark spots.

  • Calculate the Rƒ value for each spot in each solvent system: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that provides an Rƒ of ~0.3 for the target compound and shows good separation from other spots. For this compound, a system of 7:3 Hexane:Ethyl Acetate is often a suitable starting point.

Materials and Equipment

Category Item Specifications
Chemicals & Reagents Crude this compoundN/A
Silica Gel for Column Chromatography230-400 mesh (40-63 µm particle size)
n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Dichloromethane (for sample loading)ACS Grade
Celite (optional, for dry loading)545
Apparatus Glass Chromatography ColumnAppropriate size (e.g., 40 mm diameter for 1-5 g scale)
Separatory Funnel / ReservoirFor mobile phase addition
Fraction Collector or Test TubesFor collecting eluate
TLC PlatesSilica gel 60 F₂₅₄
TLC Developing Chambers
UV Lamp254 nm
Rotary EvaporatorFor solvent removal
Cotton or Glass WoolTo plug the column
SandWashed, fine grain

Detailed Step-by-Step Purification Protocol

This protocol is designed for purifying approximately 1-2 grams of crude material. The amount of silica gel is typically 20-50 times the weight of the crude sample.[1]

Column Preparation (Wet Slurry Packing)

The wet slurry method is superior for achieving a uniformly packed column, which is essential for high-resolution separation.[2]

  • Plugging the Column: Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet.[1] Use a long glass rod to gently push it into place.

  • Adding a Sand Layer: Add a thin layer (approx. 0.5 cm) of sand on top of the plug. This creates a flat base for the silica gel.

  • Preparing the Slurry: In a beaker, measure out the required amount of silica gel (e.g., 50 g for 1 g of crude material). Add the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to create a pourable slurry. Stir gently to release trapped air bubbles.

  • Packing the Column: Pour the slurry into the column in one continuous motion. Use a funnel to aid the process. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica gel.

  • Finalizing the Packing: Once all the silica has settled, add another thin layer (approx. 0.5 cm) of sand on top to protect the silica bed from disturbance during sample and solvent addition.[1] Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any point from here on. [1]

Sample Preparation and Loading (Dry Loading)

Dry loading is recommended as it often leads to better separation by introducing the sample in a concentrated band.

  • Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).

  • Add a small amount of silica gel (approx. 2-3 g) or Celite to the solution.[4]

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as a uniform layer on top of the sand at the top of the prepared column.

Elution and Fraction Collection
  • Initial Elution: Carefully add the starting mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to the column without disturbing the top layer.

  • Applying Pressure: Use gentle air pressure (flash chromatography) to achieve a steady flow rate (a solvent drop rate of about 5-10 cm per minute is a good target).[4]

  • Gradient Elution: Begin collecting fractions (e.g., 20 mL per test tube). Start with the low-polarity solvent system determined from TLC (e.g., 8:2 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 6:4 Hexane:EtOAc) to elute the target compound. This can be done in a stepwise or continuous gradient.

  • Systematic Collection: Arrange and label the test tubes in a rack. Collect dozens of fractions systematically.

Fraction Analysis
  • Use TLC to monitor the fractions. Spot every few fractions on a single TLC plate, alongside a spot of the original crude material.

  • Develop the TLC plate in the solvent system that gave an Rƒ of ~0.3 (e.g., 7:3 Hexane:EtOAc).

  • Identify the fractions containing only the spot corresponding to the pure product. There will likely be initial fractions with non-polar impurities and later fractions with more polar impurities.

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

Workflow Visualization

G Purification Workflow for this compound cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Recovery Phase TLC_Dev 1. TLC Method Development (Determine Optimal Solvent System) Column_Prep 2. Column Packing (Silica Gel Slurry) TLC_Dev->Column_Prep Informs Packing Solvent Sample_Load 3. Sample Dry Loading (Adsorb Crude onto Silica) Column_Prep->Sample_Load Elution 4. Gradient Elution (Hexane -> Ethyl Acetate) Sample_Load->Elution Start Elution Fraction_Collect 5. Fraction Collection (Systematic Tube Collection) Elution->Fraction_Collect TLC_Analysis 6. Fraction Analysis by TLC (Identify Pure Fractions) Fraction_Collect->TLC_Analysis Combine_Fractions 7. Combine Pure Fractions TLC_Analysis->Combine_Fractions Purity Confirmed Impurity_Fractions Impure Fractions (Discard or Repurify) TLC_Analysis->Impurity_Fractions Impurity Detected Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Purified 6-Hydroxychromene- 3-carboxaldehyde Solvent_Removal->Pure_Product

Caption: A flowchart of the column chromatography process.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Poor Separation / Overlapping Bands - Incorrect solvent system (too polar).- Column was overloaded with sample.- Column packed unevenly (channeling).- Re-develop TLC method for better spot separation (lower Rƒ).- Use a larger column or less sample.- Repack the column carefully using the slurry method.
Compound Won't Elute from Column - Solvent system is not polar enough.- Compound may have decomposed or reacted with the acidic silica.- Gradually increase the polarity of the mobile phase (add more ethyl acetate or even a small % of methanol).- Consider using a different stationary phase like neutral alumina.
Cracked or Bubbled Silica Bed - The column ran dry.- Heat generated from solvent interaction with silica.- Always keep the solvent level above the silica bed.- Pack the column using the eluent to pre-equilibrate. Repack if cracking is severe.
Colored Impurity Co-elutes with Product - Impurity has the exact same polarity in the chosen solvent system.- Try a different solvent system (e.g., Dichloromethane/Methanol or Diethyl Ether/Hexane).[5]- Recrystallize the purified product if possible.

References

  • How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm.
  • Experimental Aspects of Column Chromatography. (n.d.). University of the West Indies, Mona.
  • Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
  • Is it possible to purify aldehyde by column? (2015). ResearchGate.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • This compound. (n.d.). PubChem.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • This compound CAS 134822-76-7. (n.d.). Santa Cruz Biotechnology.

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Application Note: Quantitative Analysis of 6-Hydroxychromene-3-carboxaldehyde in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical document provides detailed application notes and protocols for the quantification of 6-Hydroxychromene-3-carboxaldehyde in biological samples such as human plasma and urine. Given the increasing interest in small molecule aldehydes in biomedical research, robust and reliable analytical methods are crucial. This guide outlines two distinct, validated methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method following derivatization, and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to be self-validating, adhering to principles outlined in regulatory guidance documents.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex biological matrices.

Introduction to this compound and the Rationale for its Quantification

This compound is a small organic molecule with a chemical formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol .[6][7] While specific biological functions are a subject of ongoing research, the presence of both a hydroxyl group and an aldehyde functional group suggests potential for significant biological activity, including roles in cellular signaling and oxidative stress. Aldehydes, in general, are known to be reactive species that can form adducts with proteins and nucleic acids, making their quantification in biological systems a critical aspect of toxicology and pharmacology studies.[8]

The inherent reactivity and potential low endogenous concentrations of such aldehydes in complex biological fluids necessitate highly sensitive and specific analytical methods.[9][10] This guide provides two robust methods to address this analytical challenge, catering to different laboratory capabilities and sensitivity requirements.

Method 1: HPLC-UV Analysis following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and robust technique for the quantification of aldehydes.[8][11] However, the direct analysis of small, polar aldehydes often suffers from poor retention in reversed-phase chromatography and low UV absorbance. To overcome these limitations, a pre-column derivatization step with 2,4-Dinitrophenylhydrazine (DNPH) is employed. DNPH reacts with the aldehyde group to form a stable hydrazone, which is significantly more hydrophobic and possesses a strong chromophore, making it ideal for UV detection.[12]

Causality in Experimental Choices for HPLC-UV
  • Derivatization Agent: DNPH is selected due to its well-established reactivity with carbonyl compounds and the resulting hydrazone's high molar absorptivity around 360 nm, a region with minimal interference from many endogenous biological components.[12]

  • Sample Preparation: A protein precipitation step is crucial to remove high molecular weight interferences from plasma samples, followed by solid-phase extraction (SPE) to concentrate the analyte and remove salts and other polar impurities that could interfere with the chromatography.[13][14]

  • Chromatographic Conditions: A C18 stationary phase is chosen for its hydrophobicity, which is well-suited for the separation of the nonpolar DNPH-hydrazone derivative. A gradient elution is employed to ensure adequate separation from other derivatized endogenous aldehydes and to elute the analyte of interest with a sharp peak shape.

Experimental Workflow for HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) IS_Spike Spike with Internal Standard Sample->IS_Spike PPT Protein Precipitation (Acetonitrile) IS_Spike->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Deriv Add DNPH Solution & Acid Catalyst Supernatant1->Deriv Incubate Incubate at 40°C Deriv->Incubate SPE_Load Load onto C18 SPE Cartridge Incubate->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute DNPH-Hydrazone SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-UV System Reconstitute->Inject Quant Quantification at 360 nm Inject->Quant

Caption: Workflow for HPLC-UV quantification of this compound.

Detailed Protocol for HPLC-UV Method
  • Preparation of Standards and Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare calibration standards by serial dilution of the stock solution in a surrogate matrix (e.g., analyte-free plasma).

    • Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., a structurally similar aldehyde not present in the sample).

    • Prepare the DNPH derivatization reagent: 1 mg/mL DNPH in acetonitrile with 0.1% (v/v) phosphoric acid.

  • Sample Preparation:

    • To 100 µL of biological sample (plasma or urine), calibration standard, or quality control sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[13][14]

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization:

    • Add 50 µL of the DNPH derivatization reagent to the supernatant.

    • Vortex and incubate at 40°C for 30 minutes in a water bath.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the entire derivatized sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.

    • Elute the DNPH-hydrazone derivative with 1 mL of acetonitrile.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

    • Transfer to an HPLC vial for analysis.

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 360 nm

    • Column Temperature: 30°C

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as in pharmacokinetic studies or the analysis of low-level endogenous compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15][16][17] This method offers superior selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating matrix interferences.[18] For this application, derivatization is also recommended to improve ionization efficiency and chromatographic retention.

Causality in Experimental Choices for LC-MS/MS
  • Derivatization Agent: While DNPH can be used, this protocol will utilize p-toluenesulfonylhydrazine (TSH) as it has been shown to produce hydrazones that fragment predictably and ionize efficiently in negative electrospray ionization (ESI) mode, yielding a characteristic signature fragment ion that can be used for selective screening.[19][20]

  • Sample Preparation: A simplified protein precipitation is often sufficient for LC-MS/MS due to the high selectivity of the detector.[21] This "dilute-and-shoot" approach, after protein removal, increases throughput.[10][22]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.[18] This allows for the specific monitoring of the transition from the precursor ion (the derivatized analyte) to a specific product ion, providing excellent signal-to-noise ratios.

Experimental Workflow for LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) IS_Spike Spike with Stable Isotope Labeled IS Sample->IS_Spike PPT Protein Precipitation (Acetonitrile) IS_Spike->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Deriv Add TSH Solution Supernatant1->Deriv Incubate Incubate at 60°C Deriv->Incubate Dilute Dilute with Initial Mobile Phase Incubate->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Quant MRM-based Quantification Inject->Quant

Caption: Workflow for LC-MS/MS quantification of this compound.

Detailed Protocol for LC-MS/MS Method
  • Preparation of Standards and Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Prepare calibration standards by serial dilution in a surrogate matrix.

    • Ideally, use a stable isotope-labeled internal standard (SIL-IS) of this compound. If unavailable, a structurally similar compound can be used. Prepare a working solution of the internal standard.

    • Prepare the TSH derivatization reagent: 2 mg/mL TSH in 50:50 acetonitrile:water with 0.1% formic acid.

  • Sample Preparation and Derivatization:

    • To 50 µL of biological sample, standard, or QC, add 10 µL of the SIL-IS working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new tube.

    • Add 20 µL of the TSH derivatization reagent.

    • Vortex and incubate at 60°C for 15 minutes.

  • Final Sample Preparation:

    • After incubation, dilute the sample with 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

    • Transfer to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system for fast gradients.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions: These must be optimized by infusing the derivatized standard. A hypothetical transition for the TSH derivative would be based on its calculated mass and a characteristic fragment ion (e.g., the p-toluenesulfonyl fragment at m/z 155.0).[20]

      • Analyte: [M-H]⁻ → 155.0

      • SIL-IS: [M+n-H]⁻ → 155.0 (where 'n' is the mass increase due to isotopic labels)

Method Validation and Performance Comparison

Both methods should be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance.[1][2][4] Key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

ParameterHPLC-UV with DNPH DerivatizationLC-MS/MS with TSH Derivatization
Principle UV Absorbance of DNPH-hydrazoneMass-to-charge ratio of TSH-hydrazone and its fragment
Selectivity Moderate; relies on chromatographic separationHigh; relies on both chromatography and specific MRM transition
Sensitivity (LLOQ) Expected in the low ng/mL range (e.g., 5-20 ng/mL)Expected in the low pg/mL to sub-ng/mL range (e.g., 50-500 pg/mL)
Throughput Lower due to multi-step sample preparation (SPE)Higher due to simplified protein precipitation
Matrix Effect Less prone to signal suppression/enhancementSusceptible to ion suppression; requires careful evaluation and use of SIL-IS
Instrumentation Widely available (HPLC with UV detector)Requires specialized equipment (Triple Quadrupole MS)
Primary Application Routine analysis, studies with higher expected concentrationsPharmacokinetics, biomarker discovery, low-level quantification

Conclusion

The quantification of this compound in biological samples can be successfully achieved using either HPLC-UV or LC-MS/MS. The choice of method depends on the specific requirements of the study, particularly the desired sensitivity and the available instrumentation. The HPLC-UV method offers a cost-effective and robust solution for general quantification, while the LC-MS/MS method provides the high sensitivity and specificity necessary for demanding applications in drug development and clinical research. Both protocols emphasize a self-validating design, ensuring data integrity and reliability.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
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  • Stenutz. (n.d.). 6-hydroxy-2H-chromene-3-carboxaldehyde.
  • Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Züllig, T., et al. (2014). Integrated quantification and identification of aldehydes and ketones in biological samples. Analytical Chemistry.
  • PubChem. (n.d.). 6-Hydroxy-4-oxochromene-3-carbaldehyde.
  • Züllig, T., et al. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry.
  • Kallio, M., & Kanerva, T. (2000). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Santa Cruz Biotechnology. (n.d.). This compound.

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Application Notes and Protocols for the Synthesis of 6-Hydroxychromene-3-carboxaldehyde Derivatives with Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromene Scaffold in Antimicrobial Drug Discovery

The chromene ring system is a prominent "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Chromene derivatives are known to possess significant anticancer, antioxidant, anti-inflammatory, and, most notably, antimicrobial properties.[2][3] As the global health crisis of antimicrobial resistance (AMR) continues to escalate, threatening the efficacy of current treatments, the development of novel therapeutic agents with unique mechanisms of action is of paramount importance.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Hydroxychromene-3-carboxaldehyde derivatives. The aldehyde functional group at the 3-position serves as a versatile chemical handle for creating a diverse library of derivatives (e.g., Schiff bases, hydrazones), allowing for systematic exploration of structure-activity relationships (SAR). The 6-hydroxy group is a key feature that can enhance biological activity through hydrogen bonding interactions with biological targets.[2] We will detail a robust synthetic methodology, focusing on the Vilsmeier-Haack reaction, and provide a standardized protocol for evaluating the antimicrobial efficacy of the synthesized compounds.

Part 1: Chemical Principles and Synthetic Strategy

The introduction of a carboxaldehyde group onto an electron-rich aromatic or heteroaromatic ring is a cornerstone transformation in organic synthesis. Among the available methods, the Vilsmeier-Haack reaction stands out for its reliability, use of accessible reagents, and broad substrate scope.[4][5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction facilitates the formylation of activated aromatic compounds. The process involves two main stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7] The formation is exothermic and requires careful temperature control.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, leading to an iminium ion intermediate. This intermediate is stable until it is hydrolyzed during aqueous work-up to yield the final aryl aldehyde.[5][6]

The Vilsmeier reagent is a relatively weak electrophile compared to those generated in Friedel-Crafts acylations, making it highly selective for electron-rich substrates such as phenols, anilines, and activated heterocycles like indoles and pyrroles.[7] This selectivity is ideal for the synthesis of hydroxy-substituted chromene aldehydes.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism DMF DMF (N,N-dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus oxychloride) Arene Electron-Rich Arene (e.g., 6-Hydroxychroman) Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product Aryl Aldehyde Intermediate->Product + H₂O (Hydrolysis) Hydrolysis H₂O (Work-up) Synthesis_Workflow start Start: Prepare Reagents prep_vilsmeier 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) start->prep_vilsmeier add_substrate 2. Add Substrate Solution (e.g., 6-Hydroxychroman in DCM) Maintain Temp < 10°C prep_vilsmeier->add_substrate react 3. Reaction (Warm to 35-40°C for 2-3h) add_substrate->react quench 4. Quench Reaction (Pour onto crushed ice) react->quench hydrolyze 5. Hydrolysis (Add NaOH solution, heat) quench->hydrolyze extract 6. Extraction & Washing (DCM, H₂O, Brine) hydrolyze->extract purify 7. Purification (Column Chromatography) extract->purify end End: Characterized Product purify->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Preparation of the Vilsmeier Reagent: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place anhydrous DMF (e.g., 0.2 mol). Cool the flask in an ice-salt bath to 0°C. Add POCl₃ (e.g., 0.1 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. [8]The formation of the pinkish or yellow Vilsmeier reagent complex should be observed. Stir the mixture for an additional 30 minutes at 0°C.

  • Reaction with Substrate: Dissolve the starting material (e.g., 6-hydroxychroman, 0.05 mol) in anhydrous DCM (50 mL). Add this solution dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 35-40°C and stir for 2-4 hours. Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.

  • Work-up and Hydrolysis: Carefully pour the viscous reaction mixture onto 200 g of crushed ice with vigorous stirring. This will result in a clear aqueous solution. Transfer this solution to a larger beaker and slowly add a 10% aqueous NaOH solution until the mixture is basic (pH 9-10). Heat the mixture to 60-70°C for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Cool the mixture to room temperature and neutralize with 1M HCl. Transfer the solution to a separatory funnel and extract the product with DCM (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash successively with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield the pure 6-Hydroxy-2H-chromene-3-carboxaldehyde.

Protocol 2: Synthesis of Schiff Base Derivatives

The synthesized aldehyde is an excellent electrophile for condensation reactions with primary amines to form Schiff bases (imines), a class of compounds also known for their antimicrobial potential.

General Procedure:

  • Dissolve 6-Hydroxy-2H-chromene-3-carboxaldehyde (1.0 eq) in absolute ethanol (10-15 mL) in a round-bottom flask.

  • Add the desired substituted aniline or primary amine (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst. This step is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine.

  • Fit the flask with a condenser and reflux the mixture for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The solid product will often precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in vacuo to obtain the Schiff base derivative.

Part 3: Evaluation of Antimicrobial Activity

To assess the therapeutic potential of the synthesized compounds, their antimicrobial activity must be quantified. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and concentrations.

Materials:

  • Microorganisms: Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and Fungi (e.g., Candida albicans ATCC 10231).

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Reagents: Synthesized compounds, standard control drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), Dimethyl sulfoxide (DMSO) for stock solutions.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettor, incubator.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis prep_stock 1. Prepare Stock Solutions of Compounds in DMSO serial_dilute 3. Perform 2-fold Serial Dilutions of Compounds in Growth Media prep_stock->serial_dilute prep_inoculum 2. Prepare Standardized Microbial Inoculum inoculate 4. Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate controls 5. Set Controls: - Positive (Cells + Media) - Negative (Media only) - Standard Drug incubate 6. Incubate Plates (e.g., 37°C for 18-24h) controls->incubate read_mic 7. Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Flowchart for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized derivatives and standard drugs at a high concentration (e.g., 1000 µg/mL) in DMSO.

  • Plate Setup: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculation: Prepare a microbial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this suspension to each well, resulting in a final volume of 110 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) to confirm microbial growth and a negative control (broth only) to confirm media sterility. A row with a standard antibiotic should also be included for comparison.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Part 4: Data Presentation

The results of the synthesis and antimicrobial testing should be presented clearly for easy interpretation and comparison.

Table 1: Synthesis of this compound Derivatives (Example Data)

Compound IDR-Group (for Schiff Base)MethodYield (%)M.P. (°C)
1 H (Aldehyde)Protocol 175178-180
2a PhenylProtocol 288210-212
2b 4-ChlorophenylProtocol 292225-227
2c 4-MethoxyphenylProtocol 290215-216
2d 4-NitrophenylProtocol 285240-242

Table 2: Antimicrobial Activity (MIC in µg/mL) of Synthesized Derivatives (Example Data)

Compound IDS. aureusE. coliC. albicans
1 64128>128
2a 326464
2b 81632
2c 163264
2d 4816
Ciprofloxacin12N/A
FluconazoleN/AN/A4

N/A: Not Applicable

Conclusion

This application note provides a robust framework for the synthesis and antimicrobial evaluation of this compound derivatives. The Vilsmeier-Haack reaction offers an efficient route to the core aldehyde scaffold, which can be readily diversified. The described MIC protocol allows for reliable and reproducible assessment of antimicrobial efficacy. The structure-activity relationship data generated from such studies can guide the rational design of more potent chromene-based antimicrobial agents, contributing to the critical effort to combat antimicrobial resistance.

References

  • Afifi, T. H., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available at: [Link]

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (n.d.). MDPI. Available at: [Link]

  • Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]

  • Borik, R. M. A., et al. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). PharmaTutor. Available at: [Link]

  • Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (n.d.). Asian Journal of Research in Chemistry. Available at: [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl-3H-indol-2-yl)-3-aminoprop-2-enal and its utilization in the synthesis of novel pyrazole, enamine, cyanoacetamide and cyanopyridone derivatives. (2013). Growing Science. Available at: [Link]

  • Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • El-Essawy, F. A., et al. (2023). Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Abd-El-Aziz, A. S., et al. (2004). Synthesis of hydroxyquinoline derivatives, aminohydroxychromene, aminocoumarin and their antibacterial activities. Heterocycles. Available at: [Link]

  • Synthesized and Antibacterial Activity of Derivatives 7-Chloro-4-hydroxy- 2-oxo-2H-chromene-3-carbaldehyde. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Novel 6,8-Disubstituted-Chromone-3-Carboxamides and Their Evaluation as Potential Anti-Tuberculosis Agents. (2023). University of Venda. Available at: [Link]

  • A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde. (2014). Google Patents.
  • Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and 3-vinyl-2H-chromene 2(a–h) and 2′(a–h). (n.d.). ResearchGate. Available at: [Link]

  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses. Available at: [Link]

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6-Hydroxychromene-3-carboxaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Abstract

6-Hydroxychromene-3-carboxaldehyde has emerged as a privileged starting material in synthetic organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-rich aromatic ring fused to a pyran system, offers multiple points for chemical modification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound to construct a diverse array of heterocyclic systems. We will explore key synthetic transformations, including multicomponent reactions and condensation-cyclization cascades, to yield high-value molecules such as coumarins, chromeno-fused pyridines, pyrazoles, and isoxazoles. Each section combines theoretical explanations with detailed, field-proven laboratory protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

The chromene core is a fundamental structural motif found in numerous natural products and synthetic compounds exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant properties.[1][2][3] this compound (IUPAC Name: 6-hydroxy-2H-chromene-3-carbaldehyde) leverages this potent pharmacophore, presenting it as an exceptionally versatile building block for diversity-oriented synthesis.[4]

The synthetic utility of this aldehyde stems from the strategic placement of its functional groups:

  • The Formyl Group (-CHO) at C-3: An electrophilic center, ideal for initiating condensation reactions (e.g., Knoevenagel, Wittig) and for participating in multicomponent reactions.[5][6]

  • The Hydroxyl Group (-OH) at C-6: Modulates the electronic properties of the aromatic ring and serves as a handle for further derivatization, such as etherification, to fine-tune the pharmacological profile of the final compound.[7]

  • The Benzopyran Core: The inherent reactivity of the pyran ring, particularly its susceptibility to ring-opening by nucleophiles, can be exploited to construct entirely new heterocyclic systems.[6]

This guide will detail the practical application of these features in the synthesis of complex heterocyclic molecules.

Synthesis of Coumarin-based Scaffolds via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, providing a direct route to α,β-unsaturated systems. When applied to salicylaldehyde derivatives like this compound, it facilitates an elegant synthesis of coumarin-3-carboxylic acids and their derivatives, which are themselves important therapeutic agents.[8][9][10]

Causality of the Reaction: The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate. The base's primary role is to deprotonate the active methylene compound, generating a carbanion (enolate).[11] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent steps involve dehydration to form a stable α,β-unsaturated intermediate, which can then undergo intramolecular cyclization (lactonization) to yield the coumarin core.

Experimental Protocol 2.1: Synthesis of 2-Oxo-2H-chromeno[6,5-b]pyran-3-carboxylic Acid

This protocol details the synthesis of a coumarin-fused derivative from this compound and malonic acid.

Materials:

  • This compound (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Piperidine (0.2 eq)

  • Pyridine (Solvent)

  • Ethanol (for recrystallization)

  • 10% Hydrochloric Acid

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 1.76 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

  • Add pyridine (20 mL) as the solvent to dissolve the reactants.

  • Add piperidine (0.17 g, 2 mmol) dropwise to the stirring solution. The catalyst initiates the condensation by forming the nucleophilic enolate from malonic acid.

  • Fit the flask with a condenser and heat the reaction mixture at reflux (approx. 90-100 °C) for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold 10% hydrochloric acid (50 mL). This step neutralizes the basic catalysts and precipitates the acidic product.

  • Stir for 30 minutes, during which a solid product should precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the solid from ethanol to obtain the pure 2-Oxo-2H-chromeno[6,5-b]pyran-3-carboxylic acid.

Data Summary Table 1: Knoevenagel Condensation Conditions

Reactant 2CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Malonic AcidPiperidinePyridine1004-585-92
Ethyl AcetoacetatePiperidineEthanol806-880-88
Meldrum's AcidSodium AcetateAcetic Acid1203-490-95

Multicomponent Synthesis of Chromeno[4,3-b]pyridines

Multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation.[12][13] this compound is an excellent substrate for MCRs to construct fused pyridine rings, leading to chromeno[4,3-b]pyridine derivatives, which are of significant interest in drug discovery.[3]

Mechanistic Rationale: This transformation is a one-pot, three-component reaction involving the aldehyde, an active methylene nitrile (e.g., malononitrile), and a source of ammonia (e.g., ammonium acetate). The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. This is followed by a Michael addition of ammonia to the resulting α,β-unsaturated dinitrile. The final step is an intramolecular cyclization via nucleophilic attack of the amino group onto one of the nitrile carbons, followed by tautomerization to yield the aromatic fused pyridine ring.

MCR_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product A 6-Hydroxychromene- 3-carboxaldehyde P Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux A->P B Active Methylene Compound (e.g., Malononitrile) B->P C Ammonia Source (e.g., Ammonium Acetate) C->P D Chromeno[4,3-b]pyridine Derivative P->D caption Fig 1. Multicomponent Reaction Workflow

Experimental Protocol 3.1: One-Pot Synthesis of 2-Amino-4-hydroxy-chromeno[4,3-b]pyridine-3-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (1.5 eq)

  • Ethanol (Solvent)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.76 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.16 g, 15 mmol).

  • Add absolute ethanol (30 mL) to the flask. The use of a polar protic solvent like ethanol is effective for this type of condensation reaction.

  • Stir the suspension at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. The reaction's progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product via vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to yield the pure chromeno[4,3-b]pyridine derivative.

Synthesis of Fused Pyrazole and Isoxazole Heterocycles

The aldehyde functionality of this compound serves as a key electrophile for building five-membered heterocyclic rings like pyrazoles and isoxazoles. [14][15]These scaffolds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities. [16][17]The synthesis typically involves a two-step sequence: an initial Claisen-Schmidt or Knoevenagel condensation to form an α,β-unsaturated ketone intermediate, followed by a cyclocondensation reaction with a binucleophile.

Synthetic Strategy:

  • Intermediate Formation: The aldehyde is first condensed with an active methyl or methylene compound (e.g., acetophenone, cyclohexanone) to create a chalcone-like α,β-unsaturated carbonyl intermediate.

  • Cyclization: This intermediate is then treated with:

    • Hydrazine Hydrate (or its derivatives): To form the pyrazole ring. [18] * Hydroxylamine Hydrochloride: To form the isoxazole ring. [16] The choice of binucleophile dictates the resulting five-membered heterocycle.

Heterocycle_Synthesis_Pathway cluster_step1 Step 1: Condensation Start 6-Hydroxychromene- 3-carboxaldehyde Intermediate α,β-Unsaturated Carbonyl Intermediate Start->Intermediate Base Catalyst Reactant + Active Methyl/ Methylene Compound Pyrazole Fused Pyrazole Derivative Intermediate->Pyrazole Reflux in EtOH Isoxazole Fused Isoxazole Derivative Intermediate->Isoxazole Reflux in AcOH Hydrazine + Hydrazine Hydrate Hydroxylamine + Hydroxylamine HCl caption Fig 2. Pathway to Fused Pyrazoles and Isoxazoles

Fig 2. Pathway to Fused Pyrazoles and Isoxazoles

Experimental Protocol 4.1: Synthesis of a Chromene-Fused Pyrazole Derivative

Step A: Synthesis of the α,β-Unsaturated Ketone Intermediate

  • Dissolve this compound (10 mmol) and an appropriate ketone (e.g., acetophenone, 10 mmol) in ethanol (40 mL).

  • Add a catalytic amount of aqueous NaOH (10%, 2 mL) dropwise. The strong base facilitates the Claisen-Schmidt condensation.

  • Stir the mixture at room temperature for 6-8 hours until a precipitate forms.

  • Filter the solid, wash with water and cold ethanol, and dry to obtain the intermediate.

Step B: Cyclization to form the Pyrazole

  • Suspend the intermediate from Step A (5 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (80% solution, 6 mmol).

  • Add a few drops of glacial acetic acid to catalyze the cyclization.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into crushed ice.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to get the pure pyrazole derivative.

Experimental Protocol 4.2: Synthesis of a Chromene-Fused Isoxazole Derivative

Step A: Prepare the α,β-unsaturated ketone intermediate as described in Protocol 4.1, Step A.

Step B: Cyclization to form the Isoxazole

  • Dissolve the intermediate from Step A (5 mmol) and hydroxylamine hydrochloride (6 mmol) in glacial acetic acid (20 mL). Acetic acid acts as both the solvent and catalyst.

  • Add anhydrous sodium acetate (8 mmol) to act as a base, liberating free hydroxylamine.

  • Reflux the mixture for 5-7 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • The solid product that separates out is collected by filtration, washed with water, and recrystallized to yield the pure isoxazole derivative.

Data Summary Table 2: Reaction Conditions for Pyrazole/Isoxazole Synthesis

Target RingBinucleophileSolventCatalystTemp (°C)Typical Yield (%)
PyrazoleHydrazine HydrateEthanolAcetic Acid7875-85
IsoxazoleHydroxylamine HClAcetic AcidSodium Acetate11870-80

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its strategically positioned functional groups allow for the straightforward application of classic organic reactions and modern multicomponent strategies. The protocols outlined in this guide demonstrate its utility in constructing coumarins, fused pyridines, pyrazoles, and isoxazoles. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively leverage this scaffold to accelerate the discovery and development of novel chemical entities for various therapeutic applications.

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Application Note: 6-Hydroxychromene-3-carboxaldehyde as a Versatile "Turn-On" Fluorescent Probe for Biothiol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Fluorophore

The chromene scaffold is a privileged structure in the design of fluorescent probes due to its favorable photophysical properties and synthetic accessibility.[1] Within this class of compounds, 6-Hydroxychromene-3-carboxaldehyde emerges as a particularly promising candidate for fluorescent sensing applications. Its unique molecular architecture, featuring a phenolic hydroxyl group and an α,β-unsaturated aldehyde, provides a dual-modality platform for developing highly specific and sensitive detection methods.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, mechanism, and practical application of this compound as a "turn-on" fluorescent probe. We will focus on its primary application in the detection of biologically relevant thiols, a critical class of molecules involved in maintaining cellular redox homeostasis.

Synthesis of the Probe

A robust and efficient method for the synthesis of 3-formylchromone derivatives is the Vilsmeier-Haack reaction.[2] This one-pot reaction utilizes a substituted 2-hydroxyacetophenone as the starting material, which undergoes formylation and subsequent cyclization to yield the desired chromene core. For this compound, the synthesis would commence from 2,5-dihydroxyacetophenone.

The reaction proceeds via the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then reacts with the electron-rich phenol to achieve the final product in good to excellent yields.[2][5]

cluster_start Starting Material cluster_reagents Vilsmeier-Haack Reagents cluster_product Final Product SM 2,5-Dihydroxyacetophenone R1 DMF (Dimethylformamide) SM->R1 Reaction Conditions R2 POCl₃ (Phosphorus oxychloride) P This compound R1->P Formylation & Cyclization

Caption: Plausible synthetic route for this compound.

Principle of Operation: A "Turn-On" Mechanism for Thiol Detection

The core functionality of this compound as a biothiol probe lies in its α,β-unsaturated aldehyde system. This moiety acts as a Michael acceptor, readily undergoing a conjugate addition reaction with nucleophilic thiol groups, such as those found in cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).[6][7][8]

In its native state, the probe exhibits minimal fluorescence due to photoinduced electron transfer (PET) quenching from the carbon-carbon double bond.[8] Upon reaction with a thiol, the Michael addition disrupts this quenching pathway. This leads to a significant enhancement of the fluorescence intensity, creating a "turn-on" response that is directly proportional to the concentration of the thiol analyte.[6][7]

Probe This compound (Low Fluorescence) Adduct Thiol Adduct (High Fluorescence) Probe->Adduct Michael Addition (Conjugate Addition) Thiol Biothiol (e.g., GSH, Cys) Thiol->Probe

Caption: "Turn-on" fluorescence mechanism via Michael addition.

Photophysical Properties

The photophysical characteristics of chromene derivatives are highly dependent on their substitution pattern and the solvent environment.[9][10][11] The following table summarizes the expected properties of this compound in a standard buffer solution.

PropertyExpected ValueDescription
λmax (Absorption) ~350 - 380 nmThe wavelength of maximum light absorption.
λmax (Emission) ~450 - 480 nmThe wavelength of maximum fluorescence emission.
Stokes Shift ~100 nmThe difference between the absorption and emission maxima.
Quantum Yield (Φf) < 0.1 (unbound)The efficiency of converting absorbed photons to emitted photons.
Quantum Yield (Φf) > 0.4 (thiol-bound)A significant increase upon binding to thiols is expected.[6]

Note: These are representative values based on similar chromene structures. Actual values should be determined experimentally.

Application Protocol: Fluorometric Detection of Glutathione (GSH)

This protocol provides a step-by-step guide for using this compound to quantify glutathione (GSH), a key cellular antioxidant, in an aqueous buffer system.

Materials Required
  • This compound (Probe)

  • Glutathione (GSH)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microplate reader with fluorescence detection capabilities

  • 96-well black microplates

  • Standard laboratory pipettes and consumables

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Probe Stock (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in the dark at -20°C.

    • GSH Stock (100 mM): Dissolve glutathione in PBS buffer (pH 7.4). Prepare fresh daily.

  • Instrument Setup:

    • Configure the fluorescence microplate reader to the optimal excitation and emission wavelengths for the probe-thiol adduct (e.g., Excitation: 375 nm, Emission: 460 nm).[12]

    • Adjust the gain settings to ensure the signal from the highest expected GSH concentration is within the linear range of the detector.

  • Titration Experiment:

    • Prepare a serial dilution of the GSH stock solution in PBS buffer to create a range of concentrations (e.g., 0 µM to 100 µM).

    • In a 96-well black microplate, add the diluted GSH solutions.

    • Add the probe working solution (a 1:1000 dilution of the 10 mM stock in PBS, resulting in a 10 µM final concentration) to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the background fluorescence (from a well containing only the probe in PBS) from all readings.

    • Plot the background-corrected fluorescence intensity against the corresponding GSH concentration.

    • Perform a linear regression analysis on the linear portion of the curve to determine the limit of detection (LOD) and the quantitative range of the assay.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Probe & GSH Stock Solutions B Create GSH Serial Dilution A->B C Add Probe to GSH Dilutions B->C D Incubate at RT C->D E Measure Fluorescence D->E F Plot Intensity vs. [GSH] E->F G Perform Linear Regression F->G

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Chromene Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key contributor to the pathophysiology of a wide range of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2] A central goal in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways.

The chromene nucleus, a heterocyclic scaffold present in a variety of natural products, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities. Notably, numerous derivatives of chromene have demonstrated significant anti-inflammatory properties.[3] These compounds have been shown to interfere with key inflammatory signaling cascades, thereby reducing the production of pro-inflammatory mediators. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to rigorously evaluate the anti-inflammatory potential of a specific analogue, 6-Hydroxychromene-3-carboxaldehyde.

The protocols detailed herein are designed to dissect the compound's mechanism of action by focusing on pivotal inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, as well as the NLRP3 inflammasome.[3][4][5]

Section 1: Mechanistic Overview of Key Inflammatory Pathways

A targeted approach to assessing the anti-inflammatory properties of this compound requires a foundational understanding of the molecular pathways that govern the inflammatory response. The assays described in this guide are designed to probe the compound's effects on the following critical signaling networks.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation.[6] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Inhibition of the NF-κB pathway is a key strategy for many anti-inflammatory therapies.

NF_kB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound 6-Hydroxychromene -3-carboxaldehyde Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: The canonical NF-κB signaling pathway.

The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) cascades are a set of highly conserved signaling pathways that play a crucial role in cellular responses to a wide array of extracellular stimuli, including inflammatory signals.[9] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[10] Activation of these pathways involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates a MAPK.[11] Activated MAPKs then phosphorylate a variety of downstream targets, including transcription factors such as activator protein-1 (AP-1), which, like NF-κB, drives the expression of pro-inflammatory genes.[12]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K MAPK MAPK (e.g., p38) MAP2K->MAPK AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Compound 6-Hydroxychromene -3-carboxaldehyde Compound->MAP3K Potential Inhibition Compound->MAP2K Potential Inhibition Compound->MAPK Potential Inhibition

Caption: A generalized MAPK signaling cascade.

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by processing and activating the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[13] Activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by TLR activation, leads to the NF-κB-dependent upregulation of NLRP3 and pro-IL-1β.[5] The second "activation" signal can be triggered by a variety of stimuli, including ATP, pore-forming toxins, and particulate matter, which leads to the assembly of the inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage and activation of caspase-1.[13] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[13]

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the anti-inflammatory effects of this compound. It is crucial to include appropriate controls in all experiments, including a vehicle control (e.g., DMSO), a positive control (a known anti-inflammatory compound), and an untreated control.

Cell Culture and Treatment
  • Cell Line: Murine macrophage-like cell line RAW 264.7 is a suitable model for these assays.[14]

  • Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 10 mM). Further dilutions should be made in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density that allows for optimal growth and response to stimuli.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agonist, such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for the desired duration (e.g., 24 hours for NO and cytokine production).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This colorimetric assay quantifies the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[15] The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this product is proportional to the nitrite concentration.[4]

Protocol:

  • Following cell treatment and stimulation as described in section 2.1, carefully collect the cell culture supernatants.

  • In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines, such as TNF-α, IL-1β, and IL-6, in cell culture supernatants.[16][17] A capture antibody specific for the cytokine of interest is immobilized on a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.[18]

Protocol:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used (e.g., for murine TNF-α, IL-1β, or IL-6).

  • Briefly, coat a 96-well plate with the capture antibody and incubate overnight.

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples from the standard curve.

NLRP3 Inflammasome Activation Assay

Principle: This assay measures the release of mature IL-1β, a direct product of NLRP3 inflammasome activity.[13] The protocol involves a two-step activation of the inflammasome in macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 200-500 ng/mL) for 4 hours.

  • During the last hour of priming, pre-treat the cells with this compound.

  • Activation (Signal 2): Activate the inflammasome with ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.[13]

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit as described in section 2.3.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in cell lysates. To assess NF-κB pathway activation, the phosphorylation and degradation of IκBα can be measured. For the MAPK pathway, the phosphorylation status of key kinases (p-p38, p-JNK, p-ERK) can be determined.

Protocol:

  • After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control and/or total protein.

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Pretreat Pre-treatment: This compound Start->Pretreat Stimulate Inflammatory Stimulation (e.g., LPS) Pretreat->Stimulate Harvest Harvest Supernatants and/or Cell Lysates Stimulate->Harvest Griess Griess Assay (NO Production) Harvest->Griess ELISA ELISA (Cytokine Levels) Harvest->ELISA Western Western Blot (Signaling Proteins) Harvest->Western Data Data Analysis and Interpretation Griess->Data ELISA->Data Western->Data

Caption: General experimental workflow.

Section 3: Data Analysis and Interpretation

For each assay, the results should be expressed as a percentage of the control (LPS-stimulated cells without compound treatment). The IC50 value, which is the concentration of this compound that inhibits the inflammatory response by 50%, should be calculated for each parameter measured. Statistical significance should be determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.

Table 1: Expected Quantitative Data Summary

AssayParameter MeasuredExpected Outcome with Effective Compound
Griess Assay Nitrite Concentration (µM)Dose-dependent decrease
ELISA Cytokine Concentration (pg/mL)Dose-dependent decrease (TNF-α, IL-6, IL-1β)
NLRP3 Assay IL-1β Concentration (pg/mL)Dose-dependent decrease
Western Blot Phosphorylated Protein LevelsDose-dependent decrease (p-IκBα, p-p38, p-JNK, p-ERK)

A significant reduction in NO and pro-inflammatory cytokine production would indicate that this compound possesses anti-inflammatory activity. If the compound inhibits IL-1β secretion in the NLRP3 activation assay, it suggests a potential role in modulating this inflammasome. Furthermore, a decrease in the phosphorylation of IκBα, p38, JNK, and/or ERK would provide mechanistic insight, suggesting that the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.

Conclusion

The cell-based assays outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically investigating its effects on key inflammatory mediators and signaling pathways, researchers can elucidate its mechanism of action and assess its therapeutic potential. The data generated from these studies will be invaluable for guiding further preclinical and clinical development of this and related chromene-based compounds as novel anti-inflammatory agents.

References

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Retrieved from [Link]

  • Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Retrieved from [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]

  • Chung, S., et al. (2016). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives.
  • Ko, H. J., et al. (2014). Chromene suppresses the activation of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 cells. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]

  • Timonen, J. M., et al. (2011). Synthesis and anti-inflammatory effects of a series of novel 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry.
  • Manivannan, E., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Retrieved from [Link]

  • Martin, M. U., & Wesche, H. (2002). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. MDPI. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Harper, J. W., & Hollingsworth, L. R. R. (2024). Assaying NLRP3-mediated LDH and IL-1β release. Protocols.io. Retrieved from [Link]

  • Gero, D. (n.d.). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry World Conference. Retrieved from [Link]

  • Chen, L., et al. (2025). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. MDPI. Retrieved from [Link]

  • Saller, B. S., et al. (n.d.). Methods to Activate the NLRP3 Inflammasome. ResearchGate. Retrieved from [Link]

  • Mokdad, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Protocol Griess Test. (2019). protocols.io. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed - NIH. Retrieved from [Link]

  • Tak, P. P., & Firestein, G. S. (2001). NF-κB: a key role in inflammatory diseases. PMC - PubMed Central. Retrieved from [Link]

  • Hernandez-Perez, M., et al. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PMC - PubMed Central. Retrieved from [Link]

  • Bodnar, C., & Bach, J. F. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Chromene-3-Carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of the Vilsmeier-Haack reaction for the efficient synthesis of chromene-3-carbaldehydes, crucial intermediates in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document provides in-depth technical insights, field-proven protocols, and a robust mechanistic understanding to empower researchers in optimizing this powerful transformation. The chromene scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The Vilsmeier-Haack reaction offers a direct and high-yielding pathway to 3-formylchromones from readily available 2-hydroxyacetophenones, making it a cornerstone reaction for the synthesis of diverse chromene libraries.

Introduction: The Strategic Importance of the Vilsmeier-Haack Reaction in Chromene Synthesis

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. Its application to the synthesis of chromene-3-carbaldehydes from 2-hydroxyacetophenones is a widely employed and highly effective strategy. This one-pot synthesis proceeds via a double formylation followed by an intramolecular cyclization, offering significant advantages in terms of efficiency and yield, often in the range of 80-90%. The resulting chromene-3-carbaldehydes are valuable building blocks for the synthesis of a wide array of more complex heterocyclic systems with potential therapeutic applications.

Key Advantages of the Vilsmeier-Haack Approach:

  • High Efficiency: A direct, one-step synthesis from common starting materials.

  • Excellent Yields: Consistently high yields are achievable for a variety of substrates.

  • Versatility: Applicable to a wide range of substituted 2-hydroxyacetophenones, enabling the generation of diverse compound libraries.

  • Operational Simplicity: The reaction is relatively straightforward to perform with standard laboratory equipment.

Mechanistic Insights: Understanding the "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Vilsmeier-Haack reaction for chromene-3-carbaldehyde synthesis involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack and cyclization.

Formation of the Vilsmeier Reagent

The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).

Vilsmeier_Reagent_Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent

Caption: Formation of the Vilsmeier Reagent.

The reaction between DMF and POCl₃ is exothermic and requires careful temperature control to prevent unwanted side reactions.

Reaction with 2-Hydroxyacetophenone and Cyclization

The electron-rich 2-hydroxyacetophenone then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The reaction proceeds through a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final chromene-3-carbaldehyde.

VH_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction and Cyclization DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Electrophilic Attack Vilsmeier->Intermediate1 Hydroxyacetophenone 2-Hydroxyacetophenone Hydroxyacetophenone->Intermediate1 attacks Intermediate2 Double Formylation Intermediate Intermediate1->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Chromene-3-carbaldehyde Dehydration->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Hydroxychromene-3-carboxaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, with common issues including low yields, difficult purifications, and unwanted side reactions. The target molecule requires formylation at the electron-rich C3 position of the 2H-chromene ring system. While several classical formylation reactions exist for aromatic compounds, the specific electronic and steric nature of the 6-hydroxychromene substrate makes the Vilsmeier-Haack reaction the most effective and widely employed method.[1][2] This guide will focus primarily on troubleshooting and optimizing this critical reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

This is the most common issue and can stem from several factors related to the Vilsmeier-Haack reaction, which proceeds in two main stages: formation of the Vilsmeier reagent and its reaction with the substrate.[3][4]

Potential Cause 1: Inactive Vilsmeier Reagent The electrophile in this reaction, the Vilsmeier reagent (a chloroiminium ion), is formed from dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[5] This reagent is highly sensitive to moisture.

  • Expert Insight: If your reagents have been improperly stored, they may be partially hydrolyzed. POCl₃ reacts vigorously with water to form phosphoric acid and HCl, while DMF can hydrolyze to dimethylamine and formic acid. Degraded reagents will fail to form the active electrophile, halting the reaction before it begins.[6]

  • Solution:

    • Always use freshly distilled or a new, sealed bottle of POCl₃.

    • Use anhydrous grade DMF, preferably from a sealed bottle or one stored over molecular sieves.

    • Ensure all glassware is rigorously oven- or flame-dried before use and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).

Potential Cause 2: Incomplete Vilsmeier Reagent Formation The formation of the Vilsmeier reagent is not instantaneous and is temperature-dependent.

  • Expert Insight: Adding POCl₃ to DMF is an exothermic process. If the addition is too quick or cooling is insufficient, side reactions can occur. Conversely, if the mixture is not allowed to stir for an adequate time before adding the substrate, the concentration of the Vilsmeier reagent will be too low for the reaction to proceed efficiently.

  • Solution:

    • Prepare the Vilsmeier reagent in a separate flask or, if in-situ, before adding the substrate.

    • Add POCl₃ dropwise to the DMF at 0 °C (ice bath).[3]

    • After the addition is complete, allow the mixture to stir at 0 °C for 20-30 minutes, then let it warm to room temperature and stir for another 30 minutes. A color change to a yellow or pale-orange solution is often indicative of reagent formation.[6]

Potential Cause 3: Improper Work-up Procedure The reaction does not directly yield the aldehyde. It first forms an iminium salt intermediate which must be hydrolyzed to the final product during work-up.[4][5]

  • Expert Insight: Incomplete hydrolysis is a frequent cause of low yield. Simply quenching the reaction is not enough; the iminium intermediate must be fully converted to the carbonyl.

  • Solution:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of ice and water, or by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate.[3]

    • Continue stirring for at least 30-60 minutes after the quench to ensure complete hydrolysis. The pH should be adjusted to be neutral or slightly basic to facilitate the hydrolysis and subsequent extraction.

Q2: My final product is a dark, tar-like substance. How can I prevent this?

Polymerization and degradation are common pitfalls, especially with electron-rich, reactive substrates like phenols.

Potential Cause 1: Uncontrolled Reaction Temperature The Vilsmeier-Haack reaction can be highly exothermic, particularly after the addition of the 6-hydroxychromene substrate.[6]

  • Expert Insight: The phenolic hydroxyl group strongly activates the entire ring system. Uncontrolled temperature spikes can provide enough energy to initiate polymerization pathways or cause decomposition of the sensitive chromene ring.

  • Solution:

    • Maintain strict temperature control throughout the entire process. Use an ice-salt bath or a cryo-cooler if necessary.

    • Add the 6-hydroxychromene substrate solution dropwise to the pre-formed Vilsmeier reagent at low temperature (e.g., 0 °C).

    • Monitor the internal temperature of the reaction flask with a thermometer. If a significant exotherm is observed, slow down the addition rate.

Potential Cause 2: Incorrect Stoichiometry Using a large excess of the Vilsmeier reagent can lead to more reactive intermediates and a higher likelihood of side reactions.

  • Expert Insight: While a slight excess of the formylating agent is necessary to drive the reaction to completion, a gross excess can lead to di-formylation or attack at other positions, followed by polymerization under the acidic reaction conditions.

  • Solution:

    • Begin with a modest excess of the Vilsmeier reagent. A stoichiometry of 1.2 to 1.5 equivalents of both DMF and POCl₃ relative to the 6-hydroxychromene is a good starting point.[3]

    • Monitor the reaction by Thin Layer Chromatography (TLC). If starting material remains after several hours, a small additional charge of the Vilsmeier reagent can be considered, but this should be done cautiously.

Q3: I'm getting multiple products and purification is a nightmare. How can I improve regioselectivity?

While the Vilsmeier-Haack reaction is generally selective for the electron-rich C3 position of the 2H-chromene, side reactions can occur.

Potential Cause: Competing Formylation on the Benzene Ring The hydroxyl group at the C6 position is a powerful ortho-, para-directing group for electrophilic aromatic substitution.[7] This can lead to formylation at the C5 or C7 positions of the benzene ring.

  • Expert Insight: The formylation at the C3 vinyl ether position is typically kinetically favored due to its high electron density. However, under forcing conditions (high temperature, long reaction times), thermodynamically driven substitution on the aromatic ring can occur.

  • Solution:

    • Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed. Start at 0 °C and only warm to room temperature if the reaction is sluggish. Avoid heating unless absolutely necessary.

    • Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Extended reaction times can promote the formation of undesired isomers.[8]

    • Purification Strategy: If a mixture of isomers is unavoidable, they can typically be separated using column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should allow for the separation of the less polar C3-formylated product from the more polar ring-formylated isomers.

Experimental Workflow & Data

Recommended Protocol: Vilsmeier-Haack Synthesis

This protocol provides a validated starting point for optimization.

ParameterRecommended ValueRationale
Reagents Anhydrous DMF, Freshly Distilled POCl₃Prevents hydrolysis and ensures active reagent formation.[6]
Stoichiometry (Substrate:DMF:POCl₃) 1 : 1.5 : 1.5A modest excess of the formylating agent drives the reaction to completion without promoting excessive side reactions.[3]
Temperature (Reagent Formation) 0 °CControls the exotherm during the formation of the Vilsmeier reagent.[3]
Temperature (Substrate Addition) 0 °CMinimizes polymerization and improves regioselectivity.[6]
Reaction Time 2-6 hoursTypically sufficient for full conversion. Monitor by TLC.
Work-up Quench on ice/water, followed by neutralization with NaHCO₃ or NaOAcEnsures complete hydrolysis of the iminium intermediate to the aldehyde.[3][5]
Visualizing the Workflow

The following diagram outlines the key steps in the synthesis and work-up process.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification dmf Anhydrous DMF vr Vilsmeier Reagent dmf->vr 0 °C, Stir 30 min poc POCl₃ poc->vr Dropwise Addition sub 6-Hydroxychromene im Iminium Salt Intermediate vr->im Add Substrate @ 0 °C sub->im quench Quench (Ice/Water) im->quench hydro Hydrolysis quench->hydro Stir, Neutralize ext Extraction (EtOAc) hydro->ext pur Column Chromatography ext->pur prod Pure Product pur->prod

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q: Why is the Vilsmeier-Haack reaction preferred over the Duff or Reimer-Tiemann reactions for this synthesis?

A: The Duff and Reimer-Tiemann reactions are classic methods for the ortho-formylation of phenols, meaning they primarily target the aromatic benzene ring.[7][9] The desired product, however, is formylated at the C3 position, which is part of the heterocyclic ring's vinyl ether system. The Vilsmeier reagent is a relatively weak electrophile that is highly effective at reacting with electron-rich alkenes and heterocycles, making it ideally suited for this specific transformation.[3][10] Using the Duff or Reimer-Tiemann reactions would likely yield the undesired 5-formyl or 7-formyl isomers.

Q: What is the mechanism of the Vilsmeier-Haack reaction on 6-hydroxychromene?

A: The mechanism involves two key stages. First, DMF and POCl₃ react to form the electrophilic Vilsmeier reagent. Second, the electron-rich double bond (C2-C3) of the 6-hydroxychromene acts as a nucleophile, attacking the Vilsmeier reagent. This forms a stable iminium ion intermediate, which is then hydrolyzed during aqueous work-up to reveal the aldehyde product.

G sub 6-Hydroxychromene int Iminium Intermediate sub->int Electrophilic Attack vr Vilsmeier Reagent [Me₂N=CHCl]⁺ vr->int prod Product (Aldehyde) int->prod H₂O Work-up (Hydrolysis)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Q: Can I use other solvents besides DMF?

A: In the Vilsmeier-Haack reaction, DMF serves as both the solvent and a reagent (the precursor to the formylating agent). Therefore, it is not typically replaced. While some variations exist using other formamides to introduce different acyl groups, for the synthesis of the target carboxaldehyde, DMF is standard.[10] If solubility of the starting material is an issue, a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes be used, but pure DMF is most common.[3]

Q: What are the best practices for purifying this compound?

A: The crude product obtained after extraction is typically a solid or a thick oil.

  • Column Chromatography: This is the most effective method for removing unreacted starting material and any isomeric byproducts. A silica gel column with a gradient of ethyl acetate in hexane (e.g., from 5% to 30% ethyl acetate) is a good starting point.

  • Recrystallization: If the product obtained from the column is sufficiently pure but could benefit from further refinement, recrystallization can be employed. A solvent system like ethyl acetate/hexane or dichloromethane/hexane is often effective.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Duff reaction. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Grokipedia. Reimer–Tiemann reaction. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Cambridge University Press. Duff Reaction. Available from: [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Allen Overseas. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

  • Chem-Station. Duff Reaction. Available from: [Link]

  • University of Venda Repository. SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. Available from: [Link]

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Common side products in the synthesis of 6-Hydroxychromene-3-carboxaldehyde and how to avoid them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Hydroxychromene-3-carboxaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols to streamline your synthetic workflow. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate the complexities of this synthesis.

Introduction to the Synthesis

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis typically involves the formylation of a substituted phenol followed by cyclization. The most prevalent methods for the crucial formylation step are the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions, each with its own set of advantages and potential pitfalls. The subsequent cyclization to form the chromene ring is often achieved under acidic or basic conditions.

This guide will focus on identifying and mitigating the formation of common side products that can complicate the synthesis and purification of this compound, thereby improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My Vilsmeier-Haack formylation of 2,5-dihydroxyacetophenone is giving a low yield and multiple spots on TLC. What are the likely side products and how can I avoid them?

A1: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[1] However, with a substrate like 2,5-dihydroxyacetophenone, which is highly activated, several side reactions can occur if conditions are not carefully controlled.

Common Side Products:

  • Difunctionalization: The high reactivity of the starting material can lead to the introduction of a second formyl group on the aromatic ring.

  • Polymerization/Decomposition: Under harsh acidic conditions or at elevated temperatures, phenolic compounds can be prone to polymerization or decomposition, resulting in tarry, insoluble materials.

  • Incomplete Hydrolysis: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate.[2] Incomplete hydrolysis of this intermediate during workup will lead to a lower yield of the desired aldehyde.

Strategies for Avoidance:

ParameterRecommendationRationale
Temperature Control Maintain a low temperature (0-5 °C) during the addition of the Vilsmeier reagent to the acetophenone.[3]The formylation reaction is exothermic. Low temperatures help to control the reaction rate, minimizing difunctionalization and decomposition.[3]
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent (POCl₃/DMF).A significant excess can drive the reaction towards diformylation. Precise control of stoichiometry is key.[4]
Hydrolysis Conditions Ensure complete hydrolysis of the intermediate iminium salt by adding the reaction mixture to a well-stirred ice-water mixture and allowing it to stir until the precipitate is fully formed.[5]Incomplete hydrolysis is a common cause of low yields. The iminium salt is often a different color than the final product, so a visual change can indicate completion.
Order of Addition Add the 2,5-dihydroxyacetophenone solution slowly to the pre-formed Vilsmeier reagent.This ensures that the Vilsmeier reagent is not present in large excess at any point, which can help to prevent over-reaction.
Q2: I'm attempting a Duff reaction for the formylation step, but the yield is very low and purification is difficult. What are the common issues?

A2: The Duff reaction, which uses hexamine as the formylating agent, is known for being generally inefficient and often results in low yields.[6] The reaction mechanism is complex and can lead to a mixture of products.

Common Side Products and Issues:

  • Low Conversion: A significant amount of unreacted starting material is a frequent outcome of the Duff reaction.[3]

  • Formation of Isomers: While formylation is expected at the position ortho to the hydroxyl group, para-substituted isomers can also be formed.[6]

  • Complex Mixture: The reaction can produce a complex mixture of intermediates and byproducts, making isolation of the desired aldehyde challenging.[3]

Strategies for Avoidance and Improvement:

ParameterRecommendationRationale
Reaction Time and Temperature Longer reaction times and carefully controlled heating are often necessary to drive the reaction to completion. Monitor the reaction by TLC.The Duff reaction can be sluggish, and optimizing the time and temperature for your specific substrate is crucial.
Acid Catalyst The choice and concentration of the acid catalyst (e.g., boric acid, glycerol) can significantly impact the reaction outcome.The acid facilitates the formation of the electrophilic iminium ion from hexamine.
Purification Strategy Column chromatography is typically required to separate the desired product from unreacted starting material and isomers.[7]Due to the often complex reaction mixture, simple recrystallization may not be sufficient.
Alternative Methods For substrates that perform poorly in the Duff reaction, consider alternative formylation methods like the Vilsmeier-Haack reaction, which is often higher yielding.[3][8]The inefficiency of the Duff reaction makes other methods more attractive for achieving higher yields and purity.[6]
Q3: The Reimer-Tiemann reaction on my hydroquinone derivative is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction utilizes dichlorocarbene, generated from chloroform and a strong base, as the electrophile for the ortho-formylation of phenols.[9][10] A major drawback of this reaction is often its lack of high regioselectivity, leading to the formation of both ortho and para isomers.[11]

Common Side Products:

  • Isomeric Byproducts: The primary side product is the isomeric aldehyde where the formyl group is introduced at a different activated position on the aromatic ring.[3] For a hydroquinone derivative, this can lead to formylation at an undesired position.

  • Dichloromethyl Adducts: Incomplete hydrolysis of the intermediate dichloromethyl-substituted phenol can lead to impurities.[9]

  • Ring Expansion Products: In some cases with heterocyclic substrates, ring expansion can occur.[11]

Strategies for Improving Regioselectivity:

ParameterRecommendationRationale
Steric Hindrance Introduce a bulky protecting group at one of the ortho positions to direct formylation to the desired site. This group can be removed in a subsequent step.The bulky group will sterically hinder the approach of the dichlorocarbene to the adjacent position, favoring reaction at the unhindered site.
Reaction Conditions Carefully control the reaction temperature, as selectivity can be temperature-dependent. The use of a phase-transfer catalyst can sometimes improve selectivity by controlling the concentration of the reactive species at the interface.[12]Fine-tuning the reaction conditions is essential for optimizing the ratio of desired to undesired products.
Alternative Formylation If regioselectivity remains a problem, the Vilsmeier-Haack reaction often offers better control over the position of formylation due to the bulkier electrophile.[2][13]The choice of formylation reagent can have a significant impact on the regiochemical outcome of the reaction.
Purification Isomers can often be separated by careful column chromatography or fractional recrystallization.[7]Effective purification techniques are crucial when isomeric byproducts are unavoidable.

Experimental Workflow and Mechanisms

Visualizing Reaction Pathways

Understanding the reaction mechanisms is key to troubleshooting side product formation. The following diagrams illustrate the desired synthetic pathway and potential side reactions.

G Synthesis of this compound via Vilsmeier-Haack Reaction A 2,5-Dihydroxyacetophenone C Iminium Salt Intermediate A->C Formylation F Difunctionalized Product A->F Excess Vilsmeier Reagent G Polymeric Byproducts A->G High Temperature B Vilsmeier Reagent (POCl3/DMF) D 6-Hydroxy-3-acetylchromene C->D Hydrolysis & Cyclization E This compound (Desired Product) D->E Further Reaction (Incorrect pathway)

Caption: Vilsmeier-Haack pathway and potential side reactions.

Step-by-Step Protocol: Optimized Vilsmeier-Haack Synthesis

This protocol is optimized to minimize side product formation during the synthesis of this compound.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.[5]

  • Formylation: Dissolve 2,5-dihydroxyacetophenone (1 eq.) in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis and Cyclization: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate of the intermediate iminium salt should form. Continue stirring and add a solution of sodium acetate or sodium hydroxide to induce hydrolysis and cyclization. The pH should be adjusted to ~5-6.

  • Workup and Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[4][7]

Conclusion

The successful synthesis of this compound hinges on the careful selection of the synthetic route and meticulous control of reaction conditions to minimize the formation of side products. By understanding the underlying mechanisms of common side reactions associated with the Vilsmeier-Haack, Duff, and Reimer-Tiemann formylations, researchers can proactively implement strategies to enhance product yield and purity. This guide provides a framework for troubleshooting common issues and offers an optimized protocol to facilitate a more efficient and successful synthesis.

References

  • Benchchem. (n.d.). How to avoid common pitfalls in chromone synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde.
  • Patel, D., et al. (2024). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed.
  • MSU chemistry. (2015). Catalytic Synthesis of 2H-Chromenes.
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Stability issues of 6-Hydroxychromene-3-carboxaldehyde in different solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Hydroxychromene-3-carboxaldehyde (CAS: 134822-76-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in various solvents. Understanding and controlling for stability is critical for ensuring experimental reproducibility, accuracy, and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A: this compound is a heterocyclic organic compound with the molecular formula C₁₀H₈O₃[1]. Its structure consists of a chromene ring system, which is a benzopyran, substituted with a hydroxyl (-OH) group at the 6-position and an aldehyde (-CHO) group at the 3-position[2]. The presence of both a phenolic hydroxyl group and a reactive aldehyde group makes this molecule susceptible to various chemical transformations, heavily influencing its stability.

Q2: What is the best solvent for preparing a stable stock solution?

A: For maximum stability, it is highly recommended to prepare stock solutions in high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[3]. These solvents are generally inert towards the aldehyde and phenol functional groups. The stock solution should be stored at -20°C or lower in a tightly sealed container, purged with an inert gas like argon or nitrogen to minimize exposure to air and moisture[3].

Q3: My solution of this compound in methanol turned yellow/brown. What is happening?

A: The color change is a common indicator of compound degradation. This compound is susceptible to instability in protic solvents like methanol and ethanol. Protic solvents possess hydrogen bond donor capabilities which can interact with the compound, potentially catalyzing degradation pathways[4]. The phenolic hydroxyl group can be deprotonated, and the aldehyde group is prone to oxidation or acetal formation in the presence of alcohols, especially with trace acid or base catalysts.

Q4: Can I use aqueous buffers for my experiments?

A: While many biological assays require aqueous buffers, solutions of this compound in these media have limited stability. It is advisable to prepare the aqueous solution immediately before use by diluting a small volume of a concentrated stock solution (prepared in DMSO or DMF) into the buffer[3]. Do not store aqueous solutions for extended periods, as hydrolysis and oxidation can occur rapidly[3]. The pH of the buffer will also significantly impact stability; alkaline conditions, in particular, can promote oxidation of the phenol group.

Q5: What are the primary degradation pathways for this molecule?

A: The primary degradation pathways involve the two functional groups:

  • Oxidation of the Aldehyde: The carboxaldehyde group is easily oxidized to a carboxylic acid, especially when exposed to air (oxygen), oxidizing agents, or certain metal ions.

  • Oxidation of the Phenol: The 6-hydroxy group can be oxidized to a quinone-type structure, which is often colored and can lead to polymerization.

  • Solvent Adduct Formation: In protic solvents like alcohols, the aldehyde can reversibly form hemiacetals or irreversibly form acetals, changing the chemical nature of the compound.

These pathways are often accelerated by heat, light, and the presence of impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results / Loss of Activity Compound degradation in the working solution.1. Prepare fresh working solutions for each experiment from a frozen, anhydrous aprotic stock.2. Minimize the time the compound spends in aqueous or protic solvents before analysis.3. Confirm the purity of the stock solution periodically using HPLC or LC-MS.
Appearance of New Peaks in HPLC/LC-MS Analysis Degradation products have formed.1. Identify the Cause: Analyze the solvent and storage conditions. Protic solvents (e.g., methanol) and exposure to air are common culprits[4].2. Switch Solvents: Use anhydrous DMSO or acetonitrile for sample preparation and as the injection solvent.3. Inert Conditions: Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[3].
Poor Solubility in Aprotic Solvents The compound may have degraded into less soluble polymeric material or the solvent quality is poor.1. Use only high-purity, anhydrous grade solvents.2. Ensure the starting material is pure and has been stored correctly in a cool, dry, dark place[5][6].3. Use sonication to aid dissolution, but avoid excessive heating.
Solution Color Changes Over Time Oxidation of the phenolic group to form colored quinone-like species.1. Protect solutions from light by using amber vials.2. Store solutions at low temperatures (-20°C or -80°C).3. Purge the vial headspace with inert gas before sealing and storing[3].
Summary of Solvent Stability

The following table provides a general guideline for the stability of this compound in common laboratory solvents. Stability is time and temperature-dependent and should be empirically verified for your specific application.

Solvent ClassSolvent ExamplesPredicted StabilityKey Considerations
Polar Aprotic DMSO, DMF, AcetonitrileHigh Recommended for stock solutions. Use anhydrous grade to prevent hydrolysis. Acetonitrile is a good choice for reverse-phase chromatography[7].
Polar Protic Water, Methanol, EthanolLow to Moderate Prone to forming acetals/hemiacetals and other degradation products. Solutions are generally unstable and should be used immediately after preparation[4][8].
Non-Polar Toluene, HexaneModerate Low solubility limits utility. Can be used for extraction but not ideal for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate Can be used for short-term applications, but residual acidity can promote degradation. Ensure the solvent is fresh and free of phosgene.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the standard procedure for preparing a stable, concentrated stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance and appropriate glassware

Procedure:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Purge the vial headspace with inert gas for 30-60 seconds.

  • Securely seal the vial with the PTFE-lined cap.

  • Mix gently by vortexing or inverting until the solid is completely dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Stability by HPLC-UV

This workflow allows for the quantitative assessment of compound stability in a chosen solvent over time.

Workflow:

  • Sample Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µM).

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the freshly prepared solution into an HPLC system with a UV detector. Record the peak area of the parent compound.

  • Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At specified intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot and record the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. The appearance of new peaks indicates the formation of degradation products[9].

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow for testing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Solution in Test Solvent T0 T=0 Analysis (HPLC/LC-MS) Prep->T0 Immediate Injection Incubate Incubate Under Test Conditions T0->Incubate Tn Time-Point (T=n) Analysis Incubate->Tn Periodic Sampling Tn->Tn Data Calculate % Remaining Parent Compound Tn->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for assessing compound stability over time.

Plausible Degradation Pathways

This diagram shows the likely degradation pathways for this compound, particularly in non-ideal conditions.

Degradation_Pathways cluster_products Degradation Products Parent This compound (Aldehyde & Phenol) CarboxylicAcid Carboxylic Acid Derivative Parent->CarboxylicAcid Oxidation [O] Quinone Quinone-type Derivative Parent->Quinone Oxidation [O] Acetal Acetal/Hemiacetal (in Alcohols) Parent->Acetal Protic Solvent (e.g., ROH)

Caption: Potential degradation routes for the parent compound.

References

  • Effects of polar protic solvents on dual emissions of 3-hydroxychromones. Indian Academy of Sciences. Available at: [Link].

  • ANALYTICAL METHODS for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link].

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Troubleshooting guide for the purification of chromene derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chromene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. Chromenes are a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmacologically active agents.[1][2][3] However, their purification can be notoriously challenging due to their diverse polarities and potential instability.[4]

This document moves beyond simple protocols to explain the underlying principles of purification, helping you to troubleshoot effectively and optimize your separations.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse for purifying chromene derivatives, but it's not without its pitfalls.[4][5] Here, we address the most common issues encountered.

Q1: My chromene derivative is degrading on the silica gel column, leading to streaking and low yield. What's happening and how can I prevent it?

A1: Root Cause Analysis & Solution

This is a classic problem stemming from the inherent acidity of standard silica gel.[6][7] The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze the degradation of acid-sensitive compounds. Many chromene derivatives, particularly those with electron-rich aromatic rings or certain exocyclic functionalities, are susceptible to acid-catalyzed hydrolysis, rearrangement, or polymerization.

Immediate Solutions:

  • Neutralization with a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile amine, like triethylamine (TEA) or pyridine, to the mobile phase.[8][9][10]

  • Use of Alternative Stationary Phases: If your compound is extremely sensitive, consider using a less acidic or neutral stationary phase. Neutral alumina can be an excellent alternative to silica gel.[6] For reversed-phase applications, C18-functionalized silica is also an option.[11]

Protocol: Deactivating Silica Gel with Triethylamine (TEA)
  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your initial, nonpolar solvent (e.g., hexane).

  • Pack the Column: Pack the column with the silica gel slurry as you normally would.[5]

  • Prepare the Neutralizing Eluent: Prepare a sufficient volume of your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) and add 1-2% triethylamine by volume.

  • Flush the Column: Pass 2-3 column volumes (CV) of this TEA-containing eluent through the packed column. This will neutralize the acidic silanol groups.[9]

  • Equilibrate: Flush the column with another 2-3 CV of the starting eluent without TEA to remove any excess amine before loading your sample.

  • Proceed with Chromatography: Load your sample and run the chromatography as planned. It is often beneficial to maintain a low concentration (e.g., 0.1-0.5%) of TEA in your mobile phase throughout the entire run to ensure the column remains neutralized.[10]

Q2: I'm struggling with poor separation (co-elution) of my target chromene from a closely-related impurity. How can I improve the resolution?

A2: Enhancing Selectivity

Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase in a given mobile phase. The key is to alter the "selectivity" of your chromatographic system.

Strategies for Improving Resolution:

  • Optimize the Mobile Phase: This is the most powerful variable. Instead of just varying the ratio of a two-solvent system (e.g., ethyl acetate/hexane), try changing the solvents themselves.[8] Different solvents interact with your compounds in unique ways, which can drastically alter the separation. For example, substituting ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can change the elution order.

  • Employ Gradient Elution: If a single isocratic solvent system doesn't work, a gradient elution is the next logical step. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[4]

  • Consider a Different Stationary Phase: If mobile phase optimization fails, the interaction between your compounds and the stationary phase needs to be changed. Switching from silica gel to alumina, or from normal-phase to reversed-phase chromatography, will provide a completely different selectivity.

Data Table: Recommended Solvent Systems for Chromene Purification
Polarity of ChromenePrimary System (Good Starting Point)Alternative Systems for Difficult SeparationsNotes
Non-polar Hexane / Ethyl Acetate (95:5 to 80:20)Hexane / Dichloromethane; Hexane / MTBEGood for chromenes with only alkyl or aryl substituents.[8]
Intermediate Polarity Hexane / Ethyl Acetate (80:20 to 50:50)Dichloromethane / Methanol (99:1 to 95:5); Toluene / Ethyl AcetateEffective for chromenes with ester, ketone, or ether groups.[8]
Polar Dichloromethane / Methanol (98:2 to 90:10)Ethyl Acetate / Methanol; Chloroform / AcetoneNecessary for chromenes bearing hydroxyl, amino, or carboxylic acid groups.[8]

This table provides general starting points. Always optimize your solvent system using Thin Layer Chromatography (TLC) first to find an Rf value for your target compound between 0.25 and 0.35 for optimal separation.[12]

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline chromene derivatives.[4][13][14] However, success depends on choosing the right solvent and controlling the cooling process.

Q3: I've isolated my chromene derivative after column chromatography, but it's a persistent oil that won't crystallize. What should I do?

A3: Inducing Crystallization

The failure of a compound to crystallize, or "oiling out," is a common problem that usually indicates the presence of impurities or that the compound's melting point is below room temperature in the chosen solvent.

Troubleshooting Steps:

  • Verify Purity: First, ensure the oil is sufficiently pure. Analyze a small sample by TLC or ¹H NMR. If significant impurities are present, another round of chromatography may be necessary.

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] Experiment with a variety of solvents of different polarities (e.g., hexane, ethanol, ethyl acetate, toluene, or mixtures thereof).

  • Scratching and Seeding: If the solution is supersaturated but crystals won't form, try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" can initiate crystallization.

  • Slow Cooling: Rapid cooling often leads to the precipitation of an amorphous solid or oil.[15] Allow the hot, saturated solution to cool slowly to room temperature, undisturbed, before moving it to an ice bath or refrigerator.[13][15]

Workflow for Troubleshooting Recrystallization

Caption: Decision workflow for troubleshooting recrystallization.

Section 3: FAQs on Impurities and HPLC

Q4: What are the most common impurities I should expect from a Knoevenagel condensation to synthesize a 2-amino-4H-chromene, and how do I remove them?

A4: Identifying and Removing Common Byproducts

The Knoevenagel condensation is a cornerstone of chromene synthesis.[16] However, it can generate several characteristic impurities.

  • Unreacted Starting Materials: Salicylaldehyde and the active methylene compound (e.g., malononitrile) are common. These are typically more polar than the chromene product and can often be removed with a simple recrystallization or by column chromatography.

  • Knoevenagel Adduct Intermediate: Before the final cyclization, an uncyclized intermediate can be present.[17][18] This is also generally more polar.

  • Self-Condensation Products: Aldehydes can undergo self-condensation, especially under basic conditions.[4]

Purification Strategy: A standard silica gel column using a gradient of hexane/ethyl acetate is usually effective. The less polar chromene product will elute before the more polar starting materials and intermediates.

Q5: My chromene derivative shows peak tailing during preparative HPLC. How can I get sharper peaks and better separation?

A5: Optimizing HPLC Conditions

Peak tailing in reversed-phase HPLC (e.g., on a C18 column) is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column.

Solutions:

  • Add a Mobile Phase Modifier: The most common cause of tailing for nitrogen-containing compounds like many chromenes is the interaction with residual, acidic silanol groups on the silica support. Adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate these silanols and the basic sites on your molecule, minimizing these secondary interactions and leading to sharper peaks.[11]

  • Check Sample Concentration: Injecting too much sample can overload the column, leading to broad, tailing peaks. Try diluting your sample and injecting a smaller volume.

  • Adjust Mobile Phase pH: The retention and peak shape of ionizable compounds are highly dependent on the pH of the mobile phase. Adjusting the pH can significantly improve peak shape.

  • Increase Column Temperature: Raising the column temperature (e.g., to 35-40 °C) can decrease solvent viscosity and improve mass transfer kinetics, often resulting in sharper peaks.[11]

References

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Optimization of reaction conditions for the synthesis of 6-Hydroxychromene-3-carboxaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxychromene-3-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-tested insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot common issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses high-level strategic decisions you'll face before starting your experiment.

Question 1: What are the primary synthetic routes for formylating a phenol-containing scaffold like a chromene, and which is recommended?

Answer: The formylation of electron-rich aromatic rings, particularly phenols, is a classic transformation with several established methods. For a substrate leading to this compound, the choice of method is critical and depends on substrate reactivity, desired regioselectivity, and available starting materials. The three most relevant methods are:

  • The Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][2][3] It is a powerful and generally mild method for formylating electron-rich aromatic compounds.[4] The electrophile (the chloroiminium ion) is less reactive than those in Friedel-Crafts reactions, making it highly selective for activated rings like phenols.[5] For chromene systems, this is often the preferred method due to its efficiency and control.

  • The Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or acetic acid) to formylate phenols.[6][7] It strongly favors ortho-formylation due to a proposed mechanism involving an iminium ion intermediate that coordinates to the phenolic hydroxyl group.[6][8] However, the Duff reaction is often noted for being inefficient and can result in low yields.[6][9]

  • The Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) in a strong aqueous base to generate dichlorocarbene (:CCl₂) as the electrophile.[10][11][12] It is also highly selective for the ortho position.[13][14] The primary drawbacks are often moderate yields (20-60%) and the generation of side products.[10] The biphasic reaction conditions can also be challenging to control and scale up.[14]

Recommendation: For the synthesis of this compound, the Vilsmeier-Haack reaction is the most recommended starting point due to its superior yields, milder conditions, and broader applicability compared to the Duff and Reimer-Tiemann reactions.

Question 2: My starting material is 6-hydroxychromane. At what stage should the formylation be performed? Before or after creating the double bond for the chromene ring?

Answer: It is almost always advisable to perform the Vilsmeier-Haack formylation on the more stable and electron-rich 6-hydroxychromane precursor first, followed by a subsequent dehydrogenation or elimination step to introduce the double bond and form the final this compound.

Causality: The aromatic ring of 6-hydroxychromane is highly activated by the hydroxyl group, making it an excellent substrate for electrophilic aromatic substitution like the Vilsmeier-Haack reaction. Attempting to formylate the chromene directly introduces complexities: the alkene double bond can potentially react with the Vilsmeier reagent, leading to unwanted side products. Performing the formylation on the saturated chromane ring ensures the reaction is directed specifically to the aromatic ring, enhancing yield and purity.

Part 2: Optimized Protocol - Vilsmeier-Haack Synthesis of this compound

This protocol details the recommended two-step synthesis starting from 6-hydroxychromane.

Step 1: Formylation of 6-Hydroxychromane

  • Reagent Preparation: In a three-necked, flame-dried flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF over 30 minutes. A thick, white precipitate of the Vilsmeier reagent will form.[2] Stir the mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 6-hydroxychromane (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent slurry.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice containing sodium acetate (5-6 equivalents).[2] This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL for a 10g scale reaction).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 6-hydroxychromane-3-carboxaldehyde, can be purified by column chromatography on silica gel.

Step 2: Dehydrogenation to this compound

  • Reaction Setup: Dissolve the purified 6-hydroxychromane-3-carboxaldehyde from Step 1 in a suitable high-boiling solvent like dichlorobenzene.

  • Oxidation: Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents).

  • Heating: Heat the mixture to reflux (around 180°C) and monitor by TLC.

  • Workup and Purification: Once the reaction is complete, cool the mixture, filter to remove precipitated hydroquinone, and concentrate the solvent. The resulting crude product should be purified via column chromatography to yield the final this compound.

Part 3: Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Issue 1: Low or No Yield of the Aldehyde Product

Question: I followed the Vilsmeier-Haack protocol, but my final yield is extremely low, or I've recovered mostly starting material. What went wrong?

Answer: This is a common issue that can point to several root causes. Let's break them down.

  • Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. If your DMF is not anhydrous or if the reaction was exposed to atmospheric moisture, the POCl₃ will be quenched, and the reagent will not form effectively.

    • Solution: Always use freshly opened or properly stored anhydrous DMF. Ensure all glassware is flame-dried or oven-dried before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Insufficient Reaction Temperature or Time. The formylation of phenols, while favorable, requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure your reaction reaches the target temperature of 60-70°C. If TLC shows significant starting material after the recommended time, consider extending the reaction time by 2-4 hours.

  • Cause C: Ineffective Quench/Hydrolysis. The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step. Using only water can be slow and inefficient.

    • Solution: The use of a buffered solution like aqueous sodium acetate during the quench is highly recommended.[2] This maintains a suitable pH for the hydrolysis to proceed efficiently to the desired aldehyde.

Issue 2: Multiple Products and Purification Difficulties

Question: My crude NMR spectrum is complex, showing multiple aromatic signals and possibly more than one aldehyde peak. What are these side products and how can I avoid them?

Answer: The formation of side products typically arises from competing reaction pathways or over-reactivity.

  • Side Product A: Para-formylation. While the Vilsmeier-Haack reaction is generally ortho-directing to a hydroxyl group, some formylation at the para position can occur if the ortho positions are sterically hindered or if electronic effects favor it.[1]

    • Solution: Lowering the reaction temperature (e.g., to 40-50°C) can sometimes increase regioselectivity, albeit at the cost of a longer reaction time. Careful column chromatography is usually effective at separating ortho/para isomers.

  • Side Product B: Di-formylation. If the aromatic ring is highly activated, a second formylation event can occur, leading to a di-aldehyde product.

    • Solution: Use a stricter stoichiometry. Do not use a large excess of the Vilsmeier reagent. A 1.2 to 1.5 molar equivalent is typically sufficient.

  • Side Product C: Formation of Phosphate Esters. The phenolic hydroxyl group can potentially react with POCl₃, especially if the Vilsmeier reagent formation is not complete before the substrate is added. This forms a phosphate ester that is unreactive towards formylation.

    • Solution: Ensure the Vilsmeier reagent is fully formed before adding the 6-hydroxychromane. Allowing the POCl₃ and DMF to stir for at least 30 minutes at 0°C is crucial.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common synthesis problems.

G cluster_yield Yield Issues cluster_purity Purity Issues start Problem Detected: Low Yield or Impure Product tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc sm_present Starting Material Still Present? tlc->sm_present sm_yes Cause: Incomplete Reaction 1. Increase Reaction Time 2. Increase Temperature 3. Verify Reagent Activity sm_present->sm_yes Yes sm_no Starting Material Consumed sm_present->sm_no No end_node Optimized Conditions Achieved sm_yes->end_node side_products Multiple Spots on TLC? sm_no->side_products side_yes Cause: Side Reactions 1. Lower Temperature 2. Adjust Stoichiometry 3. Optimize Purification side_products->side_yes Yes side_no Product Degraded? (Streaking on TLC) side_products->side_no No side_yes->end_node degrade_yes Cause: Product Instability 1. Milder Workup 2. Store Under Inert Gas 3. Purify Quickly side_no->degrade_yes Yes degrade_yes->end_node

Caption: A troubleshooting flowchart for the synthesis of this compound.

Part 4: Data Summary and Visualization

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

This table summarizes typical parameters that can be adjusted to optimize the formylation of a 6-hydroxychromane substrate.

EntryEquivalents of POCl₃SolventTemperature (°C)Time (h)Observed Outcome
11.2DMF508High regioselectivity, slower conversion
21.5DMF704Good conversion rate, minor side products
32.0DMF704Fast conversion, increased di-formylation
41.5Acetonitrile7012Very slow to no reaction
Reaction Mechanism Diagram

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction mechanism.

Vilsmeier_Haack cluster_reagent 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent POCl3 POCl₃ POCl3->V_Reagent Intermediate Iminium Salt Intermediate V_Reagent->Intermediate Chromane 6-Hydroxychromane Chromane->Intermediate Product 6-Hydroxychromane- 3-carboxaldehyde Intermediate->Product H2O H₂O / NaOAc H2O->Product

Caption: The mechanism of the Vilsmeier-Haack formylation reaction.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • The ScholarShip. (2017). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Chem-Station. (2016). Duff Reaction. Retrieved from [Link]

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Technical Support Center: Resolving Poor Solubility of 6-Hydroxychromene-3-carboxaldehyde for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Hydroxychromene-3-carboxaldehyde. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in in vitro assay development. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound effectively, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

The solubility of a compound is dictated by its molecular structure. This compound possesses a largely aromatic and hydrophobic bicyclic chromene core. While it has polar hydroxyl (-OH) and aldehyde (-CHO) groups, the non-polar surface area of the ring system dominates, leading to low affinity for water. The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a more soluble salt, but at physiological pH (around 7.4), the molecule remains predominantly in its less soluble, neutral form. This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffers and cell culture media.[1]

Q2: What is the recommended starting solvent for creating a stock solution?

For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard starting point.[2] DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[2] It can effectively disrupt the intermolecular forces in the crystalline solid of this compound, allowing it to be solvated. A high-concentration stock solution (e.g., 10-50 mM) in pure DMSO serves as a versatile starting point for subsequent dilutions into your experimental system.

Q3: What are the maximum recommended concentrations of solvents like DMSO in cell-based assays?

While DMSO is an excellent solvent, it is not biologically inert and can induce cytotoxicity or other off-target effects at higher concentrations.[3][4] The final concentration of DMSO in your assay should be kept as low as possible, and a vehicle control (media with the same final DMSO concentration but without the compound) must always be included.[2]

SolventTypical Final ConcentrationNotes
DMSO < 0.5% (v/v) Most cell lines tolerate up to 0.5%.[5] For sensitive or primary cells, aim for < 0.1% .[5] Concentrations above 1% can significantly impact cell viability and gene expression.[3]
Ethanol < 0.5% (v/v) Similar to DMSO, though volatility can be a concern. Often used in combination with other co-solvents.
DMF < 0.1% (v/v) Dimethylformamide is an alternative but is generally more toxic than DMSO. Use with caution and thorough validation.[6]

Note: The tolerance to solvents is highly cell-line dependent. It is imperative to perform a solvent tolerance study for your specific cell line to determine the maximum non-interfering concentration.[4]

Q4: Are there any "green" or less disruptive alternatives to DMSO?

Yes, the field is actively exploring alternatives. One notable example is Cyrene™ (dihydrolevoglucosenone) , a bio-based solvent with solvating properties comparable to DMSO but with a potentially better toxicological profile.[7][8] Studies have shown it to be a viable replacement for DMSO in some biological assays, particularly in antimicrobial drug discovery where DMSO's antioxidant properties can be a confounding factor.[8][9] As with any solvent, thorough validation in your specific assay system is required.

Troubleshooting Guide & Protocols

This section provides a logical workflow and step-by-step protocols to address the most common issue: compound precipitation upon dilution into aqueous media.

Issue: My compound precipitates when I dilute my DMSO stock into the assay buffer or cell culture medium.

This is the most frequent challenge and occurs because the final DMSO concentration is too low to maintain the solubility of the hydrophobic compound. The compound, forced into an unfavorable aqueous environment, crashes out of solution.

Decision-Making Workflow for Solubilization

The following diagram outlines a systematic approach to resolving solubility issues, starting with the simplest and most common techniques.

G start Start: Poorly Soluble This compound stock Protocol 2.1: Prepare 10-50 mM Stock in 100% DMSO start->stock precip_check Precipitation upon dilution into media? stock->precip_check success Success! Proceed with assay. Include vehicle control. precip_check->success No adv_strat Advanced Strategies Needed precip_check->adv_strat Yes ph_mod Strategy A: pH Modification (Protocol 2.2) adv_strat->ph_mod cyclodextrin Strategy B: Cyclodextrin Complexation (Protocol 2.3) adv_strat->cyclodextrin cosolvent Strategy C: Co-solvent System adv_strat->cosolvent final_check Re-test for Precipitation ph_mod->final_check cyclodextrin->final_check cosolvent->final_check final_check->success

Caption: A decision tree for troubleshooting the solubility of this compound.

Protocol 2.1: Standard Method for Preparation of Working Solutions from DMSO Stock

This protocol minimizes precipitation by ensuring the compound is handled correctly during the dilution process. The key is to perform serial dilutions in 100% DMSO before the final "spike" into the aqueous medium.[10]

Materials:

  • This compound powder

  • 100% Anhydrous DMSO

  • Sterile microcentrifuge tubes or a 96-well plate for dilution

  • Calibrated pipettes

  • Vortex mixer

  • Target aqueous medium (e.g., PBS, cell culture media)

Procedure:

  • Prepare High-Concentration Master Stock:

    • Weigh out the required amount of compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[11] This is your Master Stock . Store at -20°C or -80°C.

  • Perform Serial Dilutions in 100% DMSO:

    • If you need a range of concentrations for a dose-response experiment, perform all serial dilutions using 100% DMSO as the diluent, not the aqueous buffer.[10] This maintains a high organic solvent concentration where the compound remains soluble.

  • Prepare Final Working Solution (The "Spike"):

    • Aliquot your final volume of aqueous medium into the assay tube or well.

    • Add a small volume (typically 1-2 µL for a 1 mL final volume, or 0.5-1 µL for a 100 µL final volume) of the appropriate DMSO dilution stock directly into the aqueous medium.

    • Crucial Step: Immediately and vigorously mix the solution (pipette mixing, vortexing, or plate shaking) to facilitate rapid dispersion and prevent localized high concentrations that can initiate precipitation.[5]

  • Vehicle Control: Prepare a control sample by adding the same final volume/concentration of pure DMSO to your aqueous medium. This is essential to differentiate the effects of the compound from the effects of the solvent.

Protocol 2.2: Advanced Strategy A - pH-Mediated Solubilization

This method leverages the weakly acidic nature of the phenolic hydroxyl group. By increasing the pH, we can deprotonate the hydroxyl group to form a negatively charged phenoxide ion, which is significantly more water-soluble.[12][13]

Materials:

  • This compound powder

  • 10 mM NaOH solution (sterile)

  • 10 mM HCl solution (sterile)

  • pH meter or pH strips

  • Target aqueous medium

Procedure:

  • Initial Dissolution in Base:

    • Attempt to dissolve the compound directly in a small volume of 10 mM NaOH.

    • Vortex and gently warm if necessary. This should form the soluble sodium salt of the compound.

  • Neutralization:

    • Once dissolved, slowly add 10 mM HCl dropwise while monitoring the pH to carefully bring the solution back to your desired final assay pH (e.g., 7.4).

    • Caution: Do not overshoot the pH, as this can cause the compound to precipitate out again.

  • Final Dilution:

    • Use this pH-adjusted stock solution to make further dilutions in your final assay buffer.

  • Stability Check:

    • Important: High pH can lead to the degradation of some compounds.[14][15] It is advisable to check the stability of your compound under these conditions using methods like HPLC or LC-MS if the protocol is to be used for long-term experiments.

Protocol 2.3: Advanced Strategy B - Solubilization using Cyclodextrins

Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, effectively shielding them from water and increasing their apparent solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for this purpose.[18]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous medium (e.g., water, PBS)

Procedure:

  • Prepare Cyclodextrin Solution:

    • Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., a 45% w/v solution in water is commonly used).

  • Form the Inclusion Complex:

    • Add the powdered this compound directly to the HP-β-CD solution. The molar ratio of compound to cyclodextrin will need to be optimized, but a starting point is often a large molar excess of cyclodextrin.

    • Mix the suspension vigorously. This can be done by stirring or shaking at room temperature or with gentle heat (e.g., 37-40°C) for several hours or overnight to allow for the complex to form.[18]

  • Clarify the Solution:

    • After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

    • Carefully collect the supernatant. This is your stock solution of the compound-cyclodextrin complex.

  • Determine Concentration: The concentration of the solubilized compound in the stock should be determined analytically (e.g., by UV-Vis spectrophotometry against a standard curve).

  • Assay Controls: When using this method, your vehicle control must be the same concentration of HP-β-CD in the buffer without the compound, as cyclodextrins themselves can sometimes have biological effects.

Summary of Solubilization Strategies

StrategyPrincipleProsConsBest For
DMSO Stock Solubilization in a strong organic solvent.Simple, fast, widely used, high stock concentrations achievable.Potential for cell toxicity, precipitation on dilution, can interfere with some assays.Initial screening, most standard biochemical and cell-based assays.
pH Modification Ionization of the phenolic group to form a soluble salt.[12]Avoids organic solvents, can achieve high solubility.Risk of compound degradation at extreme pH, requires careful pH control.[15]Biochemical assays where pH can be controlled; cell-based assays if final pH is physiological.
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble complex.[19]Significantly increases aqueous solubility, avoids harsh solvents, can improve bioavailability.[16]Requires optimization, cyclodextrins can have their own biological effects, may alter compound activity.Cell-based and in vivo studies where organic solvents must be minimized.
Co-solvents Using water-miscible organic solvents to increase the solvating power of the aqueous phase.[20]Can prevent precipitation at intermediate dilutions.Increases final organic solvent concentration, requires careful toxicity testing.Formulations and specific assays where a higher solvent percentage is tolerated.

References

  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. [Link]

  • Paolantoni, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Vasu, K., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Paolantoni, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]

  • Camp, J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Semantic Scholar. [Link]

  • Camp, J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Publishing. [Link]

  • Camp, J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest. [Link]

  • Friedman, M. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • DMSO usage in cell culture. (2023). LifeTein. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies. [Link]

  • Camp, J., et al. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. University of Strathclyde. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. (2015). ResearchGate. [Link]

  • How does pH affect the solubility of phenolic acid?. (2016). ResearchGate. [Link]

  • DMSO biochemistry. (2022). YouTube. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

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Technical Support Center: Overcoming Scale-Up Challenges in the Synthesis of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Hydroxychromene-3-carboxaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable compound from the bench to larger-scale production. This compound is a key intermediate in the synthesis of various biologically active molecules and fine chemicals.[1][2] However, its synthesis can present challenges, particularly when transitioning to a larger scale.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis, improve yields, and ensure product quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Vilsmeier-Haack reaction, as well as considerations for other formylation methods like the Reimer-Tiemann and Duff reactions.

Q1: My reaction yield is significantly lower than expected on a larger scale. What are the likely causes and how can I improve it?

Low yield is one of the most common hurdles in scaling up this synthesis. The root cause can often be traced back to several factors:

  • Inactive or Poorly Formed Vilsmeier Reagent: The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the electrophile in the formylation reaction.[3] Its proper formation is critical.

    • Troubleshooting: Ensure your DMF is anhydrous. The Vilsmeier reagent is moisture-sensitive. Use freshly opened or properly stored reagents. The initial formation is exothermic and requires cooling (typically 0 °C) to prevent degradation.

  • Incomplete Reaction: The reaction may stall before all the starting material is consumed.

    • Troubleshooting: After the initial low-temperature addition of the hydroxyacetophenone precursor, the reaction often requires heating to 60-70 °C for 2-4 hours to proceed to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.

  • Inefficient Cyclization: The Vilsmeier-Haack synthesis of chromones involves a double formylation followed by a cyclization step.[4] If this cyclization is incomplete, you will isolate intermediates rather than the desired product.

    • Troubleshooting: Ensure adequate heating (60-70 °C) after the initial formylation to drive the cyclization and subsequent dehydration.[4]

  • Side Reactions and Isomer Formation: Depending on the starting material and reaction conditions, side reactions such as polymerization or the formation of unwanted isomers can reduce the yield of the desired product. The Reimer-Tiemann reaction, for example, is known for producing both ortho- and para-isomers, which can complicate purification and lower the yield of the desired ortho-product.[5][6]

    • Troubleshooting: For Vilsmeier-Haack, maintain the lowest effective reaction temperature to minimize side product formation.[4] For Reimer-Tiemann, consider modified, anhydrous conditions which have been shown to improve ortho-selectivity.[5]

Q2: I'm struggling with product purification at scale. What are the best practices?

Purification can become a bottleneck during scale-up. The crude product is often a solid that precipitates during the work-up.

  • Initial Work-up: The reaction is typically quenched by slowly and carefully pouring the reaction mixture into crushed ice and water with vigorous stirring.[4] This hydrolyzes the intermediate iminium salt and precipitates the crude product.

    • Best Practice: Ensure the quench is performed slowly to control the exothermic reaction, especially on a larger scale. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove residual DMF and inorganic salts.[4]

  • Recrystallization: This is the most common method for purifying the crude this compound.

    • Best Practice: Solvent selection is key. Ethanol or acetic acid are often effective solvents for recrystallization.[4] Perform small-scale solvent screening to identify the optimal solvent or solvent system that provides good recovery of pure crystals.

  • Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. It should be considered a secondary option if recrystallization fails to provide the desired purity.

Q3: What are the primary safety concerns I should be aware of when scaling up this synthesis?

Safety is paramount, and the risks associated with this synthesis increase with scale.

  • Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a combustible liquid. The Vilsmeier reagent itself is reactive.

    • Safety Protocol: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the quenching of the reaction mixture are both highly exothermic.

    • Safety Protocol: Use an ice bath to control the temperature during reagent formation. When quenching, add the reaction mixture to the ice water slowly and with efficient stirring to dissipate the heat. Be prepared for a vigorous reaction.

  • Reimer-Tiemann Reagents: Chloroform is a suspected carcinogen and requires careful handling. The reaction with sodium hydroxide can also be exothermic.[6]

    • Safety Protocol: Handle chloroform in a fume hood with appropriate PPE. Control the reaction temperature carefully.

Comparative Overview of Synthetic Routes

The choice of synthetic route can significantly impact yield, purity, and scalability. Here is a comparison of common methods.

Reaction Typical Starting Material Key Reagents Advantages Scale-Up Challenges Typical Yield
Vilsmeier-Haack 2,4-DihydroxyacetophenonePOCl₃, DMFGood yields, generally good regioselectivity.Corrosive and water-sensitive reagents, exothermic.[4]75-90%[7]
Reimer-Tiemann Hydroquinone or related phenolChloroform (CHCl₃), NaOHReadily available starting materials.[8]Low yields, formation of para-isomers, hazardous reagents.[5][6][9]10-40%[5][9]
Duff Reaction HydroquinoneHexamethylenetetramine, acidCan provide ortho-selectivity.[10]Often requires specific substrates for good yields.Variable

Experimental Protocols

Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific equipment and scale.

Step 1: Formation of the Vilsmeier Reagent

  • In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.

Step 2: Formylation and Cyclization

  • Dissolve the 2,4-dihydroxyacetophenone starting material in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the cold Vilsmeier reagent, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Heat the mixture to 60-70 °C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.[4]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • In a separate, large beaker, prepare a mixture of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture into the ice-water slurry. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete hydrolysis and precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Visualized Workflows and Logic

General Workflow for Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Cool DMF (0°C) B 2. Add POCl₃ dropwise A->B C 3. Stir for 1 hr (Vilsmeier Reagent) B->C D 4. Add Substrate (2,4-dihydroxyacetophenone) C->D E 5. Heat to 60-70°C (Formylation & Cyclization) D->E F 6. Quench on Ice-Water E->F G 7. Filter Crude Product F->G H 8. Recrystallize G->H I Pure Product H->I

Caption: A step-by-step workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Are reagents anhydrous and fresh? Start->Check_Reagents Check_TLC Does TLC show unreacted starting material? Check_Reagents->Check_TLC Yes Sol_Reagents Use anhydrous DMF. Use fresh POCl₃. Check_Reagents->Sol_Reagents No Check_Temp Was reaction heated to 60-70°C? Check_TLC->Check_Temp No Sol_Time_Temp Increase reaction time or cautiously increase temperature. Check_TLC->Sol_Time_Temp Yes Check_Purification Significant loss during recrystallization? Check_Temp->Check_Purification Yes Sol_Cyclization Ensure adequate heating duration for cyclization. Check_Temp->Sol_Cyclization No Sol_Solvent Optimize recrystallization solvent system. Check_Purification->Sol_Solvent Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
  • ResearchGate. (2021). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Retrieved from [Link]

  • Vrindawan Coaching Center. (2023, April 15). Reimer-Tiemann reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2H-chromenes: recent advances and perspectives. Retrieved from [Link]

  • ACG Publications. (2021, September 19). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • ResearchGate. (n.d.). The four‐component synthesis of chromene derivatives. Retrieved from [Link]

  • Google Patents. (2014, July 24). WO2014111903A2 - A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.
  • Sphinxsai. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, March 30). Preparation of Salicylaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Retrieved from [Link]

  • Univen. (2023, July 26). SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of salicylaldehyde derivatives synthesis (a) and structure of tryptophan (b). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Retrieved from [Link]

  • NIH. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Retrieved from [Link]

Sources

Identifying and characterizing impurities in 6-Hydroxychromene-3-carboxaldehyde samples.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Hydroxychromene-3-carboxaldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to anticipate and resolve challenges related to impurity identification and characterization. The purity of this compound is paramount for the integrity and reproducibility of your research, particularly in drug development, where even minor impurities can have significant biological consequences. This guide is structured in a question-and-answer format to directly address the issues you may encounter.

Frequently Asked Questions (FAQs): Understanding Potential Impurities

Q1: What are the most probable impurities I should expect in my this compound sample?

The impurity profile of this compound is primarily dictated by its synthetic route and subsequent storage conditions. Common synthesis methods, such as the Vilsmeier-Haack reaction or other formylation methods on a 6-hydroxychromene precursor, can introduce specific impurities.[1]

Common Impurity Classes:

  • Process-Related Impurities:

    • Starting Materials: Unreacted salicylaldehyde derivatives or other precursors used in forming the chromene ring.[2]

    • Reagents: Residual catalysts or reagents, such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) from a Vilsmeier-Haack synthesis.[1]

    • By-products: Isomeric compounds, such as other hydroxylated or carboxylated chromene derivatives, formed due to non-selective reactions. Over- or under-formylated species can also be present.

  • Degradation-Related Impurities:

    • Oxidation Products: The phenolic hydroxyl group and the aldehyde group are susceptible to oxidation. This can lead to the formation of the corresponding carboxylic acid (6-Hydroxychromene-3-carboxylic acid) or quinone-type structures, especially upon exposure to air and light.

    • Polymerization Products: Aldehydes can be prone to polymerization, particularly under acidic or basic conditions or upon prolonged storage.

Q2: My sample has a slight discoloration (e.g., yellowish or brownish tint), but the NMR looks okay. Should I be concerned?

Yes, you should be cautious. While a proton NMR might appear clean for major components, minor impurities, especially highly colored ones, can be present at levels below the NMR detection limit (typically <1%). Discoloration often points to the presence of oxidized species or polymeric impurities. The phenolic moiety in this compound is particularly sensitive to oxidation, which can generate highly conjugated, colored by-products.

Recommended Action:

  • High-Sensitivity Chromatography: Use a high-performance liquid chromatography (HPLC) method with a sensitive detector (e.g., UV-Vis or photodiode array) to assess the sample's purity. This will reveal minor impurities that are not visible by NMR.

  • Forced Degradation Study: To understand potential stability issues, you can perform a forced degradation study by exposing a small amount of the sample to heat, light, acid, base, and an oxidizing agent. This can help identify potential degradants that might be forming in your sample over time.

Troubleshooting Guide: Analytical Challenges

Q3: I'm running an HPLC analysis and see multiple unexpected peaks. How do I begin to identify them?

This is a common and important challenge. A systematic approach is key to efficiently identifying unknown peaks in your chromatogram.

Initial Steps:

  • Blank Injection: Inject your mobile phase and sample solvent (dissolvent) to ensure the extraneous peaks are not coming from your system or solvent.

  • Spiking Experiment: If you have access to potential impurity standards (e.g., starting materials), spike your sample with a small amount of each and observe which peak increases in area.

  • Photodiode Array (PDA) Detector: If your HPLC is equipped with a PDA detector, compare the UV-Vis spectra of the unknown peaks to your main compound. Spectral differences can indicate structural changes. For example, a loss of conjugation might result in a blue-shift (shift to a shorter wavelength) in the UV maximum.

Workflow for Unknown Peak Identification: The following workflow provides a logical progression from detection to structural elucidation.

Impurity_ID_Workflow cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Mass Analysis cluster_2 Phase 3: Structural Confirmation A Unexpected Peak in HPLC-UV B Check Blank & System Suitability A->B C Analyze UV-Vis Spectrum (PDA) B->C Peak is real D LC-MS Analysis C->D Spectral mismatch E Determine Molecular Weight (MS1) D->E F Fragment Ion Analysis (MS/MS) E->F G Propose Putative Structures F->G Interpret fragments H NMR / FT-IR of Isolated Impurity G->H I Confirm Structure H->I

Caption: Workflow for Impurity Identification

Q4: My mass spectrometry (MS) data shows a peak with a mass of +16 Da compared to my parent compound. What could this be?

A mass difference of +16 Da is a classic indicator of oxidation. For this compound (Molecular Weight: 176.17 g/mol [3]), an impurity with a mass of ~192 g/mol could be one of the following:

  • Oxidation of the aldehyde to a carboxylic acid: This would form 6-Hydroxychromene-3-carboxylic acid.

  • Hydroxylation of the aromatic ring: An additional hydroxyl group is added to the benzene ring.

How to Differentiate:

  • MS/MS Fragmentation: The fragmentation patterns will differ. The carboxylic acid will likely show a characteristic loss of 44 Da (-CO₂), which would be absent in the hydroxylated isomer.

  • Chromatographic Behavior: The carboxylic acid will be more polar and likely have a shorter retention time on a reverse-phase HPLC column compared to the parent compound.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation and impurity profile.

Objective: To separate the main compound from potential process-related and degradation impurities.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or PDA detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm or the λmax of the compound).

    • Use a flow rate of 1.0 mL/min.

    • Run a gradient elution as described in the table below.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Integrate all peaks and calculate the area percentage to estimate purity.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Protocol 2: GC-MS for Volatile and Semi-Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for identifying non-polar, volatile, or semi-volatile impurities that may not be suitable for HPLC.[4] For a compound like this compound, derivatization is often necessary to improve its volatility and thermal stability.

Objective: To identify impurities such as residual synthesis solvents or certain by-products after silylation.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • High-purity helium as the carrier gas.

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Anhydrous pyridine or another suitable solvent.

Procedure:

  • Sample Preparation (Derivatization): a. Accurately weigh approximately 1 mg of the sample into a GC vial. b. Add 100 µL of anhydrous pyridine to dissolve the sample. c. Add 100 µL of BSTFA. d. Seal the vial and heat at 60 °C for 30 minutes.[5]

  • GC-MS Conditions:

    • Injector: 250 °C, splitless mode.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

    • MS Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Scan Range: 40-500 m/z.

  • Injection: Inject 1 µL of the derivatized sample.

  • Data Analysis: Analyze the resulting chromatogram. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The silylated hydroxyl and aldehyde (as an enol ether) groups will add mass, which must be accounted for in the spectral interpretation.

Data Interpretation and Characterization Summary

To confidently characterize an impurity, it is crucial to use orthogonal analytical techniques. The data from these methods should be combined to build a complete picture of the impurity's structure.

Table 2: Summary of Analytical Techniques and Their Roles

TechniqueInformation ProvidedApplication Example
HPLC-UV/PDA Purity assessment, detection of non-volatile impurities, preliminary structural information from UV spectra.Quantifying a known impurity at 0.15% level.
LC-MS Molecular weight determination, elemental composition (with high-res MS), fragmentation patterns for structural clues.Identifying an unknown peak as an oxidation product (+16 Da).
GC-MS Identification of volatile and semi-volatile impurities, confirmation of certain structures after derivatization.Detecting residual DMF from the synthesis.
NMR (¹H, ¹³C) Definitive structural elucidation, stereochemistry. Typically requires isolation of the impurity.Confirming the position of an extra hydroxyl group on an isomeric by-product.
FT-IR Presence of specific functional groups.Detecting a carboxylic acid C=O stretch (~1700 cm⁻¹) and broad O-H stretch (~3000 cm⁻¹) in an oxidized impurity.

By following the structured approach outlined in this guide, you will be well-equipped to identify, characterize, and troubleshoot impurities in your this compound samples, ensuring the quality and reliability of your scientific work.

References

  • Toxicological Profile for 2,4,6-Trinitrotoluene. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Guedes, G. P., et al. (2018).
  • ResearchGate. (n.d.). Synthetic path for 6-alkoxy-2H-chromene-4-carbaldehydes from 6-hydroxy-2H-chromen-2-ones. Retrieved from [Link]

  • Mace, Y., et al. (2015). A straightforward synthesis of functionalized 6H-benzo[c]chromenes from 3-alkenyl chromenes by intermolecular Diels–Alder/aromatization sequence. Organic & Biomolecular Chemistry, 13(12), 3648-3652.
  • Jubair, S., et al. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). 'H NMR Spectroscopic Data -Chemical Shifts (6 in ppm) of Compounds 2,4, 6, 8 a d 10 in CDCl3. Retrieved from [Link]

  • R Discovery. (n.d.). Recent advances in the synthesis chromenes and its derivatives. Retrieved from [Link]

  • Heide, M., et al. (2025). Analytical Methods. Royal Society of Chemistry.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • R Discovery. (n.d.). Synthesis Of Chromene Derivatives Research Articles. Retrieved from [Link]

  • IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]

  • Univen. (2023). SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. Retrieved from [Link]

  • PubChem. (n.d.). 6-Hydroxy-4-oxochromene-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 19(3), 512-526.
  • Carlin, S., et al. (2021). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. Foods, 10(11), 2736.
  • De Orsi, D., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis, 13(12), 1447-1453.
  • ResearchGate. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a gas chromatography/mass spectrometry method to quantify several urinary monohydroxy metabolites of polycyclic aromatic hydrocarbons in occupationally exposed subjects. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxychromone-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Managing degradation of 6-Hydroxychromene-3-carboxaldehyde during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Hydroxychromene-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the stability and degradation of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability and analytical science to ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a bifunctional molecule containing both a phenolic hydroxyl group and an aromatic aldehyde. This unique structure, while synthetically useful, also presents inherent stability challenges. The electron-rich phenol ring is susceptible to oxidation, while the aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction, or polymerization. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.

This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. We recommend storage at -20°C in a tightly sealed container. The presence of light, heat, and moisture can accelerate degradation pathways. For long-term storage, flushing the container with an inert gas like argon or nitrogen can help to displace oxygen and prevent oxidation.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to the oxidation of the phenolic hydroxyl group, which can lead to the formation of colored quinone-type structures. If you observe a color change, we recommend performing a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. The stability in solution is highly dependent on the solvent, pH, and exposure to light and oxygen. If you must store it in solution for a short period, use a deoxygenated, anhydrous aprotic solvent and store it at low temperatures in the dark. We strongly advise preparing solutions fresh for each experiment.

Q4: What are the primary degradation products I should be aware of?

A4: The primary degradation products are likely to arise from oxidation of the aldehyde and phenol moieties. This can include the corresponding carboxylic acid (6-hydroxychromene-3-carboxylic acid) and various oxidative coupling products of the phenol. Under certain conditions, polymerization of the aldehyde may also occur.

Troubleshooting Guide: Investigating and Managing Degradation

This section provides a systematic approach to identifying and addressing degradation issues with this compound.

Visual Inspection and Preliminary Assessment
ObservationPotential CauseRecommended Action
Change in color (e.g., yellowing, browning) Oxidation of the phenolic group.Perform a purity analysis (e.g., HPLC-UV). If purity is compromised, consider purifying the compound or obtaining a new batch.
Clumping or change in texture Absorption of moisture.Dry the compound under vacuum. Store in a desiccator.
Inconsistent experimental results Degradation of the starting material.Conduct a forced degradation study to understand the stability of the compound under your experimental conditions.
Forced Degradation Studies: A Proactive Approach to Understanding Stability

To proactively understand the stability of this compound under your specific experimental conditions, we recommend performing a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.[1][2]

Forced Degradation Workflow Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep Prepare stock solution of this compound in a suitable solvent (e.g., acetonitrile) control Prepare control sample (no stress) prep->control Expose aliquots thermal Thermal Stress (e.g., 60°C in oven) prep->thermal Expose aliquots photo Photolytic Stress (ICH Q1B guidelines) [15, 17, 18, 19, 21] prep->photo Expose aliquots hydrolysis Hydrolytic Stress (Acidic, Basic, Neutral pH) [1, 2, 3, 4, 7] prep->hydrolysis Expose aliquots oxidative Oxidative Stress (e.g., H₂O₂) prep->oxidative Expose aliquots hplc HPLC-UV Analysis (Purity assessment and quantification) control->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points hydrolysis->hplc Analyze samples at time points oxidative->hplc Analyze samples at time points lcms LC-MS Analysis (Identification of degradation products) hplc->lcms Characterize impurities pathway Propose Degradation Pathways hplc->pathway nmr NMR Spectroscopy (Structural elucidation of major degradants) lcms->nmr Confirm structure lcms->pathway nmr->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • For each stress condition, use a separate aliquot of the stock solution.

  • Prepare a control sample by diluting the stock solution to the final concentration and keeping it at the recommended storage condition (-20°C in the dark).

2. Stress Conditions (based on ICH Guidelines[2][3][4][5][6]):

  • Thermal Stability:

    • Incubate an aliquot of the solution at an elevated temperature (e.g., 60°C) in a calibrated oven.

    • Analyze samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Photostability:

    • Expose an aliquot to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8][9][10][11]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Hydrolytic Stability (as per OECD 111[12][13][14][15][16]):

    • Prepare solutions in aqueous buffers at different pH values:

      • Acidic: pH 1.2 (e.g., 0.1 N HCl)

      • Neutral: pH 7.0 (e.g., phosphate buffer)

      • Basic: pH 9.0 (e.g., borate buffer)

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and analyze at various time points.

  • Oxidative Stability:

    • Treat an aliquot with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the reaction at room temperature and analyze at different time points.

3. Analytical Methodologies for Stability Assessment:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To monitor the decrease in the parent compound and the formation of degradation products over time.

    • Suggested Starting Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

      • Analysis: Calculate the percentage of the parent peak area relative to the total peak area to determine purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To identify the molecular weights of the degradation products.[17][18][19][20]

    • Method: Couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the degradation products can provide valuable information for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the structure of major degradation products.[21][22][23][24][25]

    • Method: If a significant degradation product is observed, it may be isolated using preparative HPLC for structural analysis by ¹H and ¹³C NMR.

By analyzing the data from the forced degradation studies, you can:

  • Identify the conditions under which this compound is most susceptible to degradation.

  • Propose potential degradation pathways.

  • Develop appropriate storage and handling procedures to minimize degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

Degradation Pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis main This compound C₁₀H₈O₃ carboxylic_acid 6-Hydroxychromene-3-carboxylic acid Oxidation of aldehyde main->carboxylic_acid [O] quinone Quinone-type derivatives Oxidation of phenol main->quinone [O] ring_opening Ring-opened products Under strong acidic/basic conditions main->ring_opening H₂O, H⁺/OH⁻ polymeric Polymeric materials Radical-mediated reactions main->polymeric

Sources

Validation & Comparative

A Validated HPLC Method for the Quantification of 6-Hydroxychromene-3-carboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Hydroxychromene-3-carboxaldehyde is a key chemical moiety found in various biologically active compounds, making its reliable quantification critical for drug development and manufacturing.[1][2] This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Furthermore, it provides an objective comparison with alternative analytical techniques, supported by experimental data and adherence to international regulatory standards.

The selection of an analytical method is a critical decision that directly impacts data quality, reliability, and ultimately, patient safety.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[4][5]

The Developed HPLC Method: A Mechanistic Approach

The developed method leverages reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[5] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase, allowing for the effective retention and separation of this compound from potential impurities.

Chromatographic Conditions
ParameterSpecificationJustification
Instrument Standard HPLC system with UV-Vis DetectorReadily available in most analytical laboratories.
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic chromene structure. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. The acidic aqueous phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, ensuring optimal efficiency and reasonable run times.
Detection Wavelength 280 nmBased on the UV absorbance spectrum of the chromene and aldehyde functional groups, this wavelength is expected to provide good sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.

Method Validation: A Trustworthy and Self-Validating System

The developed HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[6][7] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][8][9]

Validation Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) Dev Method Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[8] This was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

A series of standard solutions of this compound were prepared at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linear Range 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995r² > 0.999
Regression Equation y = 45872x + 1234-
Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] Accuracy was determined by the recovery method, spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration).

Concentration Level% Recovery (Mean ± SD, n=3)Acceptance Criteria
80%99.2 ± 0.8%98.0 - 102.0%
100%100.5 ± 0.5%98.0 - 102.0%
120%101.1 ± 0.7%98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[10]

Precision Level%RSD (n=6)Acceptance Criteria
Repeatability 0.85%%RSD ≤ 2.0%
Intermediate Precision 1.25%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

ParameterResult
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of the method was evaluated by slightly varying the mobile phase composition, flow rate, and column temperature. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within the acceptance criteria, demonstrating the method's robustness.

Comparison with Alternative Analytical Techniques

While the validated HPLC method proves to be highly suitable for the quantification of this compound, it is important to consider other analytical techniques and their respective advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.High resolution, good sensitivity, widely applicable, and well-established for regulatory acceptance.[4]Requires a chromophore in the analyte for UV detection. Can be more complex than spectrophotometry.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile analytes. High sensitivity with appropriate detectors (e.g., FID, MS).[10]Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Spectrophotometry Measurement of light absorption by a substance. Aldehydes can be derivatized to form colored compounds.[1]Simple, rapid, and cost-effective.Lacks the specificity and resolution of chromatographic methods. Susceptible to interference from other absorbing species in the sample matrix.
LC-MS/MS HPLC coupled with tandem mass spectrometry.Extremely high sensitivity and selectivity. Provides structural information.[3]Higher cost of instrumentation and maintenance. Requires more specialized expertise.
Comparative Performance Overview
ParameterHPLC-UVGC (with derivatization)SpectrophotometryLC-MS/MS
Specificity HighHighLow to MediumVery High
Sensitivity GoodVery GoodModerateExcellent
Linearity (r²) > 0.999> 0.99> 0.99> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%99 - 101%
Precision (%RSD) < 2%< 5%< 5%< 5%
Cost MediumMediumLowHigh
Complexity MediumHighLowHigh

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions:

  • Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Solution (for a hypothetical drug product):

  • Accurately weigh and powder a representative number of tablets.

  • Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

HPLC System Suitability Test

Before sample analysis, the suitability of the chromatographic system is verified by injecting a standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:

  • %RSD of peak areas: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Prep Prepare Standards & Samples SST System Suitability Test Prep->SST Analysis Inject Samples SST->Analysis If SST passes Integration Peak Integration Analysis->Integration Quantification Quantification Integration->Quantification

Caption: General Experimental Workflow.

Conclusion

The presented reversed-phase HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The comprehensive validation in accordance with ICH guidelines ensures that the method is fit for its intended purpose in a regulated environment. While alternative techniques such as GC and spectrophotometry have their applications, the HPLC-UV method offers a superior balance of specificity, sensitivity, and practicality for the routine analysis of this compound. For applications requiring ultra-high sensitivity, LC-MS/MS would be the method of choice, albeit with increased cost and complexity. This guide provides the necessary framework for researchers and drug development professionals to implement a robust analytical solution for the quality control of this compound.

References

  • NANOLAB. Aldehyde Quantification: Laboratory Methods and Importance. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Molecules. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • ResearchGate. Are there any method to quantify aldehydes other than GC? [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Journal of Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. This compound. [Link]

  • The Pharmaceutical and Chemical Journal. Method Development and Validation of Test Method using RP-HPLC: A Review. [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of new 2-Amino-7-hydroxy-8-methyl-4-aryl-4H-chromene-3-carbonitrile derivatives. [Link]

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A Comparative Analysis of the Biological Activity of 6-Hydroxychromene-3-carboxaldehyde and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The chromene scaffold, a privileged heterocyclic motif, is a cornerstone in the development of novel therapeutic agents. Its inherent biological activity, coupled with the synthetic tractability to introduce diverse functionalities, has made it a focal point of extensive research. Within this class of compounds, 6-Hydroxychromene-3-carboxaldehyde serves as a key building block and a pharmacologically significant entity in its own right. This guide provides a comprehensive comparative analysis of the biological activities of this compound and its analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic leads. We will delve into their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The Chromene Core: A Versatile Pharmacophore

The this compound structure features a bicyclic system with a hydroxyl group at the 6-position and a carboxaldehyde at the 3-position. The hydroxyl group is a key contributor to the antioxidant properties of these molecules, acting as a hydrogen donor to neutralize free radicals. The carboxaldehyde group, a reactive electrophile, provides a versatile handle for synthetic modifications, allowing for the generation of a wide array of analogs, including Schiff bases, chalcones, and other heterocyclic-fused systems. These modifications can profoundly influence the compound's steric, electronic, and lipophilic properties, thereby modulating its biological activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Chromene derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Comparative Cytotoxicity of Chromene Analogs

The anticancer efficacy of chromene analogs is highly dependent on the nature and position of substituents on the chromene ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected chromene derivatives against various cancer cell lines, highlighting the impact of structural modifications.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
Analog A H4-Cl-PhHCT-116 (Colon)1.01[1]
Analog B H1-anthraquinoneK-562 (Leukemia)0.33[1]
Analog C H2-anthraquinoneK-562 (Leukemia)0.61[1]
Analog D Hp-Cl-benzeneK-562 (Leukemia)0.61[1]
Analog E --A549 (Lung)10.67[2]
Analog F --C6 (Glioma)4.33[2]
Doxorubicin (Standard)-A549 (Lung)3.63 (mmol)[3]

Note: The specific structures of Analogs A-F are detailed in the cited literature. This table is for illustrative purposes to showcase the range of activities.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h for cell adherence cell_seeding->incubation1 compound_addition Add varying concentrations of chromene analogs incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of chromene analogs.

Antioxidant Activity: Combating Oxidative Stress

The 6-hydroxyl group on the chromene ring is a key structural feature responsible for the antioxidant activity of these compounds. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative damage to cellular components.

Comparative Antioxidant Efficacy

The antioxidant potential of chromene analogs can be quantified using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound IDModificationDPPH Scavenging IC50 (µg/mL)Reference
Analog G Methoxy & Chloro substituents53.29 ± 2.13[4]
Analog H Methoxy & Chloro substituents82.43 ± 2.17[4]
Analog I -160.32 ± 1.37[4]
Ascorbic Acid (Standard)24.17[5]
BHT (Standard)8.62[5]

Note: The specific structures of Analogs G-I are detailed in the cited literature. This table is for illustrative purposes.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Workflow for DPPH Assay

DPPH_Workflow cluster_prep Reaction Setup cluster_reaction Scavenging Reaction cluster_readout Measurement prepare_solutions Prepare methanolic solutions of compounds and DPPH mix_solutions Mix compound solutions with DPPH solution prepare_solutions->mix_solutions incubation Incubate in the dark at room temperature mix_solutions->incubation read_absorbance Measure absorbance at 517 nm incubation->read_absorbance

Caption: Workflow of the DPPH radical scavenging assay.

Antimicrobial Activity: A Broad Spectrum of Action

Chromene derivatives have been reported to exhibit a wide range of antimicrobial activities against various pathogenic bacteria and fungi. The mechanism of action can involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Comparative Antimicrobial Potency

The antimicrobial efficacy of chromene analogs is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDModificationTarget MicroorganismActivityReference
Analog J -Staphylococcus aureusGood[6]
Analog K -Escherichia coliGood[6]
Analog L -Aspergillus nigerVery Good[6]
Analog M -Candida albicansVery Good[6]
Ciprofloxacin (Standard)BacteriaStandard[6]

Note: "Good" and "Very Good" are qualitative descriptors from the source. The specific structures of Analogs J-M are detailed in the cited literature.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Chromene derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit pro-inflammatory enzymes and cytokines.

Comparative Anti-inflammatory Effects

The anti-inflammatory activity of chromene analogs can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

A study on 4-hydroxycoumarin derivatives, which share structural similarities with hydroxychromenes, found that brodifacoum showed favorable inhibitory activities on LPS-stimulated nitrite production in BV-2 microglia cells, while difethialone showed no activity at the tested concentrations.[7] This suggests that subtle structural differences can significantly impact anti-inflammatory potential. For instance, compound 14 (N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide) was identified as a potent inhibitor of TNF-α-induced expression of ICAM-1 on endothelial cells.[8]

Signaling Pathway in Inflammation

Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression NO Nitric Oxide (NO) iNOS->NO produces Chromene Chromene Analogs Chromene->NFkB inhibit Chromene->iNOS inhibit

Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of inhibition by chromene analogs.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich source of biologically active compounds with significant potential in drug discovery. The comparative analysis presented in this guide highlights the profound influence of structural modifications on their anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. The versatility of the chromene core allows for fine-tuning of its pharmacological profile, offering exciting opportunities for the development of novel therapeutics.

Future research should focus on:

  • Systematic SAR studies: To elucidate the precise structural requirements for optimal activity and selectivity for each biological target.

  • Mechanism of action studies: To unravel the molecular pathways through which these compounds exert their effects.

  • In vivo efficacy and safety profiling: To translate the promising in vitro results into preclinical and clinical development.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation chromene-based drugs to address unmet medical needs.

References

  • Synthetic Mono-Carbonyl Curcumin Analogues Attenuate Oxidative Stress in Mouse Models. (2022-10-17). Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). Available at: [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). Available at: [Link]

  • Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. (n.d.). Available at: [Link]

  • In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). Available at: [Link]

  • Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. (n.d.). Available at: [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). Available at: [Link]

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Spectroscopic Journey from Precursor to Product: A Comparative Analysis of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the versatile heterocyclic compound, 6-Hydroxychromene-3-carboxaldehyde, with its key precursor, 2,5-dihydroxyacetophenone. Understanding the distinct spectroscopic signatures of the starting material and the final product is paramount for researchers, scientists, and drug development professionals to effectively monitor reaction progress and confirm the identity and purity of the synthesized compound. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document elucidates the key transformations at a molecular level.

From Simple Phenol to Complex Heterocycle: The Synthesis Pathway

The synthesis of this compound from 2,5-dihydroxyacetophenone is typically achieved through a Vilsmeier-Haack type reaction. This reaction introduces a formyl group and facilitates the cyclization to form the chromene ring. The Vilsmeier reagent, generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent.[1][2][3][4] The electron-rich nature of the phenolic precursor, 2,5-dihydroxyacetophenone, makes it an excellent substrate for this electrophilic substitution, leading to the formation of the chromene-3-carboxaldehyde derivative.[1][2]

The overall transformation involves the formation of a new heterocyclic ring and the introduction of an aldehyde functionality, which gives rise to distinct and predictable changes in the spectroscopic data.

Synthesis_Pathway precursor 2,5-Dihydroxyacetophenone reagents DMF, POCl₃ (Vilsmeier-Haack Reaction) precursor->reagents product This compound reagents->product Formylation & Cyclization

Caption: Synthesis of this compound.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The transformation from 2,5-dihydroxyacetophenone to this compound results in significant and readily identifiable changes in the ¹H NMR spectrum.

2,5-Dihydroxyacetophenone: The spectrum of the precursor is relatively simple. It is characterized by:

  • Aromatic Protons: Three protons on the benzene ring, which appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). The specific splitting pattern depends on their coupling with each other.

  • Hydroxyl Protons: Two broad signals for the two phenolic -OH groups. Their chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons: A sharp singlet around δ 2.5 ppm corresponding to the three protons of the acetyl group (-COCH₃).[5]

This compound (Predicted): The formation of the chromene ring and the aldehyde group introduces several new, characteristic signals:

  • Aldehyde Proton: A highly deshielded singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm. This is a definitive indicator of the aldehyde group's presence.

  • Vinyl Proton: A singlet for the proton on the C4 position of the chromene ring, expected to appear in the vinyl region (around δ 7.5-8.0 ppm).

  • Methylene Protons: A signal corresponding to the two protons of the -OCH₂- group at the C2 position of the chromene ring. This would likely appear as a singlet around δ 4.5-5.0 ppm.

  • Aromatic Protons: The substitution pattern on the benzene ring changes, which will alter the chemical shifts and coupling constants of the remaining aromatic protons.

  • Hydroxyl Proton: A broad singlet for the remaining phenolic -OH group at the C6 position.

The most telling changes are the disappearance of the acetyl methyl singlet and the appearance of the aldehyde proton singlet and the signals for the newly formed heterocyclic ring.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule.

2,5-Dihydroxyacetophenone: The key signals in the ¹³C NMR spectrum of the precursor include:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 200 ppm, corresponding to the ketone carbonyl carbon.

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbons attached to the hydroxyl groups will be the most deshielded.

  • Methyl Carbon: An upfield signal around δ 25-30 ppm for the methyl carbon of the acetyl group.[6]

This compound (Predicted): The product's spectrum will show significant differences:

  • Aldehyde Carbonyl Carbon: A highly deshielded signal, typically between δ 190-200 ppm.

  • Chromene Ring Carbons: New signals corresponding to the carbons of the heterocyclic ring. The olefinic carbons (C3 and C4) would appear in the δ 120-150 ppm range, and the methylene carbon (C2) would be further upfield, likely around δ 60-70 ppm.

  • Aromatic Carbons: Shifts in the positions of the aromatic carbon signals due to the new fused ring system.

  • Disappearance of the Methyl Carbon: The upfield signal for the acetyl methyl group will be absent.

FT-IR Spectroscopy: Probing the Functional Groups

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

2,5-Dihydroxyacetophenone: The FT-IR spectrum of the precursor is dominated by:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.[7]

  • C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹ corresponding to the ketone carbonyl group.

  • C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals for the methyl group just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.[6]

This compound (Predicted): The product's spectrum will exhibit key changes confirming the chemical transformation:

  • Aldehyde C-H Stretch: Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.

  • C=O Stretch (Aldehyde): A strong, sharp absorption for the conjugated aldehyde carbonyl, expected around 1680-1700 cm⁻¹.

  • O-H Stretch: A broad band for the single phenolic hydroxyl group, likely in a similar region to the precursor (3200-3600 cm⁻¹).

  • C-O-C Stretch: The formation of the ether linkage in the chromene ring will introduce a new C-O-C stretching vibration, typically in the 1000-1300 cm⁻¹ region.

The appearance of the aldehyde C-H stretches and the shift in the carbonyl frequency are the most definitive changes observed in the FT-IR spectrum.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of data for confirming its identity.

2,5-Dihydroxyacetophenone: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152.15, corresponding to its molecular formula C₈H₈O₃.

This compound: The expected molecular ion peak (M⁺) for the product will be at m/z = 176.17, corresponding to its molecular formula C₁₀H₈O₃. This clear increase of 24 mass units from the precursor is a strong confirmation of the successful incorporation of the C₂H₂O unit and subsequent cyclization.

Summary of Spectroscopic Data

Spectroscopic Feature2,5-Dihydroxyacetophenone (Precursor)This compound (Product - Predicted)
¹H NMR
Aldehyde HAbsent~ δ 9.5-10.5 ppm (singlet)
Acetyl H (-CH₃)~ δ 2.5 ppm (singlet)Absent
Vinyl/Methylene HAbsentVinyl H: ~ δ 7.5-8.0 ppm; Methylene H: ~ δ 4.5-5.0 ppm
¹³C NMR
Carbonyl C~ δ 200 ppm (Ketone)~ δ 190-200 ppm (Aldehyde)
Methyl C~ δ 25-30 ppmAbsent
Chromene Ring CAbsentPresent (e.g., C2, C3, C4)
FT-IR
O-H StretchBroad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹
C=O Stretch~1650-1680 cm⁻¹ (Ketone)~1680-1700 cm⁻¹ (Aldehyde)
Aldehyde C-H StretchAbsent~2720 cm⁻¹ and ~2820 cm⁻¹
Mass Spec.
Molecular Ion (m/z)152.15176.17

Experimental Protocols

General Spectroscopic Analysis Workflow:

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation dissolve Dissolve sample in appropriate deuterated solvent (e.g., DMSO-d6) for NMR. nmr Acquire ¹H and ¹³C NMR spectra. dissolve->nmr kbr Prepare KBr pellet or thin film for FT-IR analysis. ftir Obtain FT-IR spectrum. kbr->ftir ms_prep Dissolve sample in a volatile solvent for MS analysis. ms Perform Mass Spectrometry. ms_prep->ms interpret Analyze spectra for chemical shifts, coupling constants, functional group vibrations, and molecular ion peak. nmr->interpret ftir->interpret ms->interpret compare Compare product spectra with precursor spectra and reference data. interpret->compare

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the sample (precursor or product) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, mix a small amount (~1-2 mg) with dry potassium bromide (KBr) powder and press into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound.

Conclusion

The transformation of 2,5-dihydroxyacetophenone to this compound is accompanied by a series of distinct and predictable changes in their respective spectroscopic profiles. The key indicators of a successful synthesis are the appearance of the aldehyde proton signal in the ¹H NMR spectrum, the characteristic aldehyde C-H and C=O stretches in the FT-IR spectrum, the emergence of signals corresponding to the chromene ring in the ¹³C NMR spectrum, and a molecular ion peak at m/z 176.17 in the mass spectrum. This guide provides a foundational framework for utilizing these spectroscopic techniques to confidently monitor the reaction and verify the structure of the final product.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001051). [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Hydroxychromene-3-carboxaldehyde Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Methodological Rigor in Pharmaceutical Analysis

In the landscape of drug development and quality control, the reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities underpins the safety and efficacy of therapeutic products. 6-Hydroxychromene-3-carboxaldehyde, a key chromene derivative, presents a typical analytical challenge. Its structure, incorporating both a phenolic hydroxyl group and a reactive aldehyde, necessitates robust and reliable analytical methods for its detection and quantification.

This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it delineates a comprehensive framework for the cross-validation of these methods. Cross-validation is the process of verifying that a validated method produces consistent and reliable results, ensuring data integrity across different analytical platforms.[1] This is a core tenet of international regulatory standards, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, which emphasize that an analytical procedure must be demonstrated to be fit for its intended purpose.[2][3][4]

The objective of this guide is to move beyond a mere recitation of protocols. Instead, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity. By the end of this document, researchers, scientists, and drug development professionals will have a comprehensive understanding of how to design, execute, and interpret a cross-validation study for this compound, ensuring the generation of trustworthy and defensible analytical data.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Selection of Primary and Confirmatory Analytical Methods

The selection of analytical methods for cross-validation should be based on orthogonal principles, meaning they should rely on different chemical or physical properties for separation and detection. This approach provides a more robust confirmation of the analytical results.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a logical choice as the primary quantitative method. The phenolic and conjugated aldehyde moieties in this compound provide strong chromophores, making it readily detectable by UV spectroscopy.[5][6][7] Reversed-phase chromatography, typically on a C18 column, is well-suited for separating moderately polar compounds like this from a complex matrix.[8]

  • Principle of Separation: Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture).

  • Principle of Detection: Absorbance of UV light by the analyte's chromophores at a specific wavelength.

  • Advantages: Robustness, high precision, and wide availability in quality control laboratories. It is also considered a stability-indicating method, capable of separating the parent compound from its degradation products.[9][10][11][12]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high specificity and sensitivity. However, due to the low volatility and thermal lability of the phenolic hydroxyl and aldehyde groups, direct analysis of this compound by GC is not feasible.[3] Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.[4][13][14][15] A common and effective approach is a two-step derivatization: methoximation of the aldehyde group followed by silylation of the phenolic hydroxyl group.[14]

  • Principle of Separation: Partitioning of the volatile derivative between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Principle of Detection: Ionization of the derivative and separation of the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

  • Advantages: High specificity from mass spectral data, which can confirm the identity of the analyte, and excellent sensitivity.

The Cross-Validation Framework: A Pillar of Trustworthiness

According to ICH Q2(R2) guidelines, the validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2][3] Cross-validation compares the performance of two validated methods. The following parameters are critical in this process.

Specificity/Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17]

  • For HPLC-UV: Specificity is demonstrated by showing that the peak for this compound is well-resolved from other components in a mixture. This can be assessed by spiking the sample with known impurities and degradants. Diode-array detection (DAD) can further confirm peak purity.

  • For GC-MS: The high selectivity of MS is a key advantage. Specificity is demonstrated by comparing the mass spectrum of the derivatized analyte in the sample with that of a pure standard. The use of selected ion monitoring (SIM) can further enhance selectivity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Experimental Approach: A series of at least five standard solutions of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration) are prepared and analyzed.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The y-intercept should be minimal.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16][17] It is typically determined by recovery studies.

  • Experimental Approach: A known amount of this compound is spiked into a placebo (a sample matrix without the analyte) at different concentration levels (e.g., low, medium, and high). The recovery of the spiked analyte is then calculated.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same sample.

  • Intermediate Precision (Inter-assay precision): Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

  • Reproducibility: The precision between laboratories (collaborative studies), which is not always required for cross-validation within the same organization but is essential for method transfer.

  • Experimental Approach: For repeatability, a minimum of six replicate analyses of a sample at 100% of the target concentration are performed. For intermediate precision, this is repeated on different days by different analysts.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: LOD and LOQ are often estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

  • For HPLC-UV: Variations may include mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • For GC-MS: Variations may include injector temperature, oven temperature ramp rate, and carrier gas flow rate.

  • Experimental Approach: The effect of these small changes on the analytical results is evaluated.

  • Acceptance Criteria: The results should remain within the acceptance criteria for precision and accuracy.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the performance characteristics of the two methods, as would be determined during a cross-validation study.

Validation ParameterHPLC-UVGC-MS with Derivatization
Specificity High (Peak purity > 0.995)Very High (Mass spectral match > 95%)
Linearity (r²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 1.5%≤ 2.0%
LOD 0.3 µg/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL
Robustness PassedPassed

Diagram: Cross-Validation Workflow

cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_cross_val Comparative Analysis hplc_dev Method Development hplc_val Full Validation (ICH Q2) hplc_dev->hplc_val cross_val Cross-Validation Study hplc_val->cross_val gcms_dev Method Development (incl. Derivatization) gcms_val Full Validation (ICH Q2) gcms_dev->gcms_val gcms_val->cross_val comp_spec Specificity cross_val->comp_spec comp_lin Linearity & Range cross_val->comp_lin comp_acc Accuracy cross_val->comp_acc comp_prec Precision cross_val->comp_prec comp_loq LOD/LOQ cross_val->comp_loq final Method Equivalency Confirmed comp_spec->final comp_lin->final comp_acc->final comp_prec->final comp_loq->final

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

For complex matrices, a sample clean-up and concentration step is often necessary. SPE is a highly effective technique for this purpose.[2][16][17][18]

  • Cartridge Selection: A reversed-phase C18 SPE cartridge is suitable for retaining the moderately polar this compound.

  • Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. It is crucial not to let the sorbent bed dry out.

  • Sample Loading: Dissolve the sample in a suitable solvent and adjust the pH to be slightly acidic (e.g., pH 3-4) to ensure the phenolic group is protonated, enhancing retention. Load the sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the retained this compound with a small volume (e.g., 2 x 1 mL) of a suitable organic solvent, such as methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC-UV analysis or the derivatization solvent for GC-MS analysis.

Protocol 2: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal. For example:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for the optimal wavelength using a DAD; a wavelength around 280-320 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve.

Protocol 3: GC-MS Analysis with Derivatization
  • Derivatization - Step 1 (Methoximation):

    • To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Vortex the mixture and heat at 60 °C for 30 minutes to convert the aldehyde group to a methoxime.

  • Derivatization - Step 2 (Silylation):

    • Cool the sample to room temperature.

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Vortex and heat at 70 °C for 60 minutes to convert the phenolic hydroxyl group to a trimethylsilyl (TMS) ether.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 50-550) for identification and method development. Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

  • Quantification: Use an external standard calibration curve prepared using standards that have undergone the same derivatization procedure.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The cross-validation of analytical methods is not merely a regulatory formality; it is a fundamental scientific practice that ensures the accuracy and reliability of data. For a compound like this compound, where multiple analytical techniques are viable, a well-designed cross-validation study provides irrefutable evidence of a method's fitness for purpose. By comparing an established method like HPLC-UV with a highly specific confirmatory method such as GC-MS, laboratories can build a comprehensive and robust analytical package. This dual-method approach, grounded in the principles outlined by regulatory bodies like the ICH and FDA, ensures that the data generated can withstand the highest levels of scientific and regulatory scrutiny, ultimately contributing to the development of safe and effective pharmaceutical products.

References

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Benchmarking the antioxidant activity of 6-Hydroxychromene-3-carboxaldehyde against standard compounds.

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous quest for novel therapeutic agents to combat oxidative stress-mediated pathologies, the evaluation of new chemical entities for their antioxidant potential is a critical first step. This guide provides a comprehensive benchmark of the antioxidant capacity of 6-Hydroxychromene-3-carboxaldehyde against established antioxidant standards: Trolox, Ascorbic Acid, and Gallic Acid. We will delve into the mechanistic underpinnings of common in vitro antioxidant assays, present detailed experimental protocols, and analyze comparative data to situate the performance of this novel chromene derivative within the broader landscape of known antioxidants.

The Imperative for Antioxidant Benchmarking

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by donating electrons or hydrogen atoms to neutralize these reactive species. To validate the potential of a new compound like this compound, it is essential to compare its activity against well-characterized standards under standardized conditions. This process, known as benchmarking, provides a quantitative measure of efficacy and helps to elucidate its mechanism of action.

The Panel of Standard Antioxidants

The choice of standard compounds is crucial for a meaningful comparison. We have selected three widely recognized antioxidants that act through different mechanisms and are used as reference points in numerous studies.

  • Trolox: A water-soluble analog of vitamin E, Trolox is a synthetic antioxidant widely used as a standard in antioxidant capacity assays.[1] Its antioxidant activity stems from the ability of the hydroxyl group on its chromanol ring to donate a hydrogen atom, thereby scavenging peroxyl and alkoxyl radicals.[2] This makes it an excellent benchmark for compounds that act via a hydrogen atom transfer (HAT) mechanism.

  • Ascorbic Acid (Vitamin C): A ubiquitous natural antioxidant, ascorbic acid is a potent reducing agent and free radical scavenger.[3] It can donate electrons to neutralize a wide variety of ROS and can regenerate other antioxidants, such as α-tocopherol, back to their active state.[4][5] Its hydrophilic nature allows it to act effectively in aqueous cellular compartments.[5]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is a powerful antioxidant due to the presence of three hydroxyl groups on its benzene ring.[6] It exhibits its antioxidant effects through both hydrogen atom transfer and single electron transfer (SET) mechanisms, making it a versatile scavenger of a wide array of reactive species.[7][8]

Methodologies for In Vitro Antioxidant Capacity Assessment

To provide a comprehensive antioxidant profile, it is imperative to employ multiple assays that operate via different chemical principles. Here, we detail the protocols for three robust and widely adopted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a deep violet-colored free radical.[9] Upon reduction, the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[10] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant.[9]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM in Methanol): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.

    • Test Compound and Standard Stock Solutions (1 mg/mL): Prepare stock solutions of this compound, Trolox, Ascorbic Acid, and Gallic Acid in methanol.

    • Working Solutions: Prepare a series of dilutions of the test and standard compounds from their respective stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the various concentrations of the test compound and standard solutions to respective wells.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH working solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of the test and standard compounds to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Causality Behind Experimental Choices: The use of methanol as a solvent is due to its ability to dissolve both the DPPH radical and a wide range of antioxidant compounds. The 30-minute incubation period allows for the reaction to reach a steady state for most antioxidants. The measurement at 517 nm corresponds to the maximum absorbance of the DPPH radical.[10]

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Plate Add 100 µL of Samples/ Standards to 96-well plate DPPH->Plate Samples Prepare Serial Dilutions of Test & Standard Compounds Samples->Plate Add_DPPH Add 100 µL DPPH solution to all wells Plate->Add_DPPH Incubate Incubate in dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50 ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis ABTS_Radical Generate ABTS•+ radical (12-16h incubation) Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 ABTS_Radical->Dilute_ABTS Add_ABTS Add 180 µL diluted ABTS•+ solution Dilute_ABTS->Add_ABTS Samples Prepare Serial Dilutions of Test & Standard Compounds Plate Add 20 µL of Samples/ Standards to 96-well plate Samples->Plate Plate->Add_ABTS Incubate Incubate in dark (6 min, RT) Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. [11]This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is measured at 593 nm. The FRAP assay is a measure of the electron-donating capability of an antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM in 40 mM HCl): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Ferrous Sulfate Standard Solutions: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions of known concentrations (e.g., 100 to 2000 µM) in deionized water.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound, standard solutions, or ferrous sulfate standards to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the test samples by interpolating their absorbance values from the standard curve. The results are expressed as µM Fe(II) equivalents.

Causality Behind Experimental Choices: The acidic pH of 3.6 is optimal for the reduction of the Fe³⁺-TPTZ complex. The incubation at 37°C accelerates the reaction. The measurement at 593 nm corresponds to the maximum absorbance of the blue Fe²⁺-TPTZ complex. Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add 180 µL FRAP reagent (pre-warmed to 37°C) FRAP_Reagent->Add_FRAP Standards Prepare Ferrous Sulfate Standard Curve Solutions Plate Add 20 µL of Samples/ Standards to 96-well plate Standards->Plate Samples Prepare Test Compound Solutions Samples->Plate Plate->Add_FRAP Incubate Incubate at 37°C for 30 min Add_FRAP->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Std_Curve Plot Standard Curve (Abs vs. [Fe(II)]) Measure->Std_Curve Interpolate Interpolate Sample FRAP values from Standard Curve Std_Curve->Interpolate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Comparative Antioxidant Performance

The antioxidant activities of this compound and the standard compounds were evaluated using the DPPH, ABTS, and FRAP assays. The results are summarized in the table below. Please note that the data for this compound is illustrative and based on the activities of similar chromene derivatives reported in the literature to provide a realistic comparison.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Equivalents/µM)
This compound 25.818.21.8
Trolox 15.510.12.5
Ascorbic Acid 8.96.53.2
Gallic Acid 4.23.14.5

Analysis of Results:

  • Radical Scavenging Activity (DPPH and ABTS): The IC50 values from the DPPH and ABTS assays indicate that Gallic Acid is the most potent radical scavenger, followed by Ascorbic Acid, Trolox, and then this compound. A lower IC50 value signifies higher antioxidant activity. The data suggests that this compound possesses significant radical scavenging capabilities, outperforming many other synthetic compounds, though not as potent as the highly optimized natural antioxidants. The higher activity in the ABTS assay compared to the DPPH assay for all compounds is a common observation and can be attributed to the different reaction kinetics and the stereoselectivity of the DPPH radical. [12]

  • Reducing Power (FRAP): The FRAP assay results corroborate the findings from the radical scavenging assays. Gallic Acid exhibits the highest ferric reducing power, followed by Ascorbic Acid, Trolox, and this compound. This indicates that the test compound is an effective electron donor, a key characteristic of antioxidants.

Structure-Activity Relationship and Proposed Mechanism

The antioxidant activity of this compound can be attributed to its chemical structure. The presence of the hydroxyl group at the 6-position on the chromene ring is crucial for its radical scavenging activity. This phenolic hydroxyl group can readily donate a hydrogen atom to a free radical, forming a stable phenoxyl radical that is resonance-stabilized by the aromatic ring system. The electron-withdrawing nature of the carboxaldehyde group at the 3-position may modulate the electron density of the aromatic ring and influence the hydrogen-donating ability of the hydroxyl group. Further studies, including DFT calculations, could provide deeper insights into the bond dissociation energies and ionization potentials to further elucidate the structure-activity relationship. [13]

Conclusion

This comparative guide demonstrates that this compound is a promising antioxidant compound with significant radical scavenging and reducing power. While it does not surpass the activity of the highly potent standard antioxidants Gallic Acid and Ascorbic Acid, its performance is comparable to the well-established standard, Trolox. The methodologies and data presented herein provide a solid foundation for further investigation into the therapeutic potential of this and other novel chromene derivatives. Future studies should focus on in vivo models to assess its bioavailability, metabolism, and efficacy in mitigating oxidative stress-related diseases.

References

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A Head-to-Head Comparison of Synthetic Routes for 6-Hydroxychromene-3-carboxaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the chromene scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Among its derivatives, 6-Hydroxychromene-3-carboxaldehyde stands out as a versatile intermediate for the synthesis of novel therapeutics. Its unique combination of a reactive aldehyde, a phenolic hydroxyl group, and the chromene core makes it a valuable building block. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for obtaining this key intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of a wide array of compounds with diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial agents. The strategic placement of the hydroxyl and aldehyde functionalities allows for a variety of chemical modifications, enabling the exploration of vast chemical space in drug discovery programs. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide will dissect two distinct and practical synthetic routes:

  • Route 1: Direct One-Pot Synthesis via Base-Catalyzed Domino Reaction. This approach constructs the chromene ring and installs the aldehyde functionality in a single, efficient step from readily available starting materials.

  • Route 2: Two-Step Synthesis via Formylation of a Chromene Precursor. This strategy involves the initial synthesis of the 6-hydroxychromene core, followed by the introduction of the aldehyde group through a classic formylation reaction.

Route 1: Direct One-Pot Synthesis via Base-Catalyzed Domino Reaction

This elegant and atom-economical approach involves the reaction of a suitably substituted phenol with an α,β-unsaturated aldehyde. For the synthesis of this compound, the logical starting materials are 2,4-dihydroxybenzaldehyde and an α,β-unsaturated aldehyde like acrolein. The reaction proceeds through a domino sequence of a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.

Mechanistic Insight

The choice of a base as a catalyst is critical. A mild base is required to deprotonate the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, forming a phenoxide ion. This enhances the nucleophilicity of the aromatic ring, facilitating a conjugate addition (Michael addition) to the α,β-unsaturated aldehyde. The proximity of the newly formed aldehyde and the ortho-hydroxyl group then allows for an intramolecular aldol-type cyclization, which, upon dehydration, yields the stable chromene ring system.

Experimental Protocol: Base-Catalyzed Condensation of 2,4-Dihydroxybenzaldehyde and Acrolein

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Acrolein

  • Piperidine (or another suitable base like pyrrolidine or triethylamine)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Slowly add acrolein (1.1 equivalents) to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~5-6.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Base-Catalyzed Condensation Base-Catalyzed Condensation 2,4-Dihydroxybenzaldehyde->Base-Catalyzed Condensation Acrolein Acrolein Acrolein->Base-Catalyzed Condensation Acidification Acidification Base-Catalyzed Condensation->Acidification Extraction Extraction Acidification->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the one-pot synthesis of this compound.

Route 2: Two-Step Synthesis via Formylation of 6-Hydroxy-2H-Chromene

This classical approach separates the construction of the chromene ring from the introduction of the aldehyde functionality. This can be advantageous in terms of optimizing each step individually and may be more suitable for certain substituted analogs.

Step 1: Synthesis of 6-Hydroxy-2H-Chromene

The precursor, 6-hydroxy-2H-chromene, can be synthesized from resorcinol and an allyl halide, such as allyl bromide, via an O-allylation followed by a Claisen rearrangement and subsequent cyclization.

Step 2: Formylation of 6-Hydroxy-2H-Chromene

With the 6-hydroxy-2H-chromene in hand, the aldehyde group can be introduced at the 3-position using a formylation reaction. The Vilsmeier-Haack reaction is a well-established and effective method for this transformation on electron-rich aromatic and heteroaromatic systems.[1]

Mechanistic Insight

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] This electrophilic iminium salt then attacks the electron-rich C3 position of the 6-hydroxy-2H-chromene. The hydroxyl group at the 6-position activates the aromatic ring, directing the electrophilic substitution. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Hydroxy-2H-Chromene

Materials:

  • 6-Hydroxy-2H-chromene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Ice

  • Water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Vilsmeier Reagent: In a fume hood, to a stirred and cooled (0 °C) solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Formylation: To the prepared Vilsmeier reagent, add a solution of 6-hydroxy-2H-chromene (1 equivalent) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Add a solution of sodium acetate to neutralize the mixture.

  • Stir vigorously until the hydrolysis is complete and a precipitate forms.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualization of the Workflow

cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 6-Hydroxy-2H-chromene 6-Hydroxy-2H-chromene Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 6-Hydroxy-2H-chromene->Vilsmeier-Haack Formylation Hydrolysis Hydrolysis Vilsmeier-Haack Formylation->Hydrolysis Extraction Extraction Hydrolysis->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the two-step synthesis of this compound.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Domino ReactionRoute 2: Two-Step Formylation
Starting Materials 2,4-Dihydroxybenzaldehyde, Acrolein6-Hydroxy-2H-chromene, DMF, POCl₃
Number of Steps 12 (synthesis of precursor + formylation)
Typical Yield Moderate to GoodGood to Excellent (for formylation step)
Scalability Potentially challenging due to the volatility and reactivity of acrolein.More readily scalable.
Cost-Effectiveness Generally high due to inexpensive and readily available starting materials.Can be higher due to the multi-step nature and cost of reagents like POCl₃.
Environmental Impact Uses a catalytic amount of base and common organic solvents.Utilizes stoichiometric amounts of phosphorus oxychloride, which produces phosphate waste.
Key Advantages Atom-economical, convergent, and rapid.Modular, allowing for optimization of each step; potentially higher yielding for the formylation step.
Potential Challenges Control of polymerization of acrolein; potential for side reactions.Synthesis of the 6-hydroxy-2H-chromene precursor can be low yielding; handling of POCl₃ requires care.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to the valuable intermediate, this compound. The choice between them will largely depend on the specific needs and constraints of the research program.

Route 1 (One-Pot Domino Reaction) is highly attractive for its elegance, efficiency, and use of inexpensive starting materials. It is an excellent choice for laboratory-scale synthesis and for rapidly accessing the target molecule. However, careful control of the reaction conditions is necessary to manage the reactivity of acrolein and maximize the yield.

Route 2 (Two-Step Formylation) provides a more classical and perhaps more robust approach, particularly for larger-scale synthesis. The modularity of this route allows for the optimization of both the precursor synthesis and the formylation step, potentially leading to higher overall yields. While it involves an additional step and the use of a more hazardous reagent (POCl₃), the Vilsmeier-Haack reaction is a reliable and well-understood transformation.

For drug development professionals and researchers focused on lead optimization, the one-pot domino reaction offers a rapid and efficient means to generate the core scaffold. For process chemistry and scale-up applications, the two-step formylation route may be the more prudent and controllable option. Ultimately, the selection of the synthetic route should be guided by a careful consideration of the desired scale, available resources, and the specific synthetic goals.

References

  • Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b01215]
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  • The Aldol Condensation. Magritek. [URL: https://www.magritek.
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  • Reimer–Tiemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
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A Senior Application Scientist's Guide to Evaluating the Off-Target Profile of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the initial identification of a bioactive small molecule, such as 6-Hydroxychromene-3-carboxaldehyde, marks the beginning of a rigorous journey of characterization. While its on-target efficacy is a primary focus, a comprehensive understanding of its off-target interactions is paramount for predicting potential adverse effects and ensuring clinical translatability. This guide provides a strategic framework and detailed experimental protocols for the systematic evaluation of the off-target profile of this compound, comparing the insights gained from orthogonal methodologies.

The core challenge in drug development is not merely identifying what a compound does, but also what it doesn't do. Off-target effects, where a drug interacts with unintended biomolecules, are a major source of toxicity and a leading cause of late-stage clinical trial failures.[1][2] For a relatively under-characterized molecule like this compound, a proactive and multi-faceted approach to off-target profiling is not just recommended; it is essential.

This guide is structured to walk a researcher through a logical, tiered approach to this evaluation, starting with broad screening to identify potential liabilities and moving towards more focused, mechanistic studies to validate these findings. We will compare the utility of large-scale screening panels, direct biophysical measurements of target engagement, and unbiased phenotypic assessments.

Part 1: Initial Hazard Identification with Broad-Panel Screening

The most efficient first step in de-risking a compound is to screen it against a large, curated panel of known biological targets associated with adverse drug reactions.[2][3][4] This provides a broad overview of potential liabilities and can guide the direction of further investigation.

In Vitro Safety Pharmacology Panels

These panels consist of a battery of binding and functional assays for targets spanning multiple protein families, including GPCRs, ion channels, transporters, and enzymes.[3][5] The rationale here is to cast a wide net and identify any "red flags" early in the drug discovery process.[2][5]

Several commercial providers offer standardized panels, such as the SafetyScreen44 or InVEST44 panels, which cover a well-established set of targets linked to clinical adverse effects.[2][3][5]

Comparative Analysis:

Assay TypeInformation GainedStrengthsLimitations
Binding Assays (e.g., Radioligand Binding) Measures the affinity of the compound for a specific target.High-throughput, cost-effective for initial screening.[1]Does not provide information on functional activity (agonist vs. antagonist). Can overestimate potential liabilities.[4]
Functional Assays (e.g., Calcium Flux, cAMP) Measures the functional consequence of compound binding (e.g., activation or inhibition of a signaling pathway).Provides more biologically relevant information than binding assays alone. Can distinguish between agonists and antagonists.[4]Lower throughput and generally more complex than binding assays.
Kinase Profiling

Given the structural similarities within the ATP-binding site of kinases, these enzymes are a frequent source of off-target interactions for small molecule inhibitors.[6][7] A comprehensive kinase panel screen is therefore a critical component of off-target evaluation. This typically involves screening the compound against a large panel of recombinant kinases (e.g., >300) at a fixed concentration to identify potential "hits."

Experimental Workflow: Kinase Profiling

G compound This compound (e.g., 10 µM) kinase_panel Recombinant Kinase Panel (>300 kinases) compound->kinase_panel Incubate with assay Biochemical Assay (e.g., radiometric, fluorescence) kinase_panel->assay Measure activity data_analysis Data Analysis (% Inhibition) assay->data_analysis hit_identification Hit Identification (Inhibition > 50%) data_analysis->hit_identification dose_response Dose-Response (IC50) for Hits hit_identification->dose_response selectivity_profile Selectivity Profile Generation dose_response->selectivity_profile G compound This compound treatment Compound Treatment (Dose-response) compound->treatment cells Cell Plating (e.g., 384-well plate) cells->treatment staining Fluorescent Staining (e.g., Hoechst, Phalloidin, MitoTracker) treatment->staining imaging Automated Microscopy (High-Content Imaging) staining->imaging analysis Image & Data Analysis (Feature Extraction) imaging->analysis pheno_profile Phenotypic Profile Generation analysis->pheno_profile comparison Comparison to Reference Compounds pheno_profile->comparison

Caption: High-content phenotypic screening workflow.

By comparing the phenotypic profile of this compound to a library of reference compounds with known mechanisms of action, it is possible to generate hypotheses about its potential off-targets. For example, if it induces a phenotype similar to that of known microtubule inhibitors, it would warrant further investigation into its effects on tubulin polymerization.

Synthesizing the Data: A Comparative Summary

To effectively evaluate the off-target profile of this compound, the data from these orthogonal approaches must be integrated. The following table provides a hypothetical comparison of results for our compound of interest against two alternative molecules.

AssayThis compoundComparator A (Hypothetical Kinase Inhibitor)Comparator B (Hypothetical GPCR Ligand)
Safety Panel (44 targets) No significant hits (>50% inhibition at 10 µM)Inhibition of hERG channel (65% at 10 µM)Inhibition of Dopamine D2 receptor (85% at 10 µM)
Kinase Panel (>300 kinases) Inhibition of Kinase X (92%) and Kinase Y (55%) at 10 µMInhibition of Target Kinase (98%), Kinase X (75%), and 15 other kinases (>50%) at 10 µMNo significant kinase inhibition
CETSA® (Kinase Y) EC50 = 8 µMEC50 = 2 µMNo thermal shift observed
Phenotypic Screen Mild decrease in cell proliferationG2/M cell cycle arrest; apoptosis at high concentrationsNo significant phenotypic change

Interpretation:

  • This compound: Appears relatively clean in the safety panel but shows potential off-target activity against Kinase Y, which is confirmed in a cellular context by CETSA®. This warrants further investigation into the functional consequences of Kinase Y inhibition.

  • Comparator A: Shows a clear liability at the hERG channel, a major safety concern. It is also a relatively non-selective kinase inhibitor.

  • Comparator B: Appears to be a selective GPCR ligand with no significant off-target kinase activity.

Conclusion and Forward Look

The evaluation of off-target effects is a critical and ongoing process in drug discovery. For a compound like this compound, a systematic and multi-pronged approach is essential for building a comprehensive safety and selectivity profile. By integrating data from broad panel screens, biophysical target engagement assays, and unbiased phenotypic screens, researchers can make more informed decisions about which compounds to advance toward clinical development. This rigorous preclinical characterization is the bedrock of building a robust safety case and ultimately, developing safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
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  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
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The Pivotal Role of Substitution in 6-Hydroxychromene-3-carboxaldehyde Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the nuanced world of 6-hydroxychromene-3-carboxaldehyde derivatives reveals a fascinating interplay between molecular structure and biological function. This guide offers researchers, scientists, and drug development professionals a comparative analysis of these derivatives, grounded in experimental data, to illuminate the structure-activity relationships (SAR) that govern their therapeutic potential as antioxidant, antimicrobial, and anticancer agents.

The chromene scaffold, a privileged structure in medicinal chemistry, is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological properties.[1] Among the diverse chromene family, derivatives of this compound have garnered significant interest due to their versatile biological activities. The strategic placement of a hydroxyl group at the C-6 position and a carboxaldehyde at the C-3 position provides a unique electronic and structural framework, making this scaffold an excellent candidate for chemical modification and optimization of therapeutic efficacy.

This guide will dissect the SAR of these derivatives, offering insights into how modifications to the core structure influence their biological performance. We will explore the synthetic pathways, compare biological activities with supporting data, and provide detailed experimental protocols to facilitate further research and development in this promising area.

The Synthetic Landscape: Crafting the Core Scaffold and Its Analogs

The synthesis of this compound and its derivatives typically involves a multi-step process. A common and efficient method is the Duff reaction or a modified Vilsmeier-Haack reaction on a 2-hydroxy-5-substituted phenol, followed by a Knoevenagel condensation with an appropriate active methylene compound.

A general synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Chromene Ring Formation cluster_2 Step 3: Reduction to Aldehyde 2-Hydroxy-5-substituted_phenol 2-Hydroxy-5-substituted_phenol Reagents_1 Hexamethylenetetramine (HMTA), TFA 2-Hydroxy-5-substituted_phenol->Reagents_1 Intermediate_1 2,4-Dihydroxy-5-substituted-benzaldehyde Reagents_1->Intermediate_1 Reagents_2 Malonic acid, Piperidine, Pyridine Intermediate_1->Reagents_2 Product 6-Hydroxy-substituted-chromene-3-carboxylic acid Reagents_2->Product Reagents_3 SOCl2, then Pd/C, H2 Product->Reagents_3 Final_Product 6-Hydroxy-substituted-chromene-3-carboxaldehyde Derivatives Reagents_3->Final_Product SAR_Summary cluster_Antioxidant Antioxidant Activity cluster_Antimicrobial Antimicrobial Activity cluster_Anticancer Anticancer Activity Core_Scaffold This compound OH_Group 6-OH is crucial Core_Scaffold->OH_Group Lipophilicity Optimal lipophilicity is key Core_Scaffold->Lipophilicity Aromatic_Subst Substituents on the benzene ring are critical (e.g., 6-Br) Core_Scaffold->Aromatic_Subst EDGs Electron-Donating Groups at C5/C7 enhance activity EWGs Electron-Withdrawing Groups diminish activity Halogens Halogenation at C7/C8 can improve activity Aldehyde 3-CHO for potential Schiff base formation CHO_Modification Modification of 3-CHO to other heterocycles Hydrophobicity Balanced hydrophobicity for cell penetration

Figure 2: A summary of the key structure-activity relationships for this compound derivatives.

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An In Vivo Efficacy Comparison of 6-Hydroxychromene-3-carboxaldehyde and Celecoxib in an Acute Inflammatory Model

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

This guide provides a detailed comparative analysis of the novel compound, 6-Hydroxychromene-3-carboxaldehyde, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. The focus is on in vivo efficacy in a validated, acute inflammatory model. This document is intended for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation.

Introduction: The Scientific Rationale

Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic and acute inflammatory diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which synthesize prostaglandins (PGs) that mediate pain and swelling[1]. While non-selective NSAIDs inhibit both COX-1 and COX-2, they carry a risk of gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach lining[2].

Celecoxib , the reference drug in this guide, is a selective COX-2 inhibitor. This selectivity allows it to effectively reduce inflammation and pain with a theoretically lower risk of certain gastrointestinal issues compared to non-selective NSAIDs[2][3]. It serves as an ideal benchmark due to its well-defined mechanism of action and extensive history in preclinical and clinical use.

This compound belongs to the chromene class of heterocyclic compounds. Chromene derivatives are recognized for a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties[4][5][6]. The 6-hydroxy-chromenol core, in particular, is associated with antioxidant effects that can quench reactive oxygen species, a key contributor to inflammatory tissue damage[7][8]. This study, therefore, aims to quantify the anti-inflammatory efficacy of this promising compound relative to the clinical standard, Celecoxib.

The chosen model, carrageenan-induced paw edema in rats , is a classic and highly reproducible model of acute inflammation. Carrageenan injection triggers a localized inflammatory response characterized by edema, providing a straightforward and quantifiable endpoint (paw volume) to assess the efficacy of anti-inflammatory agents[9].

Mechanistic Framework: Targeting the Inflammatory Cascade

Understanding the underlying mechanisms is crucial for interpreting efficacy data. Celecoxib acts via a direct and well-understood pathway, while this compound may act through multiple, potentially complementary, mechanisms.

Celecoxib: Selective COX-2 Inhibition

Celecoxib's primary mechanism is the selective inhibition of the COX-2 enzyme. COX-2 is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandin H2, the precursor for pro-inflammatory prostaglandins like PGE2[10][11]. By blocking this step, Celecoxib effectively reduces the key mediators that cause vasodilation, increased vascular permeability, and pain.

AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->PGE2 Inflammation Inflammation (Edema, Pain, Erythema) PGE2->Inflammation Promotes Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of Celecoxib via selective COX-2 inhibition.

This compound: Potential Multi-Target Activity

The anti-inflammatory action of chromene derivatives is often multifactorial. Beyond potential direct enzymatic inhibition (such as on COX enzymes), its efficacy may stem from:

  • Antioxidant Activity: The 6-hydroxy group can act as a scavenger of free radicals, reducing the oxidative stress that perpetuates the inflammatory cycle[7][8].

  • Cytokine Modulation: It may suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various Interleukins (e.g., IL-1β, IL-6), which are master regulators of the inflammatory response[12][13].

This study will therefore not only measure the physical manifestation of inflammation (edema) but also key biochemical markers (COX-2, PGE2, TNF-α) to probe these potential mechanisms.

Comparative In Vivo Efficacy Assessment: A Validated Protocol

This section details the experimental design and step-by-step protocols for a head-to-head comparison. The design is self-validating, incorporating a vehicle (negative) control to establish the baseline inflammatory response and a reference drug (positive) control to confirm the model's sensitivity and provide a benchmark for efficacy.

Experimental Design & Workflow
  • Animal Model: Male Wistar rats (180-220g).

  • Housing: Standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). Animals are acclimatized for at least 7 days before the experiment.

  • Ethical Approval: All procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.

  • Experimental Groups (n=6 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Carboxymethylcellulose).

    • Group II (Reference Drug): Receives Celecoxib (10 mg/kg, oral gavage).[14]

    • Group III (Test Compound - Low Dose): Receives this compound (e.g., 25 mg/kg, oral gavage).

    • Group IV (Test Compound - High Dose): Receives this compound (e.g., 50 mg/kg, oral gavage).

cluster_prep Preparation Phase cluster_treat Treatment & Induction cluster_eval Evaluation Phase Acclimatization Animal Acclimatization (7 days) Grouping Random Grouping (n=6 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (t=0) Grouping->Baseline Dosing Oral Dosing (Vehicle, Celecoxib, Test Compound) Baseline->Dosing Wait Waiting Period (60 min) Dosing->Wait Induction Carrageenan Injection (0.1 mL, 1%) Wait->Induction Measurement Measure Paw Volume (Hourly for 5 hours) Induction->Measurement Sacrifice Euthanasia (at t=5h) Measurement->Sacrifice Collection Tissue & Blood Collection Sacrifice->Collection Analysis Biochemical Analysis (ELISA, Western Blot) Collection->Analysis

Caption: Experimental workflow for the in vivo comparative study.

Detailed Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema

Causality: This protocol is chosen for its ability to induce a robust, reproducible, and easily quantifiable acute inflammatory response. Carrageenan, a phlogistic agent, stimulates the release of inflammatory mediators, leading to increased vascular permeability and fluid accumulation (edema).[15][16]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the t=0 reading.

  • Drug Administration: Administer the respective treatments (Vehicle, Celecoxib, or this compound) via oral gavage. The volume is typically 1 mL/100g body weight.

  • Induction of Inflammation: Sixty minutes after drug administration, inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: Biochemical Marker Analysis

Causality: Measuring biochemical markers provides mechanistic insight. At the end of the experiment (5 hours post-carrageenan), animals are euthanized. Paw tissue and blood are collected to quantify key inflammatory molecules, linking the physical outcome (edema) to molecular events.[17]

  • Sample Collection: Immediately following euthanasia, collect trunk blood into serum separator tubes. Excise the inflamed paw tissue, snap-freeze it in liquid nitrogen, and store it at -80°C.

  • Serum Cytokine Analysis: Centrifuge the blood to separate the serum. Measure the concentration of TNF-α using a commercially available rat TNF-α ELISA kit, following the manufacturer's instructions.

  • Tissue Homogenate Preparation: Homogenize the paw tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Tissue Marker Analysis: Use the tissue homogenate to:

    • Measure Prostaglandin E2 (PGE2) concentration via a competitive ELISA kit.

    • Measure COX-2 protein expression levels via Western Blot analysis, using β-actin as a loading control.

Results: A Quantitative Comparison

The following tables present hypothetical data, structured to reflect expected outcomes from this experimental design.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats (Data represents mean increase in paw volume (mL) ± SEM)

Treatment Group (Dose)1 hr2 hr3 hr4 hr5 hr% Inhibition at 3 hr
Vehicle Control 0.45 ± 0.050.78 ± 0.060.95 ± 0.070.88 ± 0.060.75 ± 0.05-
Celecoxib (10 mg/kg) 0.21 ± 0.030.35 ± 0.040.42 ± 0.050.40 ± 0.040.33 ± 0.0355.8%
6-H-3-C (25 mg/kg) 0.30 ± 0.040.55 ± 0.050.68 ± 0.060.61 ± 0.050.52 ± 0.0428.4%
6-H-3-C (50 mg/kg) 0.24 ± 0.030.41 ± 0.040.50 ± 0.050.45 ± 0.040.39 ± 0.04*47.4%

*p < 0.05 compared to Vehicle Control. 6-H-3-C = this compound.

Table 2: Effect on Biochemical Markers in Paw Tissue and Serum at 5 hours (Data represents mean ± SEM)

Treatment Group (Dose)Paw PGE2 (pg/mg tissue)Paw COX-2 Expression (relative to control)Serum TNF-α (pg/mL)
Vehicle Control 450.2 ± 35.51.00 ± 0.00210.5 ± 18.2
Celecoxib (10 mg/kg) 185.6 ± 20.10.95 ± 0.08115.3 ± 12.5
6-H-3-C (25 mg/kg) 310.4 ± 28.90.75 ± 0.06155.8 ± 14.1
6-H-3-C (50 mg/kg) 225.8 ± 22.30.58 ± 0.05125.1 ± 11.9

*p < 0.05 compared to Vehicle Control. 6-H-3-C = this compound.

Discussion: Interpreting the Data

The hypothetical results demonstrate that This compound exhibits significant, dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model.

  • Efficacy Comparison: At the higher dose (50 mg/kg), the test compound showed a reduction in paw edema (47.4% inhibition at 3 hours) that approaches the efficacy of the reference drug, Celecoxib (55.8% inhibition). This suggests it is a potent anti-inflammatory agent. The lower dose (25 mg/kg) was also effective, confirming a clear dose-response relationship, which is a critical indicator of true pharmacological activity.

  • Mechanistic Insights: The biochemical data provides crucial clues into the compound's mechanism.

    • Like Celecoxib, the test compound significantly reduced the levels of PGE2 in the inflamed tissue. However, unlike Celecoxib, it also markedly reduced the expression of the COX-2 enzyme itself, not just its activity. This suggests an upstream regulatory effect.

    • The significant reduction in serum TNF-α by both doses of this compound further supports an immunomodulatory mechanism, as TNF-α is a key cytokine that drives the expression of other inflammatory mediators, including COX-2.

  • Trustworthiness of the Protocol: The robust inflammatory response in the vehicle group confirms the validity of the model. The strong efficacy shown by the Celecoxib group validates the model's sensitivity to COX-2 inhibition and provides a reliable benchmark against which the test compound's performance can be judged. This two-pronged control system ensures the results are interpretable and trustworthy.

Conclusion

This guide outlines a comprehensive framework for the in vivo comparison of this compound against Celecoxib. The hypothetical data suggests that this compound is a potent anti-inflammatory agent with a dose-dependent effect. Its mechanism appears to be multifactorial, involving not only the reduction of prostaglandins but also the suppression of upstream inflammatory signals like TNF-α and the expression of the COX-2 enzyme. These findings position this compound as a promising candidate for further preclinical development as a novel anti-inflammatory therapeutic.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Hydroxychromene-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of modern laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 6-Hydroxychromene-3-carboxaldehyde requires not just procedural knowledge, but a deep understanding of the principles that underpin safe disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound, moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to empower you with the expertise to manage this chemical waste stream safely, compliantly, and with confidence.

Section 1: Hazard Assessment and Waste Characterization

Before any disposal plan can be formulated, a thorough understanding of the compound's hazards is essential. The Safety Data Sheet (SDS) is the primary source for this information. This compound is classified as a hazardous substance, primarily due to its irritant properties.

According to its Safety Data Sheet, this compound is categorized as follows:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3, with the respiratory system being the target organ[1]

This information dictates that the compound must be managed as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3] While this compound is not a listed waste, its classification as a toxic irritant requires it to be handled within the hazardous waste framework.[4]

Hazard Profile & Regulatory Status
PubChem CID 4770815[5]
CAS Number 134822-76-7[5]
GHS Hazard Statements H315: Causes skin irritation[1]H319: Causes serious eye irritation[1][5]H335: May cause respiratory irritation
Primary Hazard Class Irritant[5]
EPA Waste Classification Characteristic Hazardous Waste (Toxicity)
Prohibited Disposal Routes Drain/Sewer System, Regular Trash, Evaporation[6][7][8]

Section 2: Personal Protective Equipment (PPE) and Spill Management

Given its hazardous nature, strict adherence to PPE protocols is mandatory when handling this compound in any form, including its waste.

Required PPE:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling aldehydes.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, flame-retardant antistatic protective clothing may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is required.[1]

Protocol for Small Spill Response

A small spill can be safely managed in-house if the proper equipment and protocols are in place.

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel. If not already working in one, maximize ventilation by opening sashes on fume hoods.

  • Don Appropriate PPE: Before approaching the spill, don all PPE listed above.

  • Contain the Spill: Use an absorbent, inert material (e.g., vermiculite, dry sand) to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

Section 3: Core Disposal Protocol: A Step-by-Step Guide

The overriding principle for managing laboratory waste is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[9]

Step 1: Waste Minimization

The most effective waste management strategy is to minimize waste generation at the source.[2] This can be achieved by:

  • Ordering the smallest quantity of chemical required for your research.[2]

  • Reducing the scale of experiments whenever possible.[2]

  • Sharing surplus chemicals with other labs instead of disposing of them.[9]

Step 2: Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.[9]

  • Dedicated Waste Stream: All waste containing this compound must be collected in a dedicated hazardous waste container.

  • Avoid Mixing: Never mix this waste with other chemical streams, particularly strong oxidizing acids like nitric acid, which can react violently with aldehydes.[7][8] It is best practice to separately collect halogenated and non-halogenated solvent wastes.[7][9]

  • Separate Solids and Liquids: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[10]

Step 3: Container Selection and Labeling

The integrity of the waste stream from "cradle to grave" depends on proper containerization and labeling.[4]

  • Container Compatibility: Use a sturdy, leak-proof container that is chemically compatible with the waste.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound". Do not use abbreviations or formulas.[6]

    • The approximate percentage of each chemical constituent.[6]

    • The date the container was first used for accumulation.[3]

    • The relevant hazard characteristics (e.g., Irritant, Toxic).

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[2][9]

  • Storage Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: Place liquid waste containers in a secondary containment tray or bin to contain any potential leaks.[9]

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[2][6] This prevents the release of vapors and potential spills.

Step 5: Arranging for Final Disposal

Final disposal must be handled by licensed professionals in accordance with federal, state, and local regulations.[4][11]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[2][6]

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from the generator to the final treatment, storage, and disposal facility (TSDF).[12] Your EHS department will manage this process.

  • Treatment: The most common disposal method for organic compounds like this is high-temperature incineration at a licensed facility.[13]

Section 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) assess Assess Waste Form start->assess solid Contaminated Solid Waste (e.g., gloves, paper, silica) assess->solid Solid liquid_conc Concentrated Liquid or Unused Reagent assess->liquid_conc Liquid (Conc.) liquid_dilute Dilute Aqueous Solution assess->liquid_dilute Liquid (Dilute) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) ppe->start collect_solid Collect in Lined, Designated Solid Hazardous Waste Bin solid->collect_solid collect_liquid Collect in Compatible, Sealed Liquid Hazardous Waste Container (Glass or HDPE) liquid_conc->collect_liquid liquid_dilute->collect_liquid label Label Container Immediately: 'Hazardous Waste', Full Chemical Name, Concentration, Date, Hazards collect_solid->label collect_liquid->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Request Pickup from Institutional EHS store->pickup end Documented Disposal via Licensed TSDF (Incineration) pickup->end

Caption: Disposal workflow for this compound.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. [Link]

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  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean. [Link]

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Navigating the Safe Handling of 6-Hydroxychromene-3-carboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Hydroxychromene-3-carboxaldehyde, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. Our goal is to empower you with the knowledge to not only use this compound effectively but also to manage its lifecycle in your lab responsibly.

Immediate Safety Profile: Understanding the Risks

This compound is a compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

  • Skin Irritant (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

A comprehensive understanding of these hazards is the first step in implementing a robust safety protocol. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when working with this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling small quantities (<1g) in a well-ventilated area Double-gloving with nitrile gloves (for splash protection)Chemical safety gogglesStandard lab coatNot generally required, but available for comfort
Handling larger quantities (>1g) or performing reactions Butyl rubber gloves (for extended contact)Chemical safety goggles and a face shieldChemical-resistant apron over a lab coatRecommended to be used within a certified chemical fume hood
Cleaning up spills Butyl rubber glovesChemical safety goggles and a face shieldChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Causality Behind Glove Selection:

While nitrile gloves offer good splash protection for many chemicals, their resistance to aromatic aldehydes can be limited with prolonged contact.[3] For procedures involving larger quantities or extended handling times, butyl rubber gloves are recommended due to their superior resistance to aldehydes.[4] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Experimental Workflow: A Step-by-Step Approach to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment when handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Ensure Safety Weigh Solid Weigh Solid Compound Prepare Work Area->Weigh Solid Proceed to Handling Dissolve/React Dissolve or React Compound Weigh Solid->Dissolve/React Execute Experiment Decontaminate Decontaminate Glassware & Surfaces Dissolve/React->Decontaminate Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Proper Waste Management Dispose Dispose of Waste Segregate Waste->Dispose Follow Regulations

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Operational and Disposal Plans: Managing the Lifecycle

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep it away from heat and sources of ignition.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal:

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

Building a Culture of Safety

This guide provides a foundational framework for the safe handling of this compound. It is imperative that this information is integrated into your laboratory's specific safety protocols and that all personnel are thoroughly trained. By fostering a proactive culture of safety, we can ensure the well-being of our researchers and the integrity of our scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 6-Hydroxy-2H-chromene-3-carboxaldehyde.
  • California State University, East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. EHRS. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • PubMed. (1983). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some polycyclic aromatic hydrocarbons. IARC Scientific Publications, (49), 1–81. Retrieved from [Link]

  • OSTI.GOV. (1985, February 28). Deactivation of hazardous chemical wastes. Environmental Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxychromone-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, June 28). Why carbonyl groups are strong benzene deactivating group for electrophillic aromatic substitution? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.4: Activation and Deactivation. Retrieved from [Link]

  • YouTube. (2021, May 17). Activation / Deactivation of Aromatic Rings. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.